6-Chloronicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJAZUBWHAZHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211796 | |
| Record name | 6-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6271-78-9 | |
| Record name | 6-Chloronicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6271-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Chloronicotinamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6271-78-9 | |
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| Record name | 6-Chloronicotinamide | |
| Source | EPA DSSTox | |
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| Record name | 6-chloronicotinamide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.870 | |
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| Record name | 6-CHLORONICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75J71K86L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Chloronicotinamide chemical properties and structure
An In-depth Technical Guide to 6-Chloronicotinamide: Properties, Synthesis, and Applications
Abstract
This compound is a halogenated pyridine derivative that serves as a pivotal intermediate in synthetic organic chemistry and drug discovery. Its structure, featuring a pyridine ring activated by an electron-withdrawing amide group and possessing a strategically positioned chlorine atom, makes it a versatile scaffold for constructing more complex molecular architectures. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, providing a key reaction handle for introducing diverse functional groups. This guide provides a comprehensive overview of the core chemical properties, structural characteristics, spectroscopic profile, synthesis protocols, and key applications of this compound, with a focus on its utility for researchers in medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
This compound is a stable, solid organic compound under standard conditions. Its fundamental identifiers and properties are summarized below, providing a foundational dataset for laboratory use.
Identifiers
// Nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl7 [label="Cl"]; C8 [label="C"]; O9 [label="O"]; N10 [label="NH₂"];
// Edges for bonds C2 -- C3 [style=solid]; C3 -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- N1 [style=solid]; N1 -- C2 [style=double];
C3 -- C8 [style=solid]; C8 -- O9 [style=double]; C8 -- N10 [style=solid];
C6 -- Cl7 [style=solid]; } // The above dot script is a bit complex for a simple molecule. // A simpler, more standard representation is better.
digraph "6-Chloronicotinamide_Structure" { graph [ layout=neato, overlap=false, fontname="Arial", fontsize=12, label="Chemical Structure of this compound", labelloc=t ];
// Central pyridine ring a [label="C"]; b [label="C"]; c [label="N"]; d [label="C"]; e [label="C"]; f [label="C"];
// Substituents g [label="C(=O)NH₂"]; h [label="Cl"];
// Layout and bonds a -- b [style=double]; b -- c; c -- d [style=double]; d -- e; e -- f [style=double]; f -- a;
| Identifier | Value | Source |
| CAS Number | 6271-78-9 | [1][2][3] |
| Molecular Formula | C₆H₅ClN₂O | [1][2][3][4] |
| Molecular Weight | 156.57 g/mol | [1][4][5] |
| IUPAC Name | 6-chloropyridine-3-carboxamide | [3][4] |
| Synonyms | 6-Chloro-3-pyridinecarboxamide, Nicotinamide, 6-chloro-, 2-Chloro-5-carbamoylpyridine | [3][6] |
| InChI Key | ZIJAZUBWHAZHPL-UHFFFAOYSA-N | [3][4][5][7] |
| Canonical SMILES | C1=CC(=NC=C1C(=O)N)Cl | [3][5][7] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to pale brown or pale yellow crystalline powder | [5][6][8] |
| Melting Point | 210-218 °C | [4][5][7][8][9] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | [10] |
| Purity (Assay) | ≥98% | [5][7][8] |
Structural and Spectroscopic Analysis
The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques. The predicted spectral data are highly consistent with the compound's structure, comprising a disubstituted pyridine ring with an amide and a chloro group.
| Technique | Expected Features |
| IR Spectroscopy | - N-H Stretch: Two bands around 3100-3350 cm⁻¹ (primary amide).- C=O Stretch: Strong absorption around 1680 cm⁻¹ (amide carbonyl).- Aromatic C=C/C=N Stretch: Peaks in the 1400-1600 cm⁻¹ region.- C-Cl Stretch: Absorption in the 600-800 cm⁻¹ region. |
| ¹H NMR | - Amide Protons (-CONH₂): A broad singlet integrating to 2H, typically downfield (δ 7.5-8.5 ppm).- Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely exhibiting doublet or doublet of doublets splitting patterns corresponding to the protons at the C2, C4, and C5 positions. |
| ¹³C NMR | - Carbonyl Carbon: Signal around 165-170 ppm.- Aromatic Carbons: Six distinct signals in the range of 120-155 ppm, with the carbon bearing the chlorine atom (C6) and the carbons adjacent to the nitrogen showing characteristic shifts. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z ≈ 156.- Isotope Peak (M+2): A significant peak at m/z ≈ 158, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound. |
Note: The expected spectroscopic features are based on standard principles of organic spectroscopy.[11][12][13] Actual spectra should be consulted for precise values.[3]
Synthesis and Reactivity
This compound is not a naturally occurring compound and must be prepared synthetically. A common and efficient laboratory-scale synthesis involves the chlorination of 6-hydroxynicotinamide. This transformation is a cornerstone of pyridine chemistry.
Representative Synthesis Protocol
The conversion of the hydroxyl group on the pyridine ring to a chlorine atom is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Reaction: 6-Hydroxynicotinamide → this compound
Step-by-Step Methodology:
-
Charging the Reactor: In a fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 6-hydroxynicotinamide.
-
Addition of Reagent: Phosphorus oxychloride (POCl₃) is added cautiously in excess (e.g., 3-5 equivalents). The reaction is often performed with or without a solvent.
-
Heating: The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for several hours (e.g., 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, the reaction mixture is quenched by pouring it slowly and carefully onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.
-
Neutralization: The acidic aqueous solution is neutralized to a pH of ~7-8 using a base such as saturated sodium bicarbonate solution or ammonium hydroxide. This step is crucial as it precipitates the crude product.
-
Isolation: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried. Alternatively, the product can be extracted from the aqueous layer using an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Causality Note: The use of a strong chlorinating agent like POCl₃ is necessary to convert the relatively unreactive pyridinol tautomer into the chloro-substituted pyridine. The heat provides the activation energy for this transformation.
Applications in Research and Drug Discovery
The primary value of this compound lies in its role as a versatile chemical intermediate. The chlorine atom at the 6-position is a good leaving group, readily displaced by various nucleophiles in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of diverse functionalities, making it a valuable building block for combinatorial chemistry and targeted synthesis.
Key Research Areas:
-
Anticancer Agents: The nicotinamide scaffold is present in numerous bioactive molecules. Derivatives of 6-aminonicotinamide, which can be synthesized from this compound, have been developed as potent and selective inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression.[14] Some chlorinated nicotinamide derivatives have also shown moderate activity against leukemia cell lines.[9]
-
Antifungal Drug Discovery: Nicotinamide derivatives are being actively investigated as novel antifungal agents.[15] The ability to easily modify the 6-position of the pyridine ring using this compound allows for the creation of extensive libraries of compounds to screen for fungicidal activity against resistant strains.[16]
-
Agrochemicals: The pyridine ring is a common feature in many commercial pesticides and herbicides. This compound serves as a precursor for novel agrochemicals.
-
Materials Science: Pyridine-based ligands are used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional handles on this compound allow for its incorporation into more complex ligand structures.
The presence of a chlorine atom is a well-established strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[17] Therefore, this compound is an attractive starting point for developing new therapeutic agents.[18]
Safety and Handling
As with any laboratory chemical, this compound must be handled with appropriate care, following established safety protocols.
-
Hazard Identification: The compound is classified as a warning-level hazard.[7]
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or fume hood. For handling large quantities or generating dust, a dust mask (e.g., N95) is recommended.[7]
-
-
Handling and Storage:
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[20]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[19]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[20]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a foundational building block in modern organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable tool for researchers. Its primary utility as a scaffold for generating diverse molecular libraries underscores its importance in the fields of drug discovery, agrochemicals, and materials science. A thorough understanding of its properties and safe handling procedures is essential for leveraging its full synthetic potential.
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A Senior Application Scientist's Guide to the Synthesis of 6-Chloronicotinamide from 6-Chloronicotinic Acid
Foreword: The Strategic Importance of the Nicotinamide Scaffold
In the landscape of modern drug discovery, the nicotinamide moiety stands as a cornerstone pharmacophore. Its presence is critical in a multitude of bioactive molecules, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which have revolutionized treatment paradigms for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2][3] 6-Chloronicotinamide, the subject of this guide, is a pivotal intermediate, a versatile building block whose efficient and scalable synthesis is a matter of significant interest to researchers in medicinal chemistry and process development.[4]
This document provides an in-depth technical examination of the conversion of 6-chloronicotinic acid to this compound. Moving beyond a mere recitation of steps, we will dissect the causality behind the chosen synthetic strategy, offering a field-proven perspective on process optimization, validation, and the underlying chemical principles that govern this transformation.
Synthetic Strategy: Overcoming the Inertia of the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine (or ammonia) to form an amide is a thermodynamically challenging process. The acidic proton of the carboxylic acid readily reacts with the basic amine to form a highly unreactive ammonium carboxylate salt.[5] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group, effectively "activating" the carbonyl carbon for nucleophilic attack.[6][7]
While numerous coupling agents exist, the most robust, cost-effective, and scalable approach for this specific transformation involves the in-situ formation of an acyl chloride intermediate. This guide will focus on the two-step, one-pot synthesis utilizing thionyl chloride (SOCl₂) as the activating agent—a method prized for its efficiency and the simplicity of its workup.
Overall Synthetic Workflow
The conversion is achieved by first activating the carboxylic acid with a chlorinating agent to form a highly reactive acyl chloride, which is then immediately subjected to amination without isolation.
Caption: Key mechanistic stages of the synthesis.
Self-Validating Experimental Protocol
This one-pot protocol is designed for robustness and scalability, with integrated checkpoints for process control. [8] Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Key Properties |
| 6-Chloronicotinic Acid | 157.55 | 5326-23-8 | White solid [9] |
| Thionyl Chloride (SOCl₂) | 118.97 | 7719-09-7 | Fuming, corrosive liquid |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous, volatile solvent |
| Ammonium Hydroxide (NH₄OH) | 35.04 | 1336-21-6 | ~28-30% solution in water |
| Deionized Water | 18.02 | 7732-18-5 | For workup |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 6-chloronicotinic acid (10.0 g, 63.5 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the suspension.
-
Activation: Carefully add thionyl chloride (8.7 mL, 119 mmol, ~1.9 eq) dropwise to the suspension at room temperature over 15 minutes. Causality Note: A slight excess of SOCl₂ ensures complete conversion of the carboxylic acid. The dropwise addition manages the initial exotherm and gas evolution.
-
Reaction to Completion: Heat the mixture to reflux (~40°C) and maintain for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases. Self-Validation: The visual change from a slurry to a clear solution is a reliable indicator of the formation of the soluble acyl chloride intermediate.
-
Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This step is crucial to prevent unwanted side reactions during amination.
-
Amination: Cool the flask containing the crude acyl chloride residue in an ice bath (0-5°C). Slowly and carefully add concentrated ammonium hydroxide (~50 mL) dropwise with vigorous stirring. A thick white precipitate will form. Causality Note: The low temperature controls the highly exothermic reaction between the acyl chloride and ammonia, minimizing potential byproduct formation.
-
Product Isolation: Continue stirring the slurry at room temperature for 1 hour to ensure complete reaction.
-
Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove ammonium salts, followed by a small amount of cold ethanol to aid in drying.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Expected Outcome:
-
Yield: 8.5 - 9.5 g (85-95%)
-
Appearance: White to off-white crystalline powder.
-
Purity (by HPLC): >98%
-
Melting Point: 210-212 °C [10]
Alternative Synthetic Approaches
While the acyl chloride route is highly effective, the pursuit of greener and milder synthetic methodologies is a constant goal in chemical development. [6]Direct catalytic amidation avoids the use of stoichiometric activating agents, thereby improving atom economy.
| Method | Activating Agent / Catalyst | Advantages | Disadvantages |
| Acyl Chloride (Standard) | Thionyl Chloride (SOCl₂) | High yield, fast reaction, reliable, scalable. [8][11] | Generates corrosive HCl and SO₂ waste; harsh reagent. |
| Catalytic Amidation | Boric Acid / Boronic Acids | "Green" catalyst, mild conditions, high atom economy. [12][13] | Requires high temperatures and water removal (Dean-Stark or molecular sieves); may have limited substrate scope. |
| Carbodiimide Coupling | EDC, DCC | Very mild conditions, compatible with sensitive functional groups. | Expensive reagents, generates stoichiometric urea byproduct, poor atom economy. [7] |
The use of boric acid as a catalyst for direct amidation is a notable green alternative. [12]It operates by forming a reactive borate ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. However, this method typically requires azeotropic removal of water at high temperatures, which may not be suitable for all substrates.
Conclusion and Forward Outlook
The synthesis of this compound from its corresponding carboxylic acid is most efficiently achieved via a one-pot, two-step process involving activation with thionyl chloride. This method is robust, high-yielding, and readily scalable, making it the preferred choice in most research and development settings. The detailed protocol and mechanistic insights provided herein serve as a self-validating framework for scientists and professionals. As the principles of green chemistry continue to gain prominence, further investigation into efficient, low-waste catalytic direct amidation for this and similar transformations remains a valuable objective for the chemical industry.
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6-Chloronicotinamide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloronicotinamide, a key heterocyclic building block, plays a crucial role in the synthesis of various pharmaceutical compounds and agrochemicals. A thorough understanding of its solubility and stability is paramount for efficient process development, formulation design, and ensuring the quality and efficacy of final products. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines protocols for systematic evaluation, and discusses the underlying scientific principles. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from related compounds and established analytical methodologies to provide a robust framework for its characterization.
Introduction: The Significance of this compound
This compound (C₆H₅ClN₂O, CAS No: 6271-78-9) is a halogenated derivative of nicotinamide, a form of vitamin B3.[1][2][3][4] The presence of the chlorine atom at the 6-position of the pyridine ring significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis. Its structural motif is found in a variety of biologically active molecules. A comprehensive understanding of its solubility in different solvent systems is critical for optimizing reaction conditions, purification processes, and for the development of suitable formulations. Furthermore, its stability under various environmental stressors such as pH, temperature, and light dictates its storage, handling, and shelf-life.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O | [3][4] |
| Molecular Weight | 156.57 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 210-212 °C (literature) | [1] |
| CAS Number | 6271-78-9 | [1][2][3][4] |
Solubility Profile: A Critical Parameter
3.1. General Solubility Considerations
The this compound molecule possesses both a polar amide group and a moderately non-polar chloropyridine ring. This amphiphilic nature suggests it will exhibit partial solubility in a range of solvents. The amide group can participate in hydrogen bonding, suggesting solubility in protic solvents, while the chloropyridine ring contributes to its solubility in organic solvents.
3.2. Predicted Solubility in Common Solvents
Based on the principle of "like dissolves like," the following trends can be anticipated:
-
Aqueous Solubility: The presence of the amide group suggests some solubility in water. However, the hydrophobic chloropyridine ring will limit its aqueous solubility. The solubility is expected to be pH-dependent due to the basicity of the pyridine nitrogen.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of these solvents to form hydrogen bonds with the amide group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated due to the polar nature of these solvents and their ability to solvate the amide group effectively.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the overall polar nature of the this compound molecule.
3.3. Experimental Protocol for Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a standard and reliable technique.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in terms of mg/mL or molarity.
Caption: Workflow for experimental solubility determination.
Stability Profile: Ensuring Product Integrity
The chemical stability of this compound is a critical quality attribute that influences its shelf-life and the safety of its downstream products. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.[5][6][7][8][9]
4.1. Factors Affecting Stability
-
Hydrolytic Stability (pH): The amide and the chloro-substituent on the pyridine ring are susceptible to hydrolysis under acidic or basic conditions. The amide can hydrolyze to the corresponding carboxylic acid (6-chloronicotinic acid), while the chlorine atom can be displaced by a hydroxyl group.
-
Photostability: Molecules with aromatic rings and heteroatoms, such as this compound, can absorb UV radiation, potentially leading to photodegradation. Studies on the related 6-chloronicotinic acid have shown it to be susceptible to photocatalytic degradation.[10][11]
-
Thermal Stability: Exposure to high temperatures can lead to decomposition. The melting point of 210-212 °C suggests good thermal stability in the solid state under normal storage conditions.[1] However, degradation can occur at elevated temperatures, especially over extended periods.[12][13]
-
Oxidative Stability: The pyridine ring and amide group could be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.
4.2. Experimental Protocol for Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6][7][8][9][14]
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol). For solid-state studies, use the crystalline material.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.
-
Neutral Hydrolysis: Reflux in water.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photodegradation: Expose the solid or solution to UV and visible light in a photostability chamber. A dark control should be run in parallel.
-
Thermal Degradation: Expose the solid material to dry heat at an elevated temperature (e.g., 105 °C).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.
Caption: Workflow for a forced degradation study.
Analytical Methodologies
A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[5][15][16][17]
5.1. Development of a Stability-Indicating HPLC Method
The goal is to develop a method that can separate this compound from its potential degradation products and any process-related impurities.
Key Method Development Considerations:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve all peaks.
-
Detection: UV detection at the λmax of this compound should be employed. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[18]
5.2. Identification of Degradation Products
Once the degradation products are separated by HPLC, their structures need to be elucidated. Hyphenated techniques are invaluable for this purpose.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the degradation products, which is a critical piece of information for structural identification. Fragmentation patterns can provide further structural insights.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Isolation of the degradation products followed by NMR analysis can provide detailed structural information.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be postulated:
-
Hydrolysis of the Amide: Under acidic or basic conditions, the amide group can be hydrolyzed to form 6-chloronicotinic acid .
-
Hydrolysis of the Chlorine: The chlorine atom on the pyridine ring can be displaced by a hydroxyl group to form 6-hydroxynicotinamide . This is more likely to occur under harsh conditions.
-
Combined Hydrolysis: Both the amide and chlorine can be hydrolyzed to form 6-hydroxynicotinic acid .
-
Photodegradation: UV exposure could lead to dechlorination or other complex rearrangements. Studies on 6-chloronicotinic acid have identified hydroxylated products upon photocatalytic degradation.[10][11]
Caption: Postulated hydrolytic degradation pathways.
Conclusion and Recommendations
A comprehensive understanding of the solubility and stability of this compound is essential for its effective use in research and development. While specific, publicly available data is limited, this guide provides a scientifically sound framework for its characterization. It is strongly recommended that researchers and drug development professionals conduct thorough experimental evaluations of solubility in relevant solvent systems and perform comprehensive forced degradation studies. The development and validation of a stability-indicating analytical method is a prerequisite for obtaining reliable stability data. The protocols and theoretical considerations outlined in this guide will serve as a valuable resource for these critical activities, ultimately contributing to the development of robust and high-quality products.
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The Rising Therapeutic Potential of 6-Chloronicotinamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Scaffold
The nicotinamide core, a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), has long been a focal point in medicinal chemistry. Its derivatives have shown a remarkable breadth of biological activities. Among these, 6-chloronicotinamide has emerged as a particularly versatile starting material, serving as a key intermediate in the synthesis of a new generation of potent therapeutic agents.[1] The introduction of a chlorine atom at the 6-position of the pyridine ring provides a reactive handle for diverse chemical modifications, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.
The Synthetic Versatility of this compound
The strategic placement of the chlorine atom on the nicotinamide scaffold opens up a variety of synthetic possibilities, primarily through nucleophilic substitution and coupling reactions.[1] This allows for the introduction of a wide array of functional groups, leading to the generation of diverse compound libraries for biological screening.
A general and efficient method for the synthesis of N-substituted this compound derivatives involves the amidation of 6-chloronicotinic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a desired amine.[1]
Experimental Protocol: General Synthesis of N-Aryl-6-Chloronicotinamide Derivatives
Objective: To synthesize a library of N-aryl-6-chloronicotinamide derivatives for biological evaluation.
Materials:
-
6-Chloronicotinic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Substituted anilines
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Activation of 6-Chloronicotinic Acid: To a solution of 6-chloronicotinic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (3.0 eq) dropwise at 0 °C. Add a catalytic amount of DMF.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Removal of Excess Reagent: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 6-chloronicotinoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired substituted aniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Coupling Reaction: Add the aniline solution dropwise to the acyl chloride solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-6-chloronicotinamide derivative.
A more environmentally friendly approach utilizing enzymatic catalysis in a continuous-flow microreactor has also been developed for the synthesis of nicotinamide derivatives from methyl 6-chloronicotinate.[3]
Anticancer Activity: Targeting the Pillars of Cancer Cell Survival
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of two key enzymes: Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) Polymerase (PARP).
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
Mechanism of Action: NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, which is the primary source of NAD+ in many cancer cells.[4][5][6] Cancer cells have a high demand for NAD+ to fuel their rapid proliferation, DNA repair, and metabolic activities.[6][7] By inhibiting NAMPT, this compound derivatives can deplete the intracellular NAD+ pool, leading to an energy crisis, inhibition of NAD+-dependent enzymes, and ultimately, cell death.[7][8] This targeted approach offers a promising therapeutic window, as normal cells are often less reliant on the NAMPT-mediated salvage pathway.[9]
Structure-Activity Relationship (SAR): The development of potent NAMPT inhibitors has been guided by extensive SAR studies. The nicotinamide core of the inhibitors mimics the natural substrate, while modifications at the 6-position and on the amide nitrogen are crucial for optimizing potency and selectivity.[7][8] For instance, the introduction of specific aromatic and heterocyclic moieties can enhance binding to the active site of the NAMPT enzyme.[8]
Signaling Pathway of NAMPT Inhibition
Caption: Inhibition of NAMPT by this compound Derivatives.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Mechanism of Action: PARP enzymes, particularly PARP-1 and PARP-2, are critical for the repair of DNA single-strand breaks (SSBs).[10][11] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[11][12] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in these cells, resulting in a synthetic lethal phenotype and selective cancer cell death.[12][13] PARP inhibitors based on the nicotinamide scaffold act as competitive inhibitors by binding to the NAD+ binding site of the enzyme.[10]
Structure-Activity Relationship (SAR): The design of potent PARP inhibitors has focused on creating molecules that mimic the nicotinamide portion of NAD+. Modifications to the core structure, including the introduction of a 6-chloro substituent, can influence binding affinity and selectivity for different PARP isoforms.[11][14]
Signaling Pathway of PARP Inhibition
Caption: Synthetic Lethality via PARP Inhibition.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.[4][5][15]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[16][17][18][19]
Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some studies suggest that these compounds may disrupt the fungal cell wall, leading to cell lysis and death.[2][13] The broad spectrum of activity observed for some nicotinamide derivatives suggests that they may have multiple cellular targets in pathogenic microorganisms.[16][19]
Structure-Activity Relationship (SAR): The antifungal and antibacterial activity of these derivatives is highly dependent on the nature of the substituent introduced at the amide nitrogen. For instance, the presence of specific thiophene moieties has been shown to be beneficial for antifungal activity.[1] Further exploration of the SAR is crucial for the development of potent and selective antimicrobial agents.[13]
Quantitative Data on Antimicrobial Activity
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 4a | Botrytis cinerea | - | [16] |
| 4f | Botrytis cinerea | - | [16] |
| 16g | Candida albicans SC5314 | 0.25 | [2][13] |
| 16g | Fluconazole-resistant C. albicans | 0.125-1 | [2][13] |
Note: Specific MIC values for compounds 4a and 4f were not provided in the source material, but they were identified as the most active compounds.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Some nicotinamide derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.
Mechanism of Action: The anti-inflammatory effects of these compounds may be attributed to their ability to inhibit the production of reactive oxygen species (ROS) and modulate the activity of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[20] ROS are key signaling molecules that contribute to the inflammatory cascade, and their suppression can alleviate inflammation.[20]
Conclusion and Future Directions
This compound has proven to be a valuable scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant biological activities. The promising anticancer, antimicrobial, and anti-inflammatory properties of these compounds underscore their therapeutic potential. Future research should focus on:
-
Elucidation of Mechanisms: Further studies are needed to fully understand the molecular mechanisms underlying the antimicrobial and anti-inflammatory activities of these derivatives.
-
Optimization of Lead Compounds: Structure-activity relationship studies should be continued to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
In Vivo Evaluation: Promising candidates should be advanced to in vivo studies to assess their efficacy and safety in relevant disease models.
The continued exploration of the chemical space around the this compound core holds great promise for the discovery of novel and effective therapies for a wide range of human diseases.
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6-Chloronicotinamide: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Value of a Privileged Building Block
In the landscape of contemporary drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. The strategic selection of starting materials—versatile building blocks that offer multiple avenues for chemical elaboration—can significantly accelerate the journey from a hit compound to a clinical candidate. 6-Chloronicotinamide has emerged as one such privileged scaffold. Its unique electronic properties and multiple reaction sites make it a cornerstone in the synthesis of a diverse range of biologically active molecules, particularly in oncology and neurobiology. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the chemistry of this compound, focusing on its most critical transformations and their application in the synthesis of targeted therapeutics.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₆H₅ClN₂O.[1][2][3][4][5] Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and a carboxamide group at the 3-position. This arrangement of functional groups dictates its reactivity profile, making it an ideal substrate for a variety of cross-coupling and substitution reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O | [1][3] |
| Molecular Weight | 156.57 g/mol | [1][2][4][5] |
| CAS Number | 6271-78-9 | [1][2][3][4][5] |
| Melting Point | 210-212 °C | [2][4] |
| Appearance | White to off-white powder | [2][4] |
| IUPAC Name | 6-chloropyridine-3-carboxamide | [1][3] |
The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group makes the pyridine ring electron-deficient. This electronic characteristic is crucial as it influences the reactivity of the C-Cl bond and the aromatic protons. The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.
Key Synthetic Transformations of this compound
The versatility of this compound as a building block stems from its ability to undergo a range of reliable and scalable chemical transformations. This section details the most important of these reactions, providing not just the "how" but also the "why" behind the experimental choices.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or esters.[6][7] For this compound, this reaction is pivotal for introducing aryl or heteroaryl moieties at the 6-position, a common strategy in the design of kinase and PARP inhibitors.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8] The choice of palladium catalyst, ligand, and base is critical for an efficient reaction, especially with an electron-deficient substrate like this compound.
Caption: Fig. 1: Suzuki-Miyaura Coupling Mechanism
-
Catalyst and Ligand Selection: For electron-deficient heteroaryl chlorides like this compound, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step, which is typically the rate-limiting step.[3][9] Ligands such as SPhos, XPhos, or RuPhos are excellent choices as they stabilize the palladium(0) species and promote the formation of the active catalyst.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[7] Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The choice of base can also influence the lifetime of the catalyst and suppress side reactions.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-nicotinamide.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Efficient for electron-deficient aryl chlorides.[3][9] |
| Base | K₂CO₃ | Activates boronic acid, mild conditions.[7] |
| Solvent | 1,4-Dioxane/Water | Good solubility for reactants and catalyst. |
| Temperature | 100 °C | Provides sufficient energy for oxidative addition. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[10][11][12][13] This reaction allows for the coupling of this compound with a wide array of primary and secondary amines, providing access to a diverse chemical space.
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11]
Caption: Fig. 2: Buchwald-Hartwig Amination Mechanism
-
Ligand Choice is Key: The success of the Buchwald-Hartwig amination on heteroaryl chlorides heavily relies on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are highly effective as they promote the reductive elimination step, which is often rate-limiting.[14][15]
-
Base Considerations: A strong, non-nucleophilic base is required to deprotonate the coordinated amine. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be used for sensitive substrates.[16]
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a vial.
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to 110 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash chromatography or preparative HPLC.
| Parameter | Condition | Rationale |
| Catalyst | XPhos-Pd-G3 | Highly active precatalyst for C-N coupling.[14] |
| Base | NaOtBu | Strong, non-nucleophilic base for amine deprotonation.[16] |
| Solvent | Toluene | High-boiling, inert solvent. |
| Temperature | 110 °C | Facilitates reductive elimination. |
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles.[17][18][19][20] This reaction provides a metal-free alternative for introducing heteroatom nucleophiles at the 6-position.
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[21] The leaving group then departs, restoring the aromaticity of the ring.
Caption: Fig. 3: SₙAr Mechanism
-
Leaving Group Ability: In SₙAr reactions, the rate is often dependent on the electronegativity of the leaving group, with fluoride being a better leaving group than chloride.[22] However, the C-Cl bond in this compound is sufficiently activated for displacement by a range of nucleophiles.
-
Nucleophile Strength: Strong nucleophiles, such as alkoxides, thiolates, and amines, are typically required for efficient SₙAr reactions on chloropyridines.
-
Reaction Setup: To a sealed tube, add this compound (1.0 mmol) and the desired primary or secondary amine (3.0 mmol).
-
Solvent and Base: Add a polar aprotic solvent such as DMSO or NMP (5 mL) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 mmol), if the amine is used as its salt.
-
Reaction: Heat the mixture to 120-150 °C for 24-48 hours.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.
Case Studies: Application of this compound in Drug Synthesis
The true value of a building block is demonstrated by its successful application in the synthesis of biologically active molecules. This section presents plausible synthetic routes to key intermediates for two important classes of cancer therapeutics, PARP inhibitors and kinase inhibitors, starting from this compound.
Synthesis of a Key Intermediate for PARP Inhibitors (e.g., Niraparib)
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations.[10][23] Niraparib is a potent PARP inhibitor featuring a substituted indazole core. A key intermediate for its synthesis can be accessed from this compound.
Caption: Fig. 4: Proposed Synthesis of a Niraparib Intermediate
This synthetic strategy leverages the Buchwald-Hartwig amination to install the piperidine moiety, followed by a Suzuki coupling to introduce the indazole core, demonstrating a convergent and efficient approach.
Synthesis of a Kinase Inhibitor Scaffold (e.g., Encorafenib analogue)
Kinase inhibitors are a major class of targeted cancer therapies.[24][25] Encorafenib is a BRAF inhibitor used to treat melanoma.[26][27][28][29] A core structural motif of many kinase inhibitors can be constructed from this compound.
Caption: Fig. 5: Proposed Synthesis of a Kinase Inhibitor Scaffold
This approach utilizes a Suzuki coupling to install a key aryl group, followed by an SₙAr reaction to introduce an amino group, which can then be further functionalized to build the final inhibitor.
Conclusion: An Indispensable Tool for the Medicinal Chemist
This compound has proven itself to be a highly valuable and versatile building block in medicinal chemistry. Its predictable reactivity in key bond-forming reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, provides medicinal chemists with a reliable platform for the synthesis of complex and diverse libraries of compounds. The ability to selectively functionalize the pyridine ring at the 6-position is a strategic advantage in the design of targeted therapies. As the demand for novel and effective therapeutics continues to grow, the importance of privileged scaffolds like this compound in accelerating drug discovery programs cannot be overstated.
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An In-Depth Technical Guide to 6-Chloronicotinamide: From Discovery to Modern Applications
Abstract
6-Chloronicotinamide (CAS RN: 6271-78-9) has emerged from relative obscurity to become a cornerstone heterocyclic building block in modern medicinal and agricultural chemistry. Its strategic importance lies in the versatile reactivity of its substituted pyridine core, enabling the construction of complex molecular architectures with significant biological activity. This guide provides a comprehensive technical overview of this compound, charting its historical development, detailing robust synthetic methodologies, and exploring the mechanistic rationale behind its application in drug discovery. Through an analysis of its chemical properties and key case studies, this document serves as an essential resource for professionals seeking to leverage this pivotal intermediate in the development of novel therapeutics and advanced chemical products.
Introduction to a Versatile Heterocyclic Intermediate
The story of this compound is intrinsically linked to the broader history of nicotinamide (a form of vitamin B3) and its derivatives, which have been central to the study of biochemistry and medicine for nearly a century.[1][2][3] While nicotinamide itself is a fundamental biological molecule, the introduction of a chlorine atom at the 6-position transforms it into a highly versatile synthetic intermediate. This single atomic substitution dramatically alters the electronic properties of the pyridine ring, activating the C6 position for nucleophilic substitution and providing a reactive handle for cross-coupling reactions, thereby unlocking a vast chemical space for exploration.
Chemical Identity and Nomenclature
-
IUPAC Name: 6-chloropyridine-3-carboxamide[4]
-
Synonyms: 6-Chloro-3-pyridinecarboxamide, 2-Chloro-5-carbamoylpyridine
-
CAS Registry Number: 6271-78-9
-
Molecular Formula: C₆H₅ClN₂O
-
Molecular Weight: 156.57 g/mol
Physicochemical Properties
The physical and chemical characteristics of this compound are critical to its handling, reactivity, and application in synthesis. The compound is a stable, solid material under standard laboratory conditions, facilitating its use in a wide range of reaction setups.
| Property | Value | Source(s) |
| Physical Form | White to off-white powder/crystalline solid | |
| Melting Point | 210-212 °C (lit.) | |
| Boiling Point | 334 °C (Predicted) | [3] |
| Molecular Weight | 156.57 | |
| InChIKey | ZIJAZUBWHAZHPL-UHFFFAOYSA-N | |
| SMILES | NC(=O)c1ccc(Cl)nc1 |
Historical Context and Evolution
The precise first synthesis of this compound is not prominently documented in seminal, early 20th-century literature, suggesting it likely emerged as one of many functionalized pyridine derivatives created during the broader exploration of nicotinic acid chemistry.[1][5] Its importance grew not from its initial discovery, but from the subsequent recognition of its utility as a building block. The development of modern cross-coupling and nucleophilic substitution methodologies in the latter half of the 20th century transformed this compound from a simple derivative into a strategic intermediate. This evolution mirrors the journey of many halogenated heterocycles, whose true potential was only unlocked with the advent of more sophisticated synthetic tools.
Synthesis and Manufacturing: A Strategic Overview
The efficient synthesis of this compound is paramount to its widespread use. The most logical and industrially practiced approaches involve the late-stage introduction of the amide functionality from a more readily available precursor, 6-chloronicotinic acid.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the C-N amide bond, identifying 6-chloronicotinic acid as the key precursor. This acid can be synthesized from various starting materials, with a common pathway originating from 6-hydroxynicotinic acid, a compound accessible through multi-step synthesis from inexpensive feedstocks like DL-malic acid.[6]
Caption: Generalized workflow for SNAr reactions.
Expertise in Action: The choice of nucleophile (e.g., amines, alkoxides, thiols) and reaction conditions (solvent, temperature, base) is critical. For instance, reacting this compound with a primary amine (R-NH₂) under basic conditions will readily yield 6-amino-substituted nicotinamides, which are precursors to a wide range of bioactive molecules. [7]
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry allows the C-Cl bond to be used in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the introduction of aryl, alkyl, or amino groups at the C6 position, dramatically increasing molecular complexity. For example, a Suzuki coupling with an arylboronic acid can produce 6-arylnicotinamides, a scaffold found in various pharmaceutical candidates. [8]
Applications in Drug Discovery and Agrochemicals
This compound is not an active pharmaceutical ingredient itself. Rather, it is a quintessential "key intermediate"—a pre-functionalized core upon which the final active molecule is built.
Case Study: Agrochemicals - Neonicotinoid Insecticides
One of the most significant applications of this scaffold is in the synthesis of neonicotinoid insecticides. The precursor, 6-chloronicotinic acid, is a known environmental transformation product of widely used insecticides like imidacloprid and acetamiprid. [9]The synthesis of these agrochemicals often involves intermediates derived from 6-chloronicotinic acid, demonstrating the massive industrial scale and importance of this chemical family.
Case Study: Pharmaceutical Development
The 6-substituted nicotinamide framework is prevalent in modern drug discovery pipelines. Its ability to act as a hydrogen bond donor and acceptor, combined with the diverse functionalities that can be installed at the C6 position, makes it an attractive scaffold for targeting enzymes and receptors.
| Derivative Class | Therapeutic Target/Application | Rationale for 6-Chloro-Nicotinamide Use |
| 6-Aminonicotinamides | Enzyme Inhibition (e.g., PARP) | The SNAr reaction allows for the facile introduction of diverse amine side chains to probe binding pockets. [7] |
| 6-Arylnicotinamides | Receptor Modulation (e.g., GPCRs) | Suzuki or other cross-coupling reactions enable the construction of bi-aryl systems to optimize target engagement. |
| Various Derivatives | Antitumor, Antifungal, Antiviral | The core scaffold serves as a rigid platform for orienting pharmacophoric groups in three-dimensional space. [8] |
Conclusion and Future Outlook
From its origins as a functionalized pyridine derivative, this compound has become an indispensable tool for synthetic chemists. Its value is not in its own biological activity, but in the potential it unlocks. The combination of a stable, drug-like nicotinamide core with a highly reactive chlorine handle provides an ideal platform for generating vast libraries of complex molecules for biological screening.
Future developments will likely focus on greener and more efficient synthetic routes to its precursors, such as 6-chloronicotinic acid, potentially using biocatalysis or flow chemistry. [6][10]As our understanding of disease biology grows, the demand for novel, diverse chemical matter will continue to increase, ensuring that this compound will remain a critical and highly valued intermediate in the laboratories and manufacturing plants of the future.
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A Comprehensive Spectroscopic Guide to 6-Chloronicotinamide: Structural Elucidation for Researchers and Drug Development Professionals
Introduction: The Molecular Blueprint of 6-Chloronicotinamide
This compound, with the chemical formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol , is a halogenated derivative of nicotinamide, a form of vitamin B3.[1][2] Its structure, featuring a pyridine ring substituted with a chlorine atom and an amide group, makes it a valuable building block in medicinal chemistry and materials science. The precise placement of these functional groups dictates its reactivity and potential biological activity. For scientists engaged in drug discovery and development, the unambiguous structural confirmation of such molecules is not merely a preliminary step but the bedrock upon which all subsequent research is built.
This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will move beyond a simple presentation of data, offering expert interpretation grounded in the fundamental principles of spectroscopy. The objective is to equip researchers with a robust, validated framework for identifying and characterizing this compound with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map the precise connectivity and chemical environment of each atom.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct protons, their electronic environments, and their proximity to neighboring protons. For this compound, the spectrum is characterized by three signals in the aromatic region and a broad signal for the amide protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual water peak does not obscure relevant signals. Furthermore, it allows for the observation of exchangeable amide protons.
-
Data Acquisition : Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Processing : Process the raw data (Free Induction Decay - FID) with an appropriate Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (δ ~2.50 ppm for DMSO-d₆).
Data Interpretation and Assignments
| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |
| H-2 | ~8.8 | Doublet (d) | ~2.5 | Aromatic Proton |
| H-4 | ~8.2 | Doublet of Doublets (dd) | ~8.5, 2.5 | Aromatic Proton |
| H-5 | ~7.6 | Doublet (d) | ~8.5 | Aromatic Proton |
| -NH₂ | ~7.5 - 8.0 | Broad Singlet (br s) | - | Amide Protons |
Causality Behind the Spectrum :
-
H-2 : This proton is positioned between two electron-withdrawing nitrogen and carbonyl-substituted carbon atoms, causing it to be the most deshielded (downfield) aromatic proton. It appears as a doublet due to coupling with H-4.
-
H-4 : This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets.
-
H-5 : Being adjacent to the chlorine-bearing carbon, H-5 is coupled only to H-4, appearing as a doublet.
-
-NH₂ : The amide protons are typically broad due to quadrupole effects from the nitrogen atom and chemical exchange with any trace amounts of water. Their chemical shift can be variable.
Caption: ¹H NMR assignments for this compound.
Carbon-¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon backbone.
Experimental Protocol: ¹³C NMR The sample preparation is identical to that for ¹H NMR. The acquisition is performed on the same instrument, typically using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
Data Interpretation and Assignments
| Carbon Label | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| C-6 | ~152 | Aromatic C-Cl |
| C-2 | ~150 | Aromatic C-H |
| C-4 | ~139 | Aromatic C-H |
| C-5 | ~125 | Aromatic C-H |
| C-3 | ~130 | Aromatic C-C=O |
| C=O | ~165 | Amide Carbonyl |
Causality Behind the Spectrum :
-
C=O (Carbonyl) : The carbonyl carbon is the most deshielded due to the direct attachment of a highly electronegative oxygen atom, causing it to appear furthest downfield.[3]
-
C-6 and C-2 : These carbons are directly bonded to electronegative atoms (chlorine and nitrogen, respectively), resulting in significant downfield shifts.
-
C-3, C-4, C-5 : These carbons appear at chemical shifts typical for a substituted pyridine ring, with their exact positions influenced by the combined electronic effects of the substituents.
Caption: ¹³C NMR assignments for this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally reliable method for identifying the presence of specific functional groups.
Experimental Protocol: FTIR-ATR
-
Sample Preparation : Place a small amount of the solid this compound powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Data Interpretation and Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 and ~3170 | N-H Asymmetric & Symmetric Stretch | Primary Amide (-NH₂) |
| ~3050 | C-H Stretch | Aromatic Ring |
| ~1680 | C=O Stretch (Amide I Band) | Primary Amide (-CONH₂) |
| ~1615 | N-H Bend (Amide II Band) | Primary Amide (-CONH₂) |
| ~1580, ~1470, ~1390 | C=C and C=N Stretches | Pyridine Ring |
| Below 800 | C-Cl Stretch | Chloro-aromatic |
Causality Behind the Spectrum :
-
Amide Vibrations : The presence of two distinct peaks in the N-H stretching region is a hallmark of a primary amide (-NH₂).[4] The intense absorption around 1680 cm⁻¹ is one of the most characteristic peaks in the spectrum and is definitively assigned to the carbonyl (C=O) stretch, known as the Amide I band.[5][6]
-
Aromatic Ring : The C-H stretches above 3000 cm⁻¹ and the series of sharp absorptions between 1600-1390 cm⁻¹ confirm the presence of the pyridine ring.
-
C-Cl Bond : The vibration corresponding to the C-Cl stretch is found in the lower frequency "fingerprint region" and confirms the halogen's presence.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected, forming a radical cation known as the molecular ion (M⁺•).
-
Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Data Interpretation and Fragmentation Analysis
| m/z | Proposed Ion/Fragment | Significance |
| 156 / 158 | [C₆H₅ClN₂O]⁺• | Molecular Ion (M⁺•) Peak Cluster |
| 140 / 142 | [M - NH₂]⁺• | Loss of the amino radical |
| 112 / 114 | [M - CONH₂]⁺ | Loss of the carboxamide radical |
Causality Behind the Spectrum :
-
Molecular Ion Cluster : The molecular weight of this compound is 156.57 Da.[7] The mass spectrum will show a molecular ion peak at m/z 156. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a second peak (the M+2 peak) will appear at m/z 158 with an intensity approximately one-third that of the m/z 156 peak.[7] This 3:1 isotopic pattern is a definitive signature for the presence of a single chlorine atom.
-
Fragmentation Pathway : The high-energy ionization process causes the molecular ion to be unstable, leading to fragmentation. A common and logical fragmentation is the alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the amino radical (•NH₂, 16 Da), yielding a prominent peak cluster at m/z 140/142.[7] Further fragmentation can lead to the loss of the entire carboxamide radical (•CONH₂, 44 Da), giving a fragment at m/z 112/114.
Caption: Proposed EI-MS fragmentation of this compound.
Conclusion
The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key amide and aromatic functional groups, and mass spectrometry validates the molecular weight while revealing a characteristic isotopic signature and fragmentation pattern. Together, these datasets form a unique spectroscopic fingerprint, providing researchers with the unequivocal evidence required for confident structural assignment in their developmental pipelines.
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An In-Depth Technical Guide to the Safe Handling of 6-Chloronicotinamide
Executive Summary
6-Chloronicotinamide is a halogenated pyridine derivative increasingly utilized as a key building block in pharmaceutical and agrochemical research. Its unique chemical structure makes it a valuable intermediate for synthesizing complex molecules. However, the same reactivity that makes it useful also necessitates a thorough understanding of its potential hazards. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound safely. We will move beyond basic data sheet advisories to explore the causal factors behind safety protocols, establish self-validating handling systems, and provide actionable, step-by-step procedures for laboratory operations.
Section 1: Hazard Identification and Mechanistic Risk Assessment
Understanding the "why" behind a hazard is paramount to developing a robust safety culture. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The primary hazards stem from its chemical nature as a chlorinated heterocyclic amide.
-
Inhalation Hazard (H335): As a fine powder, this compound can be easily aerosolized during handling (e.g., weighing, transferring).[1] Inhalation can lead to irritation of the respiratory system.[1] The causality lies in the interaction of the fine particles with the moist mucous membranes of the respiratory tract.
-
Skin Irritation (H315): Direct contact with the skin can cause irritation.[1] While the exact mechanism is not extensively documented in publicly available literature, the reactivity of the chloro-pyridine ring system suggests potential for interaction with proteins and other biological macromolecules in the skin.
-
Serious Eye Irritation (H319): This is the most significant acute hazard. The fine particulate nature of the compound allows it to easily enter and abrade the eye, while its chemical properties can cause direct irritation to the cornea and conjunctiva.[1]
-
Thermal Decomposition: While stable under standard conditions, high temperatures, such as those in a fire, can lead to decomposition. This process is expected to release hazardous combustion gases, including toxic carbon oxides (CO, CO2), nitrogen oxides (NOx), and critically, hydrogen chloride (HCl) gas due to the chlorine atom.[2]
A proactive risk assessment is not a one-time event but a continuous workflow. The following diagram outlines a logical process for evaluating risks before any new experiment involving this compound.
Caption: A four-phase workflow for conducting a risk assessment.
Section 2: Physicochemical Properties and Their Impact on Handling
The physical state and properties of a chemical directly influence the choice of handling procedures and necessary controls. This compound is a white to pale brown crystalline powder at standard temperature and pressure.[3]
| Property | Value | Source | Handling Implication |
| Molecular Formula | C₆H₅ClN₂O | [4][5] | Basic identification. |
| Molecular Weight | 156.57 g/mol | [1][5] | Used for stoichiometric calculations. |
| CAS Number | 6271-78-9 | [1][4] | Unique identifier for database and inventory searches. |
| Appearance | White to pale brown powder/crystalline powder | [1][3] | Fine powder form increases risk of aerosolization and inhalation. |
| Melting Point | 210-212 °C (lit.) | [1] | High melting point indicates thermal stability at typical lab temperatures. |
| Boiling Point | 363.04 °C (Normal) | [4] | Low volatility under standard lab conditions, but decomposition may occur at elevated temperatures. |
| Flash Point | Not applicable | [1] | As a solid, it does not have a conventional flash point, but is considered a combustible solid.[1] |
| Solubility | No specific data found, but related compounds (pyridines) have varying solubility in organic solvents. | N/A | Must be determined experimentally for specific applications; start with small-scale tests. |
Causality Insight: The high melting point suggests strong intermolecular forces in the crystal lattice, making it a stable solid. However, its classification as a "combustible solid" means that while it's not flammable like a liquid solvent, it can burn if exposed to a sufficient ignition source, especially when finely dispersed in air.[1]
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach, prioritizing engineering controls over personal reliance on PPE, is crucial for minimizing exposure.
Engineering Controls
The primary defense is to handle the material within a controlled environment.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most effective way to control the inhalation hazard.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Access Restriction: Store the material in a designated, clearly labeled area with access limited to authorized and trained personnel.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection process must be deliberate.
| PPE Item | Specification | Rationale and Field Insight |
| Hand Protection | Nitrile or Neoprene Gloves | Standard latex gloves offer poor protection against many chemicals. Nitrile provides a better barrier. For prolonged handling, consider double-gloving. Always inspect gloves for tears or pinholes before use. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient as they do not protect against powders entering from the sides or top. Goggles that form a seal around the eyes are mandatory. |
| Respiratory Protection | N95 Dust Mask (or higher) | An N95 dust mask is recommended as a minimum for handling the powder.[1] If there is a significant risk of aerosolization or a spill, a respirator with a combination organic vapor/particulate cartridge may be necessary. |
| Protective Clothing | Lab Coat, Closed-toe Shoes | A flame-resistant lab coat should be worn and kept buttoned. Ensure legs and feet are fully covered. |
The following decision tree provides a logical pathway for selecting the appropriate level of PPE.
Caption: A decision tree for selecting appropriate PPE.
Section 4: Safe Handling, Storage, and Disposal Protocols
Protocol: Weighing and Transferring Solid this compound
This protocol is designed as a self-validating system to minimize exposure.
-
Preparation:
-
Verify the chemical fume hood is operational (check airflow monitor).
-
Don the required PPE (lab coat, goggles, nitrile gloves).
-
Cover the work surface in the fume hood with absorbent bench paper.
-
Gather all necessary equipment (spatula, weigh paper/boat, container).
-
-
Handling:
-
Carefully open the stock container inside the fume hood. Avoid creating dust clouds.
-
Use a clean spatula to transfer the desired amount of powder to the weigh paper.
-
Self-Validation Check: Observe for any visible dust generation. If dust is seen, pause and re-evaluate the technique (e.g., move more slowly).
-
Close the stock container tightly immediately after use.
-
-
Cleanup:
-
Carefully fold the weigh paper containing the compound for transfer.
-
Wipe the spatula and any contaminated surfaces with a damp cloth (e.g., with water or ethanol) to collect any residual powder. Dispose of the cloth as chemical waste.
-
Dispose of gloves and bench paper in the designated solid chemical waste container.
-
Wash hands thoroughly.
-
Storage Requirements
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The ideal storage is a dedicated cabinet for combustible solids.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. The rationale is to prevent exothermic reactions or degradation of the compound.
-
Segregation: Store apart from foodstuff containers or other incompatible materials.[6]
Waste Disposal
-
Contaminated Materials: All items contaminated with this compound (gloves, weigh paper, pipette tips, paper towels) must be disposed of in a clearly labeled, sealed hazardous waste container.
-
Unused Chemical: Dispose of unused or waste product as hazardous chemical waste. Do not pour down the drain. Follow all local, state, and federal regulations for chemical waste disposal.
Section 5: Emergency Procedures
Rapid and correct response during an emergency is critical.
Personal Exposure
-
Inhalation: Move the victim to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[2][6] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a physician or poison control center immediately.[2]
Spill Response
The following flowchart outlines the procedure for a small-scale laboratory spill. For large spills, evacuate the area and contact emergency services.
Caption: A step-by-step flowchart for responding to a small spill.
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6-Chloronicotinamide: A Pivotal Precursor in Modern Agrochemical Synthesis
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An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
6-Chloronicotinamide, a chlorinated derivative of nicotinamide, has emerged as a critical building block in the synthesis of a range of modern agrochemicals, most notably the neonicotinoid class of insecticides.[1][2] Its unique chemical structure, featuring a reactive chlorine atom on the pyridine ring and an amide functional group, allows for versatile chemical modifications, making it a highly valuable precursor for the development of potent and selective pesticides. This guide provides a comprehensive technical overview of this compound, focusing on its role in the synthesis of key agrochemicals, the underlying reaction mechanisms, and detailed experimental protocols.
Introduction: The Significance of this compound in Agrochemicals
The relentless need for increased agricultural productivity has driven the development of innovative and effective crop protection agents.[3] Nicotinic acid and its derivatives have long been recognized for their diverse biological activities and have been successfully incorporated into various herbicides, insecticides, and fungicides.[4] Within this chemical family, this compound (IUPAC name: 6-chloropyridine-3-carboxamide) stands out as a key intermediate.[5] Its primary importance lies in its role as a precursor to the chloronicotinyl insecticides, a subgroup of neonicotinoids that have been widely used globally for their efficacy against a broad spectrum of insect pests.[6][7]
The neonicotinoids, chemically similar to nicotine, act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to overstimulation, paralysis, and death.[2][8] Their selective toxicity towards insects compared to mammals is a key advantage.[2] The presence of the 6-chloro-3-pyridinylmethyl moiety, directly derived from this compound or its related precursors, is a defining structural feature of many first-generation neonicotinoids, including the widely used insecticides imidacloprid and acetamiprid.[1]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O | [5] |
| Molecular Weight | 156.57 g/mol | [5] |
| CAS Number | 6271-78-9 | [5] |
| Appearance | Powder | [9] |
| Melting Point | 210-212 °C (lit.) | [9][10] |
| IUPAC Name | 6-chloropyridine-3-carboxamide | [5] |
Table 1: Key Physicochemical Properties of this compound
The reactivity of this compound is primarily dictated by the chlorine atom at the 6-position of the pyridine ring, which is susceptible to nucleophilic substitution, and the amide group, which can undergo various transformations.
Synthesis of Key Agrochemicals from this compound and its Derivatives
This compound serves as a crucial starting material, often via its derivative 6-chloronicotinic acid, for the synthesis of several commercially important neonicotinoid insecticides. The following sections detail the synthesis of two prominent examples: imidacloprid and acetamiprid.
Imidacloprid Synthesis
Imidacloprid, one of the most widely used insecticides in the world, features the characteristic 6-chloro-3-pyridinylmethyl structure.[6][11] While direct synthesis from this compound is less common, the structurally related 2-chloro-5-chloromethylpyridine (CCMP) is a key intermediate that can be derived from precursors like 6-chloronicotinic acid.
Logical Workflow for Imidacloprid Synthesis:
A simplified workflow for the synthesis of Imidacloprid.
Experimental Protocol for Imidacloprid Synthesis:
A common patented method for preparing imidacloprid involves the reaction of 2-nitroiminoimidazolidine with 2-chloro-5-chloromethyl pyridine (CCMP) in the presence of an alkali carbonate in an organic solvent.[11]
-
Reaction Setup: A mixture of a stoichiometric amount of 2-nitroiminoimidazolidine and an organic solvent (e.g., dimethylformamide - DMF) is prepared in a reaction vessel.[11]
-
Addition of Reactant: A stoichiometric amount of 2-chloro-5-chloromethyl pyridine is gradually added to the mixture under reflux conditions.[11]
-
Catalyst: An alkali carbonate, such as sodium carbonate or potassium carbonate, is used as the base.[11]
-
Reaction Conditions: The reaction is typically carried out at a temperature ranging from room temperature to about 80°C.[11]
-
Work-up and Isolation: After the reaction is complete, the product is isolated and purified using standard techniques such as filtration, washing, and recrystallization.
Causality: The gradual addition of CCMP helps to control the reaction rate and minimize the formation of byproducts. The alkali carbonate acts as a base to facilitate the nucleophilic substitution reaction. The choice of solvent and temperature is crucial for achieving a good yield and purity of the final product.[11]
Acetamiprid Synthesis
Acetamiprid is another significant neonicotinoid insecticide that can be synthesized from intermediates derived from this compound.[12] A common synthetic route involves the reaction of N-(6-chloro-3-pyridylmethyl)methylamine with a cyano-containing reagent.[13][14]
Logical Workflow for Acetamiprid Synthesis:
A simplified workflow for the synthesis of Acetamiprid.
Experimental Protocol for Acetamiprid Synthesis:
A patented method describes the synthesis of acetamiprid from N-(6-chloro-3-pyridylmethyl)methylamine and cyanoethyl methacrylate.[14]
-
Reaction Mixture: In a 500 ml reaction vessel, 157.5 g of N-(6-chloro-3-pyridylmethyl)methylamine and 100 g of ethanol are combined.[13]
-
Addition of Reagent: 112 g of cyanoethyl methacrylate is then added to the mixture.[13]
-
Reaction Conditions: The mixture is heated to 65°C and maintained at this temperature for 6 to 7 hours.[13]
-
Work-up: After the reaction is complete, the mixture is cooled to 0°C, leading to stratification.[13]
-
Isolation and Purification: The product is isolated by filtration, washed with saturated brine, and then dried to yield acetamiprid.[13]
Causality: The use of ethanol as a solvent provides a suitable medium for the reaction. The elevated temperature is necessary to drive the reaction to completion within a reasonable timeframe. The cooling and washing steps are crucial for separating the product from unreacted starting materials and byproducts, leading to a high-purity final product.[13][14]
The Role of Catalysis in this compound Chemistry
Modern agrochemical synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.[15] In the context of this compound and its derivatives, catalysis can play a significant role in various transformations. For instance, the synthesis of the precursor 6-chloronicotinic acid can be achieved through the direct oxidation of 2-chloro-5-methylpyridine using oxygen in the presence of a cobalt acetate catalyst.[16] This method offers a milder and more environmentally friendly alternative to traditional oxidation methods that use stoichiometric amounts of strong oxidizing agents.[16]
Furthermore, the development of multifunctional catalysts that can facilitate cascade reactions is a promising area of research.[17] Such catalysts could enable the synthesis of complex agrochemical structures from this compound in a more streamlined and atom-economical manner.
Conclusion and Future Outlook
This compound and its derivatives are undeniably central to the synthesis of a significant class of modern insecticides. The versatility of its chemical structure provides a robust platform for the development of new and improved agrochemicals. As the agricultural industry continues to face challenges such as pest resistance and the need for more sustainable practices, the importance of precursors like this compound will likely grow.
Future research in this area will likely focus on the development of more efficient and greener synthetic routes to this compound and its derivatives. This includes the exploration of novel catalytic systems, the use of alternative and renewable feedstocks, and the design of more selective and environmentally benign agrochemicals based on the this compound scaffold. The continued study of this pivotal molecule will be essential for advancing the field of agrochemical science and ensuring global food security.
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An In-depth Technical Guide to the Synthetic Routes of 6-Chloronicotinamide
This guide provides an in-depth exploration of the primary synthetic methodologies for producing 6-Chloronicotinamide, a pivotal intermediate in the development of pharmaceuticals and agrochemicals. We will dissect the most prevalent and industrially relevant chemical pathways, offering insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to inform process development and optimization.
Introduction to this compound
This compound (CAS No: 6271-78-9) is a substituted pyridine derivative featuring a chlorine atom at the 6-position and a carboxamide group at the 3-position.[1][2] Its structure makes it a versatile building block, enabling further functionalization through nucleophilic substitution of the chlorine atom or modifications of the amide group. The compound typically appears as a powder with a melting point of 210-212 °C.[3][4] Due to its utility in synthesizing more complex, biologically active molecules, establishing efficient, scalable, and cost-effective synthetic routes is of paramount importance to the chemical industry.
Chapter 1: Synthesis from 6-Hydroxynicotinic Acid
This classical and well-documented route involves a two-step process starting from 6-hydroxynicotinic acid: chlorination followed by amidation. The choice of this pathway is often dictated by the availability and cost of the starting material, 6-hydroxynicotinic acid, which itself can be synthesized from inexpensive precursors like DL-malic acid.[5]
The Rationale: From Hydroxy to Chloro
The direct chlorination of the pyridine ring at the 6-position is facilitated by the presence of the hydroxyl group, which exists in tautomeric equilibrium with its pyridone form. The pyridone oxygen can be converted into a better leaving group by a chlorinating agent, which activates the ring for nucleophilic attack by a chloride ion. Reagents like phosphorus oxychloride (POCl₃) are highly effective for this transformation.
Key Transformations
Step 1: Chlorination of 6-Hydroxynicotinic Acid The conversion of 6-hydroxynicotinic acid to 6-chloronicotinic acid is the critical step. The reaction is typically performed using phosphorus oxychloride, often in the presence of a base like triethylamine to neutralize the generated HCl and drive the reaction forward.[5]
Step 2: Amidation of 6-Chloronicotinic Acid The resulting 6-chloronicotinic acid is then converted to the target amide. A common laboratory method involves activating the carboxylic acid by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia or an ammonia equivalent.[6] Alternatively, direct coupling agents can be employed.
Experimental Protocol: A Step-by-Step Guide
Part A: Synthesis of 6-Chloronicotinic Acid from 6-Hydroxynicotinic Acid [5]
-
In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve 6-hydroxynicotinic acid and triethylamine in a suitable solvent. The molar ratio of 6-hydroxynicotinic acid to triethylamine is typically 1:1.8.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the mixture while maintaining temperature control. A common molar ratio of 6-hydroxynicotinic acid to POCl₃ is 1:2.5.
-
After the addition is complete, heat the mixture to reflux for approximately 7.5 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully quench it by pouring it into ice water.
-
Adjust the pH of the aqueous solution to approximately 3 using an acid like phosphoric acid to precipitate the crude 6-chloronicotinic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product. Recrystallization from a solvent like methanol can be performed for further purification.
Part B: Synthesis of this compound from 6-Chloronicotinic Acid
-
Suspend the dried 6-chloronicotinic acid in a solvent like toluene.
-
Add thionyl chloride (SOCl₂) dropwise, typically in a slight molar excess (e.g., 1.2 equivalents).
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas (HCl and SO₂) ceases, indicating the formation of 6-chloronicotinoyl chloride.
-
Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a suitable solvent (e.g., acetone or THF) and cool in an ice bath.
-
Bubble ammonia gas through the solution or add aqueous ammonium hydroxide dropwise while stirring vigorously.
-
Stir the reaction for 1-2 hours, allowing it to warm to room temperature.
-
Filter the resulting precipitate, which is the crude this compound.
-
Wash the solid with cold water to remove ammonium chloride and dry to yield the final product.
Workflow Diagram
Caption: Synthesis of this compound from 6-Hydroxynicotinic Acid.
Chapter 2: Synthesis via Oxidation of 2-Chloro-5-methylpyridine
An alternative and industrially significant route utilizes 2-chloro-5-methylpyridine (CMP) as the starting material. This pathway is attractive because it avoids the potentially harsh conditions of the POCl₃ chlorination and leverages catalytic oxidation, which can be more environmentally friendly.
The Rationale: Catalytic Side-Chain Oxidation
The core of this method is the selective oxidation of the methyl group at the 5-position of the pyridine ring to a carboxylic acid. Using molecular oxygen as the oxidant in the presence of a transition metal catalyst, such as cobalt acetate, provides a greener alternative to stoichiometric oxidants like potassium permanganate, which generate large amounts of inorganic waste.[7][8] This method's efficiency relies on the catalyst's ability to facilitate the reaction under milder conditions than traditional strong oxidants.
Key Transformations
Step 1: Catalytic Oxidation of 2-Chloro-5-methylpyridine (CMP) CMP is oxidized to 6-chloronicotinic acid using oxygen in a suitable solvent like chlorobenzene, catalyzed by cobalt (II) acetate.[7][8] The reaction conditions, such as temperature and oxygen flow rate, are optimized to maximize yield and minimize side reactions.
Step 2: Amidation of 6-Chloronicotinic Acid This step is identical to the amidation process described in Chapter 1 (Section 1.2, Step 2). The 6-chloronicotinic acid produced is converted to this compound.
Experimental Protocol: A Step-by-Step Guide
Part A: Synthesis of 6-Chloronicotinic Acid from CMP [7][8]
-
Charge a reaction flask with chlorobenzene (solvent), 2-chloro-5-methylpyridine (CMP), and a catalytic amount of cobalt acetate. A typical weight ratio of chlorobenzene to CMP is 4.5:1, and CMP to catalyst is 100:3.
-
Stir the mixture and heat the system to a temperature between 70-100 °C.
-
Introduce a steady stream of oxygen into the reaction mixture at a controlled flow rate (e.g., 0.3-0.8 L/min).
-
Maintain the reaction for 4-7 hours until monitoring (e.g., by HPLC) shows consumption of the starting material.
-
Upon completion, cool the reaction solution to room temperature, which will cause the product, 6-chloronicotinic acid, to precipitate.
-
Filter the mixture to collect the crude product and the catalyst. The product can be purified by recrystallization.
Part B: Amidation of 6-Chloronicotinic Acid Follow the amidation protocol as detailed in Chapter 1, Section 1.3, Part B.
Workflow Diagram
Caption: Synthesis of this compound via CMP Oxidation.
Chapter 3: Synthesis via Hydrolysis of 2-Chloro-5-cyanopyridine
This route starts from 2-chloro-5-cyanopyridine, also known as 6-chloronicotinonitrile. The key transformation is the partial hydrolysis of the nitrile (-CN) group to a primary amide (-CONH₂). This method can be very direct if the starting nitrile is readily available.
The Rationale: Controlled Nitrile Hydrolysis
Nitrile hydrolysis can proceed under either acidic or basic conditions. The challenge lies in stopping the reaction at the amide stage, as prolonged reaction times or harsh conditions will lead to the formation of the corresponding carboxylic acid (6-chloronicotinic acid). Therefore, careful control of reaction parameters is essential for high yields of this compound.
Key Transformations
The synthesis is a single-step conversion of the nitrile to the amide. This is often achieved using concentrated acids like sulfuric acid, where the acid acts as both a catalyst and a reagent, or by using base-catalyzed hydration.
Experimental Protocol: A Step-by-Step Guide
-
To a reaction vessel, add 2-chloro-5-cyanopyridine.
-
Carefully and slowly add concentrated sulfuric acid while cooling the vessel in an ice bath to manage the exothermic reaction.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a specified period (typically 1-3 hours). The reaction progress should be monitored to prevent over-hydrolysis.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base, such as aqueous sodium hydroxide or ammonium hydroxide, until the pH is neutral or slightly basic. This will precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry to obtain crude this compound.
-
The product can be recrystallized from a suitable solvent like ethanol or water to achieve higher purity.
Workflow Diagram
Caption: Synthesis of this compound via Nitrile Hydrolysis.
Chapter 4: Comparative Analysis of Synthetic Routes
The selection of a synthetic route depends on various factors including cost, scale, safety, and environmental impact. Below is a comparative summary of the discussed pathways.
| Feature | Route 1: From 6-Hydroxynicotinic Acid | Route 2: From 2-Chloro-5-methylpyridine | Route 3: From 2-Chloro-5-cyanopyridine |
| Starting Material | 6-Hydroxynicotinic Acid | 2-Chloro-5-methylpyridine (CMP) | 2-Chloro-5-cyanopyridine |
| Number of Steps | 2 (Chlorination, Amidation) | 2 (Oxidation, Amidation) | 1 (Hydrolysis) |
| Key Reagents | POCl₃, SOCl₂, NH₃ | O₂, Cobalt Acetate, SOCl₂, NH₃ | Concentrated H₂SO₄, Base |
| Advantages | Well-established classical route. | Uses "green" oxidant (O₂). Avoids harsh POCl₃. Potentially lower cost. | Most direct route (1 step). High atom economy. |
| Disadvantages | Use of hazardous reagents (POCl₃, SOCl₂).[5] Generates significant waste. | Requires handling of gaseous oxygen. Catalytic system may require optimization. | Requires careful control to avoid over-hydrolysis to the acid. Use of large amounts of concentrated acid. |
| Industrial Scalability | Moderate; waste treatment is a concern. | High; suitable for large-scale production.[8] | High; but requires robust equipment to handle corrosive reagents. |
Chapter 5: Emerging & Biocatalytic Methods
In line with the principles of green chemistry, biocatalytic methods for amide synthesis are gaining traction. Enzymes such as lipases and amidases can catalyze the formation of amides under mild, aqueous conditions, offering high selectivity and reducing the need for harsh chemical reagents.[9] For instance, lipase Novozym® 435 has been successfully used to synthesize various nicotinamide derivatives from corresponding esters and amines in continuous-flow microreactors.[10] This approach significantly shortens reaction times and improves yields compared to batch processes. While not yet a mainstream industrial method for this compound specifically, these enzymatic strategies represent a promising future direction for more sustainable production.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct chemical pathways. The classical route starting from 6-hydroxynicotinic acid remains a viable option, particularly for laboratory-scale synthesis. For industrial-scale production, the catalytic oxidation of 2-chloro-5-methylpyridine presents a more modern, efficient, and environmentally conscious alternative. Furthermore, the direct hydrolysis of 2-chloro-5-cyanopyridine offers the most concise route, provided the starting material is accessible. The future of this compound synthesis will likely involve the further refinement of these catalytic processes and the adoption of biocatalytic methods to enhance sustainability and efficiency.
References
- PrepChem.com. Synthesis of 2-Chloro-5-cyanopyridine.
- Google Patents. CN103570612A - Preparation method of 6-chloronicotinic acid.
- Google Patents. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
- RSC Publishing. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
- Google Patents. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
- Organic Syntheses. Nicotinic acid, 6-hydroxy-.
- Chemical Synthesis Database. 6-chloro-5-methylnicotinamide.
- PubChem. 2-chloro-5-cyanopyridine.
- MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
- Synthesis. Preparation of Cyanopyridines by Direct Cyanation.
- PubChem. This compound.
- Google Patents. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
- Google Patents. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
- PMC. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
- PMC. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
- Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
- MDPI. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids.
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A Researcher's Guide to 6-Chloronicotinamide: Commercial Availability, Quality Analysis, and Supplier Qualification
Introduction: The Role of 6-Chloronicotinamide in Modern Synthesis
This compound (CAS No. 6271-78-9) is a halogenated heterocyclic building block that has emerged as a critical intermediate in the synthesis of complex, biologically active molecules.[1][2] Its structure, featuring a pyridine ring substituted with both a chlorine atom and a carboxamide group, offers versatile handles for a range of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This versatility has made it a valuable component in the development of novel therapeutic agents, particularly in oncology and for neurological disorders, as well as in the agrochemical sector for creating new pesticides and herbicides.[1] This guide provides an in-depth overview of its commercial landscape, offers critical insights into quality assessment, and outlines a systematic approach to supplier qualification for researchers, chemists, and drug development professionals.
Physicochemical Properties
A foundational understanding of a starting material's properties is paramount before its inclusion in any synthetic workflow. Key data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 6271-78-9 | [3] |
| Molecular Formula | C₆H₅ClN₂O | [2][3][4] |
| Molecular Weight | 156.57 g/mol | [2][3] |
| Appearance | White to pale brown powder or crystals | [5][6] |
| Melting Point | 210-212 °C (lit.) | [3] |
| Purity (Typical) | ≥97.5% to ≥98% | [3][6] |
| SMILES String | NC(=O)c1ccc(Cl)nc1 | [3] |
| InChI Key | ZIJAZUBWHAZHPL-UHFFFAOYSA-N | [3] |
The Commercial Landscape: From Lab Bench to Bulk Supply
This compound is readily available from a wide range of suppliers, catering to different scales of research and development. The commercial landscape can be broadly categorized into two tiers:
-
Global Catalog Suppliers: These companies are the primary source for research and development quantities (typically 1g to 100g). They offer high-purity material with readily accessible technical documentation.
-
Contract Manufacturers and Bulk Suppliers: For process development, pilot-scale synthesis, and commercial manufacturing, researchers must engage with manufacturers, often located in India and China, who can produce the material in multi-kilogram to metric-ton quantities.
Representative Supplier Directory
The following table provides a non-exhaustive list of suppliers to illustrate the types of vendors available. Inclusion in this list does not constitute an endorsement. Researchers should always conduct their own due diligence.
| Supplier | Grade / Scale | Representative Purity | Notes |
| Sigma-Aldrich (Merck) | Research Grade | 98% | Extensive documentation available online, including example Certificates of Analysis (CoAs) and Safety Data Sheets (SDS).[3] |
| Thermo Scientific Chemicals | Research Grade | ≥97.5% (by GC) | Provides detailed specifications and online access to SDS and certificates.[6] |
| Santa Cruz Biotechnology | Research Grade | Not specified | Primarily for biochemical research applications.[4] |
| US Biological Life Sciences | Research Grade | ≥98.5% | Offers various pack sizes from 1g to 250g.[7] |
| Indian Manufacturers | Bulk / Commercial | 98% - 99% | Several manufacturers, such as SAKEM LLP and Arown Pharma, are listed on platforms like ChemicalBook for the precursor, 6-Chloronicotinic acid, indicating a robust regional manufacturing base.[8] |
Manufacturing Context: Understanding Potential Impurities
A key aspect of technical expertise is understanding a molecule's synthetic origin to anticipate potential impurities. While multiple synthetic routes exist, a common pathway to this compound involves the oxidation of 2-chloro-5-methylpyridine to form the key intermediate, 6-chloronicotinic acid.[9] This acid is then converted to the primary amide, this compound.
This process suggests potential impurities that may be present in the final product:
-
Unreacted 6-Chloronicotinic Acid: The most likely process-related impurity.
-
Starting Material (2-chloro-5-methylpyridine): Trace amounts may carry through the synthesis.
-
Solvents: Residual solvents from reaction and recrystallization steps.
-
Over-oxidation or Side-Reaction Products: Impurities arising from non-specific oxidation.
Therefore, a robust analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying the main component from these potential impurities.
Quality Deep Dive: How to Critically Analyze a Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important legal document certifying the quality of a specific batch of material.[1][10] It should not be taken at face value. A thorough analysis is critical to ensure the material is fit for its intended purpose.
Deconstructing a Representative CoA
Below is a breakdown of the essential components one should expect to find on a CoA for this compound, along with an expert interpretation.
| Test | Specification | Method | Expert Interpretation & What to Look For |
| Appearance | White to Off-White Powder | Visual | A significant deviation (e.g., brown or yellow) could indicate degradation or the presence of chromophoric impurities. |
| Identification | Conforms to Structure | ¹H NMR, IR | The CoA should confirm that the spectral data matches that of a reference standard. This is a fundamental identity check. |
| Assay (Purity) | ≥ 98.0% | HPLC | This is the most critical quantitative test. The chromatogram should be requested to visually inspect for the presence of other peaks. The reported value should be close to, but not exactly, 100.0%, as this can be a red flag for improper integration or normalization. |
| Melting Point | 210 - 214 °C | Capillary Method | A broad melting range or a significant depression from the literature value (210-212 °C) suggests the presence of impurities. |
| Water Content | ≤ 0.5% | Karl Fischer | Important for accurate stoichiometric calculations. High water content can be detrimental to certain reactions, such as those involving organometallics. |
| Residual Solvents | Varies (e.g., ≤ 5000 ppm Acetone) | GC-HS | Specifies the amount of solvent left from the manufacturing process. The limits are often guided by ICH guidelines for pharmaceutical intermediates. |
| Date of Manufacture | DD-MMM-YYYY | - | Determines the shelf-life and retest date.[10] |
| Retest Date | DD-MMM-YYYY | - | The date by which the material should be re-analyzed to ensure it still meets specifications. It is not necessarily an expiration date.[10] |
Protocol: A Step-by-Step Guide to Supplier Qualification
For drug development professionals, qualifying a new supplier for a critical starting material is a non-negotiable, systematic process. Rushing this step can lead to batch failures, project delays, and regulatory hurdles.
Workflow for Qualifying a New Supplier
Step-by-Step Methodology:
-
Identification & Screening (Phase 1):
-
Identify a minimum of three potential suppliers from online databases, trade shows, or recommendations.
-
Contact each supplier and request a standard technical package, including a Safety Data Sheet (SDS) and at least two different batch-specific Certificates of Analysis.
-
Perform a comparative review. Do the specifications meet your project's requirements? Are the analytical methods used appropriate (e.g., HPLC for purity, not titration)? Eliminate any suppliers who do not meet these initial criteria.
-
-
Analytical Validation (Phase 2):
-
Request a sample (typically 1-5g) from the shortlisted suppliers. If possible, request samples from two different manufacturing lots to assess batch-to-batch consistency.
-
Perform in-house analytical testing using your own validated methods. At a minimum, this must include:
-
Identity Confirmation: ¹H NMR or FTIR spectroscopy.
-
Purity Assessment: A stability-indicating HPLC method to confirm the assay and profile any impurities. A generic reversed-phase HPLC method for a related nicotinamide might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH, with UV detection around 265 nm.[11]
-
-
Directly compare your analytical results to the data reported on the supplier's CoA.
-
-
Qualification Decision (Phase 3):
-
Data Concordance: If your in-house data aligns with the supplier's CoA (within acceptable experimental variance), the supplier can proceed to the next stage.
-
Data Discrepancy: If there is a significant discrepancy (e.g., you measure 97.5% purity while the CoA states 99.5%, or you detect an impurity not listed), you must reject the supplier. Document the findings and communicate them back to the vendor.
-
Final Approval: For a positive outcome, the supplier can be added to your organization's Approved Supplier List (ASL). For GMP applications, this step would also involve formal quality agreements and potentially a physical or remote audit of the manufacturing facility.
-
Conclusion
This compound is an accessible and highly valuable building block for chemical synthesis. For researchers in discovery, a wide array of catalog suppliers offer reliable, high-purity material. For professionals in process chemistry and drug development, a more rigorous approach is required. Success hinges not just on identifying a supplier, but on a systematic process of analytical verification and qualification. By understanding the manufacturing context, critically evaluating the Certificate of Analysis, and independently verifying the material's quality, scientists can ensure the integrity of their starting materials, the reproducibility of their results, and the ultimate success of their synthetic campaigns.
References
- Google Patents. (2013). CN103570612A - Preparation method of 6-chloronicotinic acid.
- USA Chemical Suppliers. (n.d.). This compound suppliers USA.
- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
- Ottokemi. (n.d.). 6-Chloronicotinic acid, 98%.
- Westaway, S. M., et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5609-13.
- Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America.
- The International Pharmaceutical Excipients Council. (n.d.). Certificate of Analysis Guide. gmp-compliance.org.
- SLS Ireland. (n.d.). This compound, 98%.
- PubChem. (n.d.). This compound. National Institutes of Health.
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Methodological & Application
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-Nicotinamide Derivatives
Abstract: This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 6-aryl-nicotinamide derivatives, starting from 6-chloronicotinamide. The 6-aryl-nicotinamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, including antagonists of the TRPV1 channel and VEGFR-2 inhibitors.[1][2] The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for constructing the critical aryl-heteroaryl C-C bond, valued for its functional group tolerance and mild conditions.[3][4] However, the coupling of electron-deficient heteroaryl chlorides like this compound presents unique challenges, primarily the difficult oxidative addition step. This guide explains the mechanistic rationale behind protocol choices, provides a detailed, field-proven experimental procedure, and includes a troubleshooting guide to empower researchers in overcoming common obstacles.
Introduction: The Significance of 6-Aryl-Nicotinamides
The nicotinamide framework is a cornerstone in drug development, prized for its versatile biological activity and favorable physicochemical properties.[3][5] The addition of an aryl group at the 6-position via Suzuki coupling dramatically expands the chemical space available for exploration, leading to the discovery of potent and selective modulators of various biological targets. This C-C bond formation is a key step in the synthesis of advanced drug candidates and molecular probes. The Suzuki-Miyaura reaction is an indispensable tool for this purpose, offering a reliable and modular route to a diverse library of these valuable compounds.[6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step for aryl chlorides, as the electron-deficient nature of the pyridine ring and the strength of the C-Cl bond make this step challenging.[9] The use of highly electron-rich and sterically bulky ligands is essential to facilitate this process.[9][10]
-
Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][11]
-
Reductive Elimination: The newly coupled 6-aryl-nicotinamide product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[7][12]
Key Parameters for a Successful Coupling
Optimizing the Suzuki coupling of this compound requires careful consideration of several interconnected parameters.
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[9] Success hinges on using a catalyst system designed for challenging substrates.
-
Ligands: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are industry standards. They stabilize the Pd(0) center, increase its electron density to promote oxidative addition, and facilitate the final reductive elimination step.[9][13]
-
Precatalysts: Using air-stable palladium precatalysts (e.g., SPhos Pd G3, PEPPSI-type catalysts) is highly recommended. These complexes generate the active Pd(0) species in situ, ensuring higher catalyst activity and reproducibility.[6][10]
-
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[9][11]
-
Common Choices: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective and commonly used.
-
Considerations: Strong bases like sodium hydroxide can accelerate the undesirable side reaction of protodeboronation, where the boronic acid is cleaved by water.[9] For sensitive substrates, weaker bases like cesium fluoride (CsF) or potassium fluoride (KF) may be beneficial.[9][14]
-
-
Solvent System: The choice of solvent affects the solubility of reagents and the reaction rate.
-
Aqueous Mixtures: A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) with water is standard. Water often accelerates the transmetalation step.[7]
-
Anhydrous Conditions: While some water is beneficial, excess water can promote protodeboronation. Using rigorously degassed solvents is critical to prevent both this side reaction and the oxidation of the Pd(0) catalyst.[9]
-
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Reagent Table
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 156.57 | 1.0 | 156.6 mg | 1.0 |
| Arylboronic Acid | - | 1.2 | - | 1.2 |
| SPhos Pd G3 Precatalyst | 793.45 | 0.02 | 15.9 mg | 0.02 (2 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 424.5 mg | 2.0 |
| 1,4-Dioxane | - | - | 4.0 mL | - |
| Degassed H₂O | - | - | 1.0 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (156.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (424.5 mg, 2.0 mmol).[9]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[9][12]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (15.9 mg, 0.02 mmol). Subsequently, add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Reaction Execution: Place the sealed flask into a preheated oil bath or heating block set to 90-100 °C. Stir the reaction mixture vigorously.[12]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The reaction is complete upon the consumption of the this compound starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 6-aryl-nicotinamide product.
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Slow Oxidative Addition. | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.[9]2. Increase temperature. Switch to a more electron-rich ligand (e.g., a different Buchwald ligand or an NHC).[9][10] |
| Significant Protodeboronation | 1. Excess water in the reaction.2. Base is too strong or reaction temperature is too high. | 1. Use carefully dried solvents. Consider using a boronate ester (e.g., pinacol ester) which is more stable.[9]2. Switch to a milder base (e.g., K₂CO₃, KF). Attempt the reaction at a lower temperature (e.g., 80 °C).[5][9] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Palladium catalyst concentration too high. | 1. Improve degassing procedure.[10]2. Reduce catalyst loading to 1-2 mol%. |
| Dehalogenation of Starting Material | 1. Presence of a hydrogen source.2. Certain ligand/base combinations can promote this side reaction. | 1. Ensure solvents are pure. 2. Screen different bases or ligand systems. |
References
- BenchChem. (2025). Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine.
- Various Authors. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Various Authors. (N.D.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
- Bhaskaran, S., Padusha, S. A. M., & Meleveetil, S. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131-4.
- Benchchem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters.
- Organic Chemistry Portal. (N.D.). Suzuki Coupling.
- Sun, Z.-K., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC - NIH.
- NROChemistry. (N.D.). Suzuki Coupling: Mechanism & Examples.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Benchchem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Various Authors. (2020). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- Christopher, J. A., et al. (N.D.).
- Rose-Hulman Institute of Technology. (N.D.). Suzuki Cross-coupling Reaction procedure.
- Al-Warhi, T., et al. (N.D.). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. PMC - NIH.
Sources
- 1. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 6-Chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylated Nicotinamides
The nicotinamide scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The ability to introduce aryl and heteroaryl substituents at specific positions on the pyridine ring via carbon-carbon bond-forming reactions is a powerful strategy for modulating the pharmacological properties of these molecules. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling has emerged as a particularly robust and versatile tool due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1]
This guide provides a detailed exploration of the palladium-catalyzed Suzuki coupling of 6-chloronicotinamide, a key building block for the synthesis of a diverse range of functionalized nicotinamide derivatives. We will delve into the nuances of catalyst selection, reaction optimization, and provide a step-by-step protocol to empower researchers in their drug discovery and development endeavors.
The Challenge: Regioselectivity in the Coupling of Dihalo-pyridines
The Suzuki coupling of pyridines bearing multiple halogen substituents presents a significant challenge in controlling regioselectivity. In the case of substrates like 2,6-dichloronicotinamide, a close analogue of our topic of interest, the electronic and steric environment of each carbon-halogen bond influences its reactivity towards the palladium catalyst. A critical aspect of developing a successful coupling protocol is to identify a catalyst system that can selectively activate one C-Cl bond over the other.
A seminal study by Yang and coworkers on the regioselective Suzuki coupling of 2,6-dichloronicotinamide provides invaluable insights.[2][3][4][5][6][7] Their work demonstrated that the choice of palladium catalyst and the presence of a directing group, such as the amide functionality in nicotinamide, can profoundly influence the site of cross-coupling.
Palladium Catalyst Systems for the Suzuki Coupling of this compound
The success of a Suzuki coupling reaction hinges on the judicious selection of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. For electron-deficient heteroaryl chlorides like this compound, the choice of ligand is particularly critical for achieving efficient catalysis.[8][9][10][11]
The PXPd2 Catalyst: A Case Study in Regioselective Coupling
The air-stable palladium catalyst PXPd2 has proven to be highly effective for the regioselective Suzuki coupling of 2,6-dichloronicotinamide, offering a strong precedent for its application with this compound.[2][3][4][5][6][7] The proposed mechanism for the observed regioselectivity involves the chelation of the palladium(0) species to the amide group, directing the oxidative addition to the adjacent C2-Cl bond.[2][3][4][6] This directing effect is a powerful tool for achieving site-selective functionalization.
Buchwald Ligands and Precatalysts: The Power of Bulky, Electron-Rich Phosphines
For challenging Suzuki couplings involving heteroaryl chlorides, the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald, has become the gold standard.[12] Precatalysts like XPhos Pd G2 are particularly noteworthy.[13][14][15][16] These catalysts are designed to readily form the active monoligated Pd(0) species in solution, which is crucial for efficient oxidative addition of the C-Cl bond.[13][14][15] The steric bulk of the XPhos ligand also promotes the final reductive elimination step, leading to faster turnover.[11]
Comparative Analysis of Catalyst Systems
| Catalyst System | Key Features | Recommended For |
| Pd(PPh₃)₄ | Traditional, readily available catalyst. | Simple, activated aryl bromides. May show lower activity and poor regioselectivity with chloropyridines. |
| PXPd2 | Air-stable, promotes regioselectivity through chelation with the amide group.[2][3][4][5][6][7] | Regioselective Suzuki coupling of nicotinamide derivatives. |
| XPhos Pd G2 | Highly active precatalyst with a bulky, electron-rich ligand.[13][14][15][16] | Challenging couplings of electron-deficient heteroaryl chlorides, including this compound. |
The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki coupling catalytic cycle is essential for troubleshooting and optimizing reactions. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[17]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid using XPhos Pd G2 as the catalyst. This system is chosen for its high reactivity with challenging heteroaryl chlorides.
Materials
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
XPhos Pd G2 (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow
Figure 2: A step-by-step workflow for the Suzuki coupling experiment.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add XPhos Pd G2 (0.02 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-phenylnicotinamide.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading slightly (e.g., to 0.03 equiv) or increasing the reaction temperature. Ensure that all reagents and solvents are of high purity and that the reaction is performed under a strict inert atmosphere.
-
Side Reactions: The formation of homocoupled byproducts can sometimes be observed. Using a slight excess of the boronic acid can help to minimize this.
-
Catalyst Choice: For substrates that are particularly sensitive or for which regioselectivity is a concern, a screening of different palladium catalysts and ligands may be necessary. The use of PXPd2 should be considered if regioselectivity becomes an issue with other catalysts.[2][3][4][5][6][7]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of novel arylated nicotinamide derivatives. By understanding the underlying mechanistic principles and carefully selecting the appropriate palladium catalyst system, researchers can efficiently access a wide range of compounds with potential applications in drug discovery and development. The protocols and insights provided in this guide serve as a solid foundation for further exploration and optimization of this important transformation.
References
- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131–3134. [Link]
- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters. [Link]
- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters. [Link]
- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Figshare. [Link]
- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters. [Link]
- Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Chandrashekharappa, S., Padusha, M. S. A., & Sajith, A. M. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697–707. [Link]
- Request PDF. (2025). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. [Link]
- SciSpace. (n.d.). A highly efficient precatalytic system (XPhos-PdG2)
- Request PDF. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
- Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Chandrashekharappa, S., Padusha, M. S. A., & Sajith, A. M. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. [Link]
- ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides. [Link]
- Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
- (2024).
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]
- MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]
- MDPI. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling - Organic Letters - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. (2019) | Bhaskaran Savitha | 8 Citations [scispace.com]
- 15. nasc.ac.in [nasc.ac.in]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Suzuki Coupling [organic-chemistry.org]
Application Note: A Convergent and Regioselective Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Suzuki-Miyaura Coupling
Abstract
This application note provides a detailed protocol for the synthesis of 2-aryl-6-chloronicotinamides, a class of compounds of significant interest in medicinal chemistry and drug discovery. The described method utilizes a highly efficient and regioselective Suzuki-Miyaura cross-coupling reaction between readily available 2,6-dichloronicotinamide and a variety of arylboronic acids. By employing the air-stable palladium catalyst PXPd2, this protocol achieves excellent yields and high regioselectivity for substitution at the C2 position of the pyridine ring, driven by a chelation-controlled mechanism. This convergent approach offers a robust and scalable route for the rapid generation of diverse compound libraries for pharmaceutical research.
Introduction and Significance
Nicotinamide derivatives are privileged scaffolds in modern drug discovery, exhibiting a wide range of biological activities. Specifically, 2,6-disubstituted nicotinamides have emerged as crucial pharmacophores in the development of agents targeting various diseases. The ability to selectively introduce aryl groups at the C2 position while retaining a reactive chlorine handle at the C6 position provides a versatile platform for further molecular elaboration. Traditional synthetic routes are often linear and lack the efficiency required for rapid analogue synthesis.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1] This application note details a specialized protocol that leverages a specific palladium catalyst system to overcome the challenge of regioselectivity in the coupling of dihalopyridines.[2][3] The methodology presented here is based on the findings of Yang et al., who demonstrated that the amide moiety of 2,6-dichloronicotinamide can act as a directing group to favor palladium insertion at the adjacent C2 carbon-chloride bond, leading to the desired 2-aryl-6-chloronicotinamide products in good to excellent yields.[2]
Mechanism and Rationale of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (in this case, the C-Cl bond of 2,6-dichloronicotinamide) to form a Pd(II) complex.[5]
-
Transmetalation: The aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species ([ArB(OH)₃]⁻), facilitating the ligand exchange on the palladium complex.[7][8][9]
-
Reductive Elimination: The two organic ligands (the nicotinamide and the aryl group) on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]
Rationale for Reagent Selection:
-
Catalyst (PXPd2): The choice of the PXPd2 catalyst is critical for the success of this regioselective transformation. PXPd2 is an air-stable Pd(II) precatalyst that readily forms the active Pd(0) species in situ. The key to its effectiveness is the proposed chelation of the palladium center to the amide group of the substrate. This coordination directs the oxidative addition preferentially to the C2-Cl bond over the C6-Cl bond, thus controlling the regioselectivity of the reaction.[2][3][10]
-
Base (K₂CO₃): A base is essential for the transmetalation step.[11] Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in forming the reactive boronate species from the arylboronic acid without promoting significant side reactions, such as protodeboronation.[9]
-
Solvent (Methanol): Methanol serves as a suitable polar protic solvent for this reaction, facilitating the dissolution of the reagents and the base. It was found to provide the best regioselectivity and shortest reaction times in the original study.[2]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-aryl-6-chloronicotinamides.
Materials and Equipment
-
Starting Materials:
-
2,6-Dichloronicotinamide (Can be synthesized from 2,6-Dichloronicotinic acid)
-
Arylboronic acids (various)
-
PXPd2 catalyst (CAS No. 213214-63-6)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (reagent-grade)
-
Ethyl acetate (for workup and chromatography)
-
Hexanes (for chromatography)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask or reaction vial with a reflux condenser
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
NMR spectrometer and/or LC-MS for product characterization
-
Step-by-Step Synthesis Protocol
The following workflow outlines the process from reaction setup to the purified product.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloronicotinamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), and the PXPd2 catalyst (0.02 equiv, 2 mol%).
-
Solvent Addition: Add reagent-grade methanol to the flask to achieve a concentration of approximately 0.1 M with respect to the 2,6-dichloronicotinamide.
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath and heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting 2,6-dichloronicotinamide is consumed (typically 2-6 hours).
-
Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-6-chloronicotinamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Results and Data Presentation
The described protocol is effective for a range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents. Below is a summary of expected yields for representative substrates based on published data.[2]
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Isolated Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-6-chloronicotinamide | 75 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloronicotinamide | 82 |
| 3 | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)-6-chloronicotinamide | 78 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-chloronicotinamide | 65 |
| 5 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-6-chloronicotinamide | 51 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-6-chloronicotinamide | 55 |
Yields are based on the limiting reagent, 2,6-dichloronicotinamide.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table addresses common issues and suggests corrective actions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Palladium catalyst has been deactivated by oxygen. 2. Impure Reagents: Water in solvents or reagents; poor quality boronic acid. 3. Insufficient Base: Base is not strong enough or has degraded. | 1. Ensure the reaction is set up under a strict inert atmosphere. Use fresh catalyst. 2. Use anhydrous solvents. Check the purity of the boronic acid. 3. Use freshly opened, anhydrous K₂CO₃. Ensure it is finely powdered. |
| Significant Protodeboronation | 1. Presence of excess water or protic sources. 2. High reaction temperature or prolonged reaction time. 3. Boronic acid is particularly susceptible (e.g., electron-deficient heteroaryl boronic acids). | 1. Ensure all reagents and solvents are anhydrous.[7] 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Attempt the reaction at a slightly lower temperature. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction.[5][7] |
| Poor Regioselectivity | 1. Catalyst is not effectively coordinating to the amide. 2. Reaction conditions are not optimal. | 1. Ensure you are using the specified PXPd2 catalyst, as other palladium sources may not provide the same level of chelation control. 2. Adhere to the recommended solvent (methanol) and base, as these were found to be optimal for regioselectivity.[2] |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen in the reaction mixture. 2. Side reaction of the boronic acid. | 1. Thoroughly degas the reaction mixture and maintain a positive inert gas pressure. 2. Use the specified stoichiometry (slight excess of boronic acid) to minimize this side reaction. |
Safety Precautions
Standard laboratory safety practices should be followed at all times.
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.
-
Chemical Handling:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated area or fume hood. Avoid inhalation of dust.
-
Boronic Acids: While generally of low toxicity, some boronic acids can be irritants. Avoid skin contact and inhalation.
-
Solvents: Methanol and ethyl acetate are flammable. Keep away from ignition sources. Handle in a well-ventilated fume hood.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and palladium-containing residues, according to institutional and local environmental regulations.
Conclusion
The PXPd2-catalyzed Suzuki-Miyaura coupling of 2,6-dichloronicotinamide provides a powerful and convergent method for the synthesis of 2-aryl-6-chloronicotinamides. The protocol is distinguished by its high regioselectivity, good to excellent yields across a range of substrates, and the use of an air-stable catalyst. This application note provides researchers, scientists, and drug development professionals with a detailed and reliable procedure to access this valuable class of chemical building blocks, facilitating the advancement of medicinal chemistry programs.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters.
- PubMed. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling.
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction....
- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ACS Publications.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters - ACS Publications.
- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters - ACS Figshare.
- Organic Chemistry Portal. Suzuki Coupling.
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- 11. rtong.people.ust.hk [rtong.people.ust.hk]
The Strategic Role of 6-Chloronicotinamide in the Synthesis of Potent PARP Inhibitors: Application Notes and Protocols
Introduction: The Centrality of the Nicotinamide Scaffold in PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the therapeutic landscape for cancers harboring DNA damage repair deficiencies, most notably those with BRCA1/2 mutations.[1] The mechanism of these targeted therapies hinges on the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair in cancer cells that already have a compromised homologous recombination pathway leads to catastrophic DNA damage and cell death.[2]
At the heart of many potent PARP inhibitors lies a pharmacophore that mimics the nicotinamide moiety of the natural PARP substrate, nicotinamide adenine dinucleotide (NAD+).[1][3] This structural mimicry allows the inhibitors to competitively bind to the catalytic domain of the PARP enzyme, effectively blocking its function. 6-Chloronicotinamide and its close derivatives have emerged as a cornerstone starting material for the construction of these critical pharmacophores. Its pre-functionalized pyridine ring offers a versatile and strategic platform for the convergent synthesis of complex PARP inhibitors.
This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of PARP inhibitors. We will delve into the causality behind the synthetic strategies, provide detailed, field-proven protocols for key transformations, and present data to support the described methodologies.
Core Synthetic Strategy: A Two-Step Approach to the Pharmacophore
The synthesis of a diverse range of PARP inhibitors from this compound precursors generally follows a robust and modular two-step strategy. This approach leverages modern palladium-catalyzed cross-coupling reactions to build the core structure efficiently.
The strategic advantages of using a this compound-based starting material include:
-
Convergent Synthesis: It allows for the late-stage combination of complex molecular fragments, improving overall efficiency and allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.
-
Regiocontrol: The differential reactivity of the halogen atoms in precursors like 2,6-dichloronicotinamide enables highly selective functionalization of the pyridine ring.
-
Atom Economy: Modern cross-coupling methods offer a more atom-economical approach compared to classical condensation reactions.
The general synthetic workflow is outlined below:
Caption: General two-step synthetic workflow for PARP inhibitors.
Part 1: Synthesis of the Key Intermediate: 2-Aryl-6-chloronicotinamide
The first crucial step involves the formation of a C-C bond at the C2 position of the pyridine ring, typically via a Suzuki-Miyaura cross-coupling reaction. This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for complex molecule synthesis.
Causality of Experimental Choices:
-
Starting Material: 2,6-Dichloronicotinamide is an ideal starting material. The chlorine atom at the C2 position is more reactive towards palladium-catalyzed coupling than the C6 chlorine, allowing for excellent regioselectivity. This differential reactivity is key to the success of the strategy.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. The PXPd2 catalyst, an air-stable Pd(II) precatalyst, has been shown to be particularly effective for this transformation, offering high yields and selectivity with short reaction times.[3][4] The chelation of the palladium(0) species to the amide group is believed to direct the regioselectivity.[3]
-
Solvent and Base: The use of methanol as a solvent and potassium carbonate (K₂CO₃) as the base provides an effective and relatively environmentally benign system.[3]
Detailed Experimental Protocol: Regioselective Suzuki Coupling
This protocol is adapted from the highly efficient method described by Yang, W. et al. in Organic Letters, 2003.[3]
Reaction Scheme:
Materials:
-
2,6-Dichloronicotinamide (1.0 equiv)
-
Aryl boronic acid (1.1-1.5 equiv)
-
PXPd2 catalyst (1-2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (reagent-grade)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloronicotinamide, the aryl boronic acid, PXPd2 catalyst, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add reagent-grade methanol via syringe.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-aryl-6-chloronicotinamide product.
Data and Characterization
The following table summarizes representative results for the synthesis of various 2-aryl-6-chloronicotinamide intermediates.
| Aryl Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Phenyl-6-chloronicotinamide | 95 |
| 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-6-chloronicotinamide | 96 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloronicotinamide | 98 |
| 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-6-chloronicotinamide | 89 |
Data adapted from Org. Lett. 2003, 5 (17), pp 3131–3134.[3]
Characterization of 2-(4-Methylphenyl)-6-chloronicotinamide:
-
Appearance: White solid.
-
¹H NMR (CDCl₃): δ 8.45 (d, 1H), 7.80 (d, 1H), 7.65 (d, 2H), 7.25 (d, 2H), 5.90 (br s, 1H), 5.60 (br s, 1H), 2.40 (s, 3H).
-
MS (ESI): m/z 247.1 [M+H]⁺.
Part 2: Introduction of the Final Moiety via Buchwald-Hartwig Amination
The second key transformation is the palladium-catalyzed Buchwald-Hartwig amination.[5][6] This reaction forms the crucial C-N bond, coupling the 2-aryl-6-chloronicotinamide intermediate with a cyclic amine (often a piperazine derivative), which typically forms the solvent-exposed region of the final PARP inhibitor.
Causality of Experimental Choices:
-
Substrate Reactivity: The chlorine atom at the C6 position of the 2-aryl-6-chloronicotinamide is now the target for substitution. While aryl chlorides are generally less reactive than bromides or iodides, modern Buchwald-Hartwig catalyst systems are highly effective for this transformation.
-
Catalyst System: The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BrettPhos) is critical.[7] These ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center and promote the reductive elimination of the final product.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is based on established methods for the amination of aryl chlorides.
Reaction Scheme:
Materials:
-
2-Aryl-6-chloronicotinamide (1.0 equiv)
-
Cyclic amine (e.g., piperazine derivative) (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(NHC) complex) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos or SPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-aryl-6-chloronicotinamide, palladium precatalyst, phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert atmosphere (Argon).
-
Add the cyclic amine, followed by the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.
-
Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final PARP inhibitor.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Application Example: Synthesis of a Veliparib Analogue
Veliparib (ABT-888) is a potent PARP inhibitor that has been extensively studied in clinical trials.[8][9] While its industrial synthesis may vary, a laboratory-scale synthesis of a key structural analogue can be envisioned using the strategy outlined above, demonstrating the utility of the this compound core.
| PARP Inhibitor | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |
| Olaparib | ~5 | ~1 |
| Rucaparib | ~7.1 | - |
| Niraparib | ~3.8 | ~2.1 |
| Talazoparib | ~0.57 | - |
| Veliparib (ABT-888) | ~5.2 | ~2.9 |
IC₅₀ values are approximate and can vary based on assay conditions. Data compiled from various sources.[1][10][11][12]
Conclusion and Future Outlook
The use of this compound and its derivatives represents a powerful and convergent strategy for the synthesis of a wide array of PARP inhibitors. The ability to perform regioselective Suzuki coupling followed by a robust Buchwald-Hartwig amination allows for the efficient construction of the complex molecular architectures required for potent enzymatic inhibition. This modular approach not only facilitates the synthesis of known PARP inhibitors but also provides a versatile platform for the discovery of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. As the field of targeted cancer therapy continues to evolve, the foundational chemistry enabled by strategic starting materials like this compound will remain indispensable for drug discovery and development professionals.
References
- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131–3134.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.
- Rouleau, M., Patel, A., Hendzel, M. J., Kaufmann, S. H., & Poirier, G. G. (2010). PARP-1: a master regulator of DNA repair and cell fate. Nature Reviews Cancer, 10(4), 293–301.
- Yang, W., et al. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters.
- Malyuchenko, N. V., et al. (2015). PARP1 inhibitors: an overview of the leading compounds and the rational basis for their development. Acta Naturae, 7(3), 29–41.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Various Authors. (2024). Chemical structures, IC50 values and % yields of synthesized compounds. ResearchGate.
- Various Authors. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- Various Authors. (2018). Design and Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 23(11), 2779.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Reagent Guides.
- Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Wikipedia Contributors. (2024). Veliparib. Wikipedia.
- Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org.
- Various Authors. (2021). Synthetic PARPi approved for use in oncology. ResearchGate.
- Various Authors. (2025). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids. ResearchGate.
- Various Authors. (2018). Selectivity of PARP inhibitors. ResearchGate.
- Various Authors. (2022). Study of PARP inhibitors for breast cancer based on enhanced multiple kernel function SVR with PSO. Frontiers in Pharmacology.
- Appleman, L. J., et al. (2014). Phase 1 study of veliparib (ABT-888), a poly(ADP-ribose) polymerase inhibitor, with carboplatin and paclitaxel in advanced solid malignancies. Cancer Chemotherapy and Pharmacology, 74(3), 549–557.
- BPS Bioscience. (2024). ABT-888 (Veliparib). BPS Bioscience.
- Various Authors. (2022). PARPi IC50 values for PARP family members. ResearchGate.
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- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 7. youtube.com [youtube.com]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 6-Aminonicotinamide via Amination of 6-Chloronicotinamide
Introduction: The Significance of 6-Aminonicotinamide in Modern Drug Discovery
6-Aminonicotinamide, a structural analog of nicotinamide, is a molecule of significant interest in the pharmaceutical industry. It functions as a potent inhibitor of NADP+-dependent enzymes, most notably glucose-6-phosphate dehydrogenase (G6PD), a critical component of the pentose phosphate pathway.[1] By disrupting this pathway, 6-aminonicotinamide interferes with cellular glycolysis, leading to ATP depletion. This mechanism of action makes it a valuable tool in cancer research, where it has been shown to synergize with DNA-crosslinking chemotherapy agents like cisplatin to enhance their efficacy in killing cancer cells.[1] Furthermore, its role as a histone deacetylase (HDAC) inhibitor has opened new avenues for its therapeutic application. Given its promising biological activities, robust and efficient synthetic protocols for its preparation are of paramount importance to the research and drug development community.
This application note provides a detailed guide to the synthesis of 6-aminonicotinamide through the amination of 6-chloronicotinamide. We will explore two primary synthetic strategies: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Nucleophilic Aromatic Substitution (SNAr). This guide will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and offer insights into process optimization and troubleshooting.
Mechanistic Overview: Pathways to C-N Bond Formation
The conversion of this compound to 6-aminonicotinamide involves the formation of a carbon-nitrogen bond at the C6 position of the pyridine ring. This transformation can be achieved through two principal mechanisms:
1. Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst, typically in conjunction with a phosphine ligand, to facilitate the reaction between an aryl halide (this compound) and an amine.[2] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical and can significantly influence the reaction's efficiency, particularly for challenging substrates like heteroaryl chlorides.
2. Nucleophilic Aromatic Substitution (SNAr): This pathway is viable due to the electron-deficient nature of the pyridine ring in this compound, which is further activated by the electron-withdrawing nature of the carboxamide group. In an SNAr reaction, a nucleophile (in this case, an ammonia source) directly attacks the carbon atom bearing the leaving group (chloride).[3] This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the aminated product. This reaction is typically promoted by heat and the use of a good nucleophile.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is favored for its high efficiency and broad substrate scope, often providing good to excellent yields under relatively mild conditions. The use of an "ammonia equivalent" or a surrogate is common to avoid the challenges of using gaseous ammonia directly.
Core Reaction:
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)2) | Catalyst Grade | Strem Chemicals |
| Xantphos | ≥98% | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Acros Organics |
| Benzophenone imine | 97% | TCI Chemicals |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 2 M solution | Fisher Scientific |
| Sodium Bicarbonate (NaHCO3) | Saturated solution | J.T. Baker |
| Ethyl Acetate | ACS Grade | VWR |
| Magnesium Sulfate (MgSO4) | Anhydrous | Fisher Scientific |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to the flask, followed by benzophenone imine (1.2 eq).
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Hydrolysis of Imine: After cooling to room temperature, add 2 M aqueous HCl and stir vigorously for 1 hour to hydrolyze the imine intermediate.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of NaHCO3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford 6-aminonicotinamide as a white to off-white solid.[4]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This classical method is often simpler to perform as it does not require a metal catalyst. However, it may necessitate more forcing conditions (higher temperatures and pressures).
Core Reaction:
Diagram of the SNAr Workflow:
Caption: Workflow for the SNAr of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Ammonium Hydroxide | 28-30% solution in water | Fisher Scientific |
| Ethanol | 95% | VWR |
| Water | Deionized |
Step-by-Step Procedure:
-
Reaction Setup: In a sealed pressure vessel, combine this compound (1.0 eq) and a concentrated aqueous solution of ammonium hydroxide (10-20 eq).
-
Reaction: Heat the sealed vessel to 150-180 °C for 12-48 hours. The reaction progress can be monitored by taking aliquots (after cooling) and analyzing by LC-MS.
-
Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure.
-
Isolation: Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 6-aminonicotinamide.[5]
Product Characterization
The identity and purity of the synthesized 6-aminonicotinamide should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline powder or crystals.[4][6] |
| Melting Point | 245-248 °C.[4] |
| 1H NMR | Spectra should be consistent with the structure. |
| 13C NMR | Spectra should be consistent with the structure.[7] |
| Purity (HPLC) | ≥98%.[4] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion (Buchwald-Hartwig) | Inactive catalyst; Poor quality ligand; Insufficiently strong base; Poor quality solvent. | Use a pre-catalyst; Ensure the ligand is pure and handled under inert conditions; Use a freshly opened bottle of a strong base like NaOtBu; Ensure the solvent is anhydrous. |
| Side product formation (Buchwald-Hartwig) | Hydrodehalogenation of the starting material. | Use a ligand that promotes reductive elimination over other side reactions (e.g., bulky biaryl phosphine ligands). |
| Low or no conversion (SNAr) | Insufficient temperature or reaction time; Low concentration of ammonia. | Increase the reaction temperature and/or prolong the reaction time; Use a more concentrated solution of aqueous ammonia. |
| Difficulty in purification | Product is highly polar. | For column chromatography, consider using a more polar eluent system (e.g., DCM/MeOH with a small amount of NH4OH). Recrystallization from polar solvents like ethanol/water is often effective.[8] |
Safety Precautions
-
This compound: Irritant. Avoid contact with skin and eyes.
-
Palladium Catalysts: Handle in a fume hood. Palladium compounds can be toxic.
-
Phosphine Ligands: Many are air-sensitive and pyrophoric. Handle under an inert atmosphere.
-
Sodium tert-butoxide: Corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
1,4-Dioxane: A potential carcinogen and peroxide-former. Use in a well-ventilated fume hood.
-
Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood.
-
Pressure Vessel (for SNAr): Ensure the vessel is properly sealed and rated for the intended temperature and pressure. Use a blast shield.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.
References
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- PubMed. 13C and 31P NMR investigation of effect of 6-aminonicotinamide on metabolism of RIF-1 tumor cells in vitro. [Link]
- University of Colorado Boulder.
- Infoscience EPFL.
- Synthesis Spotlight.
- Semantic Scholar. 13C and 31P NMR Investigation of Effect of 6-Aminonicotinamide on Metabolism of RIF-1 Tumor Cells in Vitro. [Link]
- ResearchGate.
- Wikipedia.
- MDPI.
- National Institutes of Health. Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. [Link]
- ChemHelpASAP. differences & similarities of 1H & 13C NMR spectroscopy. [Link]
- CUNY.
- PubMed. Effect of 6-aminonicotinamide on the pentose phosphate pathway: 31P NMR and tumor growth delay studies. [Link]
- Reddit.
- ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- ResearchGate. Palladium-Catalyzed Amide Synthesis via Aminocarbonylation of Arylboronic Acids with Nitroarenes. [Link]
- Google Patents.
- YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
- Khan Academy.
- Organic Chemistry Portal.
- YouTube.
- National Institutes of Health.
- National Institutes of Health.
- NSF Public Access Repository.
- ResearchGate. Metabolism of 6-aminonicotinic acid in Escherichia coli. [Link]
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- 7. 13C and 31P NMR investigation of effect of 6-aminonicotinamide on metabolism of RIF-1 tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Purity 6-Chloronicotinamide via Optimized Recrystallization
Abstract
This application note provides a comprehensive guide for the purification of 6-Chloronicotinamide, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol is designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for downstream applications. We delve into the fundamental principles of recrystallization, offer a systematic approach to solvent selection, and provide a detailed, step-by-step protocol for the purification process. Safety considerations and troubleshooting guidelines are also discussed to ensure a robust and reliable purification outcome.
Introduction: The Critical Role of Purity for this compound
This compound is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product. Organic impurities, which are often structurally related to this compound, can arise from the synthetic route, including unreacted starting materials, byproducts, and degradation products[1]. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding highly pure crystalline material[2]. This method is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures[2].
This document provides a detailed protocol for the purification of this compound by recrystallization, emphasizing a logical, science-driven approach to solvent selection and process optimization.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique that relies on the principle that the solubility of most solid compounds in a given solvent increases with temperature. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally, either remain dissolved in the cold solvent (the mother liquor) or are removed via hot filtration if they are insoluble in the hot solvent. The slow and controlled formation of crystals is crucial, as it allows for the selective incorporation of the target molecules into the crystal lattice, excluding impurities[3].
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility at all temperatures.
-
A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.
-
Chemical inertness; it should not react with this compound.
-
Safety and low toxicity.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for developing a successful purification protocol.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O | [4][5] |
| Molecular Weight | 156.57 g/mol | [4] |
| Appearance | White to off-white powder/crystalline solid | |
| Melting Point | 210-212 °C | |
| Purity (Typical) | ≥98% |
Safety First: Handling this compound and Solvents
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.
This compound Hazards:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
Recommended Personal Protective Equipment (PPE):
Experimental Protocol: Purification of this compound
This protocol is divided into two key stages: a systematic solvent screening to identify the optimal recrystallization solvent, followed by the full recrystallization procedure.
Stage 1: Systematic Solvent Screening
The selection of an appropriate solvent is critical for successful recrystallization. A preliminary screening of a range of solvents with varying polarities is recommended.
Materials:
-
Crude this compound
-
A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Test tubes
-
Hot plate/stirrer
-
Water or oil bath
-
Ice bath
Procedure:
-
Place approximately 50 mg of crude this compound into a test tube.
-
Add the solvent dropwise at room temperature, vortexing or stirring after each addition, up to 1 mL. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a water or oil bath while stirring. Continue to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the test tube with a glass rod or add a seed crystal of pure this compound.
-
Once the solution has reached room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed.
Solvent Selection Guide:
| Solvent | Polarity | Expected Solubility of this compound | Rationale |
| Water | High | Low at room temp, higher when hot | The amide and pyridine nitrogen can form hydrogen bonds with water. |
| Ethanol/Methanol | High | Moderate at room temp, high when hot | Good general solvents for polar organic molecules. |
| Isopropanol | Medium | Lower than ethanol/methanol | Offers a less polar alternative to ethanol and methanol. |
| Acetone | Medium | Potentially good solubility when hot | Aprotic polar solvent. |
| Ethyl Acetate | Medium | Moderate solubility | Ester functionality offers different solvation properties. |
| Toluene | Low | Low solubility | Unlikely to be a good single solvent but could be part of a mixed-solvent system. |
| Heptane/Hexane | Low | Very low solubility | Can be used as an anti-solvent in a mixed-solvent system. |
Stage 2: Recrystallization Protocol
This protocol assumes a suitable solvent has been identified from the screening process.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent portion-wise to the flask containing the this compound while stirring and heating. Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[3]. Do not disturb the flask during this period.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in an oven at a temperature well below the melting point or in a vacuum desiccator until a constant weight is achieved.
Recrystallization Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently saturated. | - Boil off some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the solute.- The cooling rate is too fast.- The concentration of the solute is too high. | - Re-heat the solution and add more solvent.- Ensure a slower cooling rate.- Consider using a lower-boiling point solvent. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization in the ice bath. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling in the ice bath. |
| Product is still impure | - The cooling rate was too fast, trapping impurities.- The chosen solvent is not optimal for separating the specific impurities. | - Allow the solution to cool more slowly.- Re-evaluate the solvent choice through further screening. A second recrystallization may be necessary. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of this compound by recrystallization. By following a systematic approach to solvent selection and adhering to the detailed experimental procedure, researchers can consistently obtain high-purity material. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds, making this a valuable resource for any chemistry laboratory focused on the synthesis and purification of small molecules.
References
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research.
- PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Movassaghi, M., & Schmidt, M. A. (2005). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 127(49), 17560–17561.
- CAS Common Chemistry. (n.d.). This compound.
- Kumar, S., & Singh, A. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy & Bioallied Sciences, 4(Suppl 2), S145–S160.
- Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
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- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. This compound | C6H5ClN2O | CID 80456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
Analytical methods for characterizing 6-Chloronicotinamide derivatives
An In-Depth Guide to the Analytical Characterization of 6-Chloronicotinamide and Its Derivatives
Introduction: The Critical Role of Analytical Characterization
This compound is a key heterocyclic building block and a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its purity, stability, and impurity profile directly impact the quality, safety, and efficacy of the final product. Therefore, a robust and comprehensive analytical strategy is not merely a regulatory requirement but a scientific necessity for process development, quality control, and stability testing.
This guide provides a detailed exploration of the essential analytical methods for the characterization of this compound derivatives. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol serves as a self-validating system. The methodologies are grounded in established scientific principles and align with international regulatory standards, such as the ICH Q2(R2) guidelines for analytical validation.[3][4][5][6][7]
Part 1: Chromatographic Methods for Separation and Quantification
Chromatographic techniques are the cornerstone for separating this compound from its related substances, including starting materials, intermediates, by-products, and degradants.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing moderately polar, non-volatile compounds like this compound. The method's versatility, reproducibility, and high resolution make it ideal for both quantifying the main component (assay) and detecting impurities. The choice of a C18 column is based on its ability to provide effective hydrophobic retention for the pyridine ring, while a buffered aqueous-organic mobile phase ensures sharp, symmetrical peaks by controlling the ionization state of the molecule.
Trustworthiness: A well-developed HPLC method incorporates a system suitability test (SST) to verify the performance of the chromatographic system before any sample analysis. This ensures that the results generated are reliable and reproducible.[4]
Caption: Inter-relationship of key analytical validation parameters.
Summary of Validation Parameters
| Parameter | Purpose |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants). [4] |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the method's response over a defined range. [4] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. [6] |
| Accuracy | The closeness of test results to the true value, often determined by recovery studies on spiked samples. |
| Precision | The degree of scatter between a series of measurements (includes Repeatability and Intermediate Precision). |
| LOD/LOQ | The lowest amount of analyte that can be detected (LOD) and quantitatively determined with suitable precision and accuracy (LOQ). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Conclusion
The comprehensive characterization of this compound derivatives requires an integrated analytical approach. RP-HPLC serves as the primary tool for routine quality control, providing reliable data on purity and assay. LC-MS is crucial for the definitive identification of impurities and degradants, while GC-MS addresses volatile components. For absolute structural confirmation, NMR spectroscopy and X-ray crystallography are the definitive techniques. Each method, when properly developed and validated according to ICH guidelines, contributes essential information, ensuring a deep understanding of the molecule and guaranteeing the quality and safety of the final pharmaceutical product.
References
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- Validation of Analytical Procedures Q2(R2).
- ICH Guidance Q14 / Q2(R2)
- Nicotinamide Riboside Derivatives: Single Crystal Growth and Determination of X-ray Structures.
- Sample preparation in analysis of pharmaceuticals. ScienceDirect. [Link]
- Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
- A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. ScienceDirect. [Link]
- Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. PLOS ONE. [Link]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- This compound - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
- Sample Preparation: A Comprehensive Guide.
- New Crystalline Salts of Nicotinamide Riboside as Food Additives. MDPI. [Link]
- Sample Preparation in Analysis of Pharmaceuticals.
- Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. PubMed. [Link]
- Rapid and Sensitive Analysis of Nicotinic Acid and Nicotinamide from Human Plasma Using LC-MS/MS. Phenomenex. [Link]
- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Optical Properties and Preliminary X-ray Investigation of Nicotinic Acid and Nicotinamide. ElectronicsAndBooks. [Link]
- Nicotinamide Riboside Derivatives: Single Crystal Growth and Determin
- A green HPLC technique with a 100% water mobile phase for detecting imidacloprid and its metabolite 6-chloronicotinic acid.
- Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Nacalai Tesque. [Link]
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699).
- Analytical Methods. RSC Publishing. [Link]
- ANALYTICAL METHODS.
- Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid.
- This compound 98% | 6271-78-9. MilliporeSigma. [Link]
- NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
- Product-Related Impurity Isolation and Characteriz
- This compound. PubChem. [Link]
- Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported c
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. [Link]
- A) Bottom: 1D 1H NMR spectrum of nicotinamide that was hyperpolarized under SABRE. Top.
- Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]
- Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]
- Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonyl
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. orgsyn.org [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Application Note: A Comparative Analysis of HPLC and GC-MS for the Comprehensive Characterization of 6-Chloronicotinamide Reaction Mixtures
Abstract
This application note provides a detailed guide for the analytical characterization of 6-Chloronicotinamide and its associated reaction mixtures using two primary orthogonal techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Consequently, ensuring its purity and identifying potential process-related impurities is critical for quality control and regulatory compliance.[1] We present robust, validated protocols for both HPLC, ideal for quantifying the principal compound and non-volatile impurities, and GC-MS, a powerful tool for identifying volatile and semi-volatile species that may be present from the synthesis process. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the methodological choices to ensure robust and reliable analytical outcomes.
Part I: High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Principle and Rationale
High-Performance Liquid Chromatography is the cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes.[2] For this compound, a moderately polar and non-volatile compound, a Reversed-Phase HPLC (RP-HPLC) method is the most suitable approach.[3] This method separates compounds based on their hydrophobic interactions with a non-polar stationary phase (typically C18). By using a polar mobile phase, more polar compounds elute earlier, while less polar compounds are retained longer. This principle allows for the effective separation of this compound from its more polar degradation products (e.g., 6-chloronicotinic acid) and potentially less polar synthesis intermediates. The method's validation is grounded in the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][5]
HPLC Analysis Workflow
The following diagram outlines the logical flow of the HPLC analysis from sample preparation to final data reporting.
Sources
Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Nicotinamide Derivatives Using 6-Chloronicotinamide
Introduction: The Versatility of the Nicotinamide Scaffold in Drug Discovery
The nicotinamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its ability to participate in various biological processes makes it an attractive starting point for the development of novel therapeutics. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of diverse libraries of nicotinamide derivatives, accelerating the drug discovery process. This guide provides a detailed framework for the use of 6-chloronicotinamide as a versatile building block in the solid-phase synthesis of substituted nicotinamides. We will explore a traceless linker strategy, enabling the generation of a library of C6-substituted nicotinamide derivatives without any residual linker in the final product.
Core Concept: A Traceless Linker Strategy for Nicotinamide Diversification
The cornerstone of this approach is the utilization of a traceless linker, which allows for the attachment of the this compound scaffold to a solid support, subsequent chemical modification, and finally, cleavage in a manner that leaves no trace of the linker in the liberated molecule. This is achieved by designing a linker that fragments upon cleavage, ensuring the desired modification is seamlessly incorporated into the final product.
For this protocol, we will employ a silyl-based traceless linker. The this compound will be immobilized through its amide nitrogen onto the resin. The key diversification step will involve the displacement of the chlorine atom at the C6 position via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling. These reactions are well-suited for solid-phase applications due to their broad substrate scope and functional group tolerance.[1][2]
Workflow Overview:
Caption: General workflow for the traceless solid-phase synthesis of nicotinamide derivatives.
Experimental Protocols
PART 1: Resin Preparation and Linker Attachment
Objective: To functionalize a solid support with a suitable traceless linker for the immobilization of this compound.
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB)
-
(4-(Hydroxymethyl)phenyl)diisopropylsilane
-
Diisopropylethylamine (DIPEA)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
Protocol 1: Synthesis of Silyl-Functionalized Merrifield Resin
-
Resin Swelling: Swell Merrifield resin (1.0 g, ~1.0 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel. Drain the solvent.
-
Alkoxide Formation: In a separate flask under an inert atmosphere (N2 or Ar), dissolve (4-(hydroxymethyl)phenyl)diisopropylsilane (5.0 mmol) in anhydrous DMF (15 mL). Add NaH (5.0 mmol) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour.
-
Linker Attachment: Add the activated linker solution to the swollen Merrifield resin. Agitate the mixture at 50 °C for 24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the functionalized resin under high vacuum to a constant weight.
PART 2: Immobilization of this compound
Objective: To covalently attach this compound to the silyl-functionalized resin via the amide nitrogen.
Materials:
-
Silyl-functionalized Merrifield resin
-
This compound
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
Protocol 2: Immobilization of the Scaffold
-
Resin Swelling: Swell the silyl-functionalized resin (1.0 g) in anhydrous THF (10 mL) for 30 minutes.
-
Amide Deprotonation: In a separate flask, dissolve this compound (3.0 mmol) in anhydrous THF (10 mL). Add KHMDS (3.0 mmol, 1.0 M in THF) dropwise at 0 °C. Stir for 30 minutes at room temperature.
-
Immobilization Reaction: Add the deprotonated this compound solution to the swollen resin. Agitate the mixture at room temperature for 16 hours.
-
Capping (Optional but Recommended): To cap any unreacted silyl ether sites, add a solution of acetic anhydride (1.0 mL) and DIPEA (1.0 mL) in DCM (10 mL) and agitate for 2 hours.
-
Washing and Drying: Wash the resin as described in Protocol 1 and dry under high vacuum.
Reaction Scheme: Immobilization
Caption: Traceless cleavage of the final product from the solid support.
Conclusion and Outlook
This guide provides a comprehensive and adaptable framework for the solid-phase synthesis of C6-substituted nicotinamide derivatives using this compound as a key building block. The traceless silyl linker strategy, coupled with robust palladium-catalyzed cross-coupling reactions, enables the efficient generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The presented protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates. The principles outlined herein can be extended to other positions of the nicotinamide scaffold and a wider range of chemical transformations, further expanding the accessible chemical space for novel therapeutic agents.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Ley, S. V., Baxendale, I. R., Bream, R. N., Jackson, P. S., Leach, A. G., Longbottom, D. A., Nesi, M., Scott, J. S., Storer, R. I., & Taylor, S. J. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815–4195. [Link]
- James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(16), 4855–4946. [Link]
- Stark, K. E. (2002). Traceless linkers for solid-phase organic synthesis. Chemical Reviews, 102(10), 3511–3540. [Link]
Sources
Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of 6-Substituted Nicotinamide Derivatives
Executive Summary: The Convergence of a Privileged Scaffold and Enabling Technology
In the landscape of modern medicinal chemistry, the nicotinamide scaffold is a cornerstone, integral to a multitude of biologically active molecules and approved therapeutics.[1] Its importance is exemplified by its role as a precursor to potent enzyme inhibitors, such as Histone Deacetylase (HDAC) inhibitors used in oncology.[2] 6-Chloronicotinamide, in particular, serves as a versatile and cost-effective starting material, with the chloro-substituent acting as a reactive handle for introducing molecular diversity through various cross-coupling and substitution reactions.
Conventional thermal synthesis of 6-substituted nicotinamides can be hindered by long reaction times, high energy consumption, and the potential for side-product formation. Microwave-assisted organic synthesis (MAOS) emerges as a transformative green chemistry technique that directly addresses these limitations.[3] By utilizing microwave irradiation, MAOS facilitates rapid, uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, significantly improved product yields, and enhanced purity profiles.[4][5] This application note provides a detailed guide to leveraging MAOS for the efficient synthesis of diverse 6-substituted nicotinamide libraries, focusing on key palladium-catalyzed cross-coupling reactions.
The core principle of microwave heating involves the interaction of electromagnetic radiation with polar molecules in the reaction mixture.[5][6] This induces rapid rotation and alignment of dipoles with the oscillating electric field, generating heat volumetrically and efficiently, a stark contrast to the slow, convective heating of conventional methods.[5] This rapid energy transfer not only shortens reaction times from hours to minutes but also often enables reactions that are sluggish or unfeasible under traditional conditions.[4][7]
Strategic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 6-position of the pyridine ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing C-C and C-N bonds, which are critical for derivatizing the core scaffold. We will focus on two of the most powerful and widely used transformations: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Workflow Overview: Microwave-Assisted Cross-Coupling
The general workflow for these reactions is streamlined for efficiency and reproducibility. The process involves the careful assembly of reactants in a dedicated microwave vial, followed by irradiation in a controlled microwave reactor, and concluding with product isolation and purification.
Caption: General experimental workflow for microwave-assisted synthesis.
Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between an aryl halide (this compound) and an organoboron compound (e.g., an arylboronic acid).[8] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in pharmaceuticals. Microwave irradiation dramatically accelerates the catalytic cycle, often enabling the use of less reactive chloro-substrates and reducing catalyst loading.[9][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 6-Phenylnicotinamide
-
Materials & Reagents:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
2-10 mL microwave reaction vial with crimp cap
-
-
Equipment:
-
Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Magnetic stirrer
-
-
Step-by-Step Procedure:
-
To a 2-10 mL microwave vial, add this compound (1.0 mmol, 156.6 mg).
-
Add phenylboronic acid (1.2 mmol, 146.3 mg).
-
Add potassium carbonate (2.0 mmol, 276.4 mg).
-
Add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg). Causality Note: Pd(PPh₃)₄ is a common pre-catalyst that generates the active Pd(0) species in situ. The base is crucial for activating the boronic acid for the transmetalation step.[8]
-
Add 4 mL of a 3:1 mixture of 1,4-dioxane and water. Insight: The aqueous co-solvent is often necessary to dissolve the inorganic base and facilitate the reaction.[10]
-
Place a magnetic stir bar in the vial and securely crimp the cap.
-
Place the vial into the microwave reactor cavity.
-
Irradiate the mixture at 140 °C for 15 minutes with stirring. Set power to a maximum of 300 W and allow for variable power delivery to maintain the target temperature.
-
After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before handling.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 6-phenylnicotinamide.
-
-
Safety Precautions:
-
Handle palladium catalysts and reagents in a fume hood.
-
Microwave reactions are conducted in sealed vessels and can generate significant pressure. Never exceed the recommended solvent volume for the vial size.
-
Always allow the vial to cool completely before opening.
-
| Parameter | Condition | Rationale |
| Temperature | 140 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently for a less reactive aryl chloride. |
| Time | 15 min | Microwave heating drastically reduces reaction time compared to conventional methods (often 12-24h). |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A standard loading for efficient turnover; can be optimized further. |
| Base | K₂CO₃ (2 equiv) | A moderately strong base sufficient for activating the boronic acid without promoting side reactions. |
| Solvent | Dioxane/H₂O (3:1) | A common solvent system that solubilizes both organic and inorganic components.[9] |
| Expected Yield | 75-95% | Varies based on substrate purity and precise reaction conditions. |
Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is exceptionally valuable for synthesizing 6-aminonicotinamide derivatives, which are a key pharmacophore in many drug candidates, including HDAC inhibitors.[2] Microwave assistance accelerates this transformation, allowing for lower catalyst loadings and shorter reaction times, even with challenging substrates.[12][13]
Detailed Protocol: Synthesis of 6-(Anilino)nicotinamide
-
Materials & Reagents:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
2-10 mL microwave reaction vial with crimp cap
-
-
Step-by-Step Procedure:
-
To a microwave vial, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg). Causality Note: This combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (XPhos) is highly effective for C-N coupling, promoting both oxidative addition and reductive elimination steps.[11]
-
Add this compound (1.0 mmol, 156.6 mg) and sodium tert-butoxide (1.4 mmol, 134.5 mg). Insight: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.
-
Place a magnetic stir bar in the vial.
-
Seal the vial with a crimp cap, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Using a syringe, add aniline (1.1 mmol, 100 µL) followed by 4 mL of anhydrous toluene.
-
Place the vial into the microwave reactor cavity.
-
Irradiate the mixture at 120 °C for 30 minutes with stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with dichloromethane (20 mL).
-
Filter through a pad of Celite, washing the pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the desired 6-(anilino)nicotinamide.
-
| Parameter | Condition | Rationale |
| Temperature | 120 °C | A common temperature for Buchwald-Hartwig aminations that balances reaction rate with catalyst stability. |
| Time | 30 min | Significantly faster than conventional heating, which can take up to 24 hours.[12] |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | A highly active catalytic system for coupling aryl chlorides with primary amines. |
| Base | NaOtBu (1.4 equiv) | Strong base essential for amine deprotonation and catalyst regeneration. |
| Solvent | Toluene | Anhydrous, non-polar solvent standard for this reaction type. |
| Expected Yield | 70-90% | Dependent on the specific amine and purity of reagents. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature/time; Poor quality reagents/solvent. | Use a fresh batch of catalyst/ligand. Increase temperature in 10°C increments or extend reaction time. Ensure use of anhydrous solvent for Buchwald-Hartwig. |
| Formation of Side Products | Dehalogenation of starting material; Homocoupling of boronic acid (Suzuki). | Degas the solvent thoroughly to remove oxygen. Screen different bases (e.g., Cs₂CO₃ for Suzuki, K₃PO₄ for Buchwald-Hartwig). |
| Low Isolated Yield | Product loss during work-up; Product is highly polar and sticks to silica. | Modify extraction/wash steps. Consider a different stationary phase for chromatography (e.g., alumina) or add a small amount of triethylamine to the eluent. |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the derivatization of heterocyclic scaffolds like this compound. The protocols outlined herein demonstrate the capacity of MAOS to dramatically reduce reaction times, improve yields, and facilitate the rapid generation of diverse compound libraries.[14][15] By combining a privileged medicinal chemistry core with an enabling green technology, researchers can accelerate the drug discovery process, moving more efficiently from hit identification to lead optimization. The adoption of these methods provides a clear strategic advantage in the highly competitive field of pharmaceutical development.
References
- Eduzone. Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective.
- Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024).
- International Journal of Pharmaceutical Sciences. Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024).
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances.
- Journal of Pharmaceutical Negative Results. MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
- Hamblett, C. et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Verma, S. K. & Bhojak, N. (2018). Microwave Assisted Synthesis, Spectral and Antibacterial Studies of Complexes of 2-Hydroxy-6-methylnicotinic acid with Co(II). Semantic Scholar.
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2015). Molecules. MDPI.
- A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity. ResearchGate.
- Some 6-substituted nicotinamides: synthesis and antineoplastic activities. (1967). Biochemical Pharmacology. CNGBdb.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega. PMC.
- Lehrfeld, J. et al. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry.
- Marketing of nicotinamide as nicotine replacement in electronic cigarettes and smokeless tobacco. (2024). Tobacco Control. PMC.
- Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega. PubMed.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). Applied Sciences. PMC.
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate.
- Nicotinamide. PubChem. NIH.
- Microwave-Assisted Synthesis and Antimicrobial Activity of Some Novel Isatin Schiff Bases Linked to Nicotinic Acid via Certain Amino Acid Bridge. ResearchGate.
- Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). R Discovery.
- A rapid microwave induced synthesis of [carboxyl-14C]-nicotinic acid (vitamin B3) and [carbonyl-14C]-nicotinamide using K14CN. (2007). Journal of Radioanalytical and Nuclear Chemistry.
- Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. ResearchGate.
- Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. (2009). Tetrahedron Letters. ResearchGate.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). Molecules. MDPI.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). Molecules. NIH.
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. (2006). ChemInform. Baxendale Group.
- Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. (2021). Inorganics. MDPI.
- A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. (2004). Organic Letters. PubMed.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances. RSC Publishing.
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Application Notes and Protocols: Derivatization of the Amide Group in 6-Chloronicotinamide
Introduction: Unlocking the Synthetic Potential of 6-Chloronicotinamide
This compound, a halogenated derivative of nicotinamide (a form of vitamin B3), serves as a pivotal building block in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its structure, featuring a pyridine ring substituted with a chlorine atom and an amide group, offers multiple reaction sites for chemical modification. The amide group, in particular, is a versatile functional handle that can be transformed into various other functionalities, thereby enabling the construction of diverse molecular architectures.
This guide provides a comprehensive overview of key derivatization strategies for the amide group of this compound. We will delve into the mechanistic underpinnings of each transformation, offer detailed, field-tested protocols, and discuss the critical parameters that govern reaction outcomes. The protocols are designed to be self-validating, with clear explanations for each step, ensuring reproducibility and success in your laboratory.
Hydrolysis to 6-Chloronicotinic Acid: A Gateway to Further Functionalization
The hydrolysis of the amide group in this compound to a carboxylic acid is a fundamental transformation that opens up a vast landscape of subsequent chemical modifications. 6-Chloronicotinic acid is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3][4][5][6]
Mechanistic Insight: Base-Catalyzed Hydrolysis
The hydrolysis of amides can be catalyzed by either acid or base. For this compound, base-catalyzed hydrolysis is generally preferred to avoid potential side reactions involving the pyridine nitrogen under strongly acidic conditions. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amide anion to yield the carboxylate, which is subsequently protonated during workup to give the carboxylic acid. The presence of water plays a crucial catalytic role in this process.[7]
Protocol: Base-Catalyzed Hydrolysis of this compound
This protocol details a reliable method for the conversion of this compound to 6-chloronicotinic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water (deionized)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking aliquots of the reaction mixture, neutralizing them, and spotting them on a TLC plate.
-
Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This should be done in an ice bath to control the exothermic reaction. The product, 6-chloronicotinic acid, will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified 6-chloronicotinic acid in a vacuum oven.
Expected Yield: 85-95%
Table 1: Reaction Parameters for Hydrolysis
| Parameter | Value |
| Reactant | This compound |
| Reagent | Sodium Hydroxide |
| Solvent | Water |
| Temperature | 100-110 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Product | 6-Chloronicotinic Acid |
Reduction to (6-Chloropyridin-3-yl)methanamine: Accessing Primary Amines
The reduction of the amide functionality to a primary amine is a valuable transformation for introducing a basic nitrogen center, which is a common feature in many pharmacologically active compounds.
Mechanistic Rationale: Borane-Mediated Reduction
Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are highly effective for the reduction of amides.[8][9][10][11] The mechanism involves the coordination of the Lewis acidic borane to the lone pair of electrons on the amide oxygen, activating the carbonyl group towards hydride attack.[10] Subsequent hydride transfers from the borane lead to the formation of an amine-borane complex, which is then hydrolyzed during the workup to liberate the free amine. Borane reagents are generally preferred over other reducing agents like lithium aluminum hydride (LAH) due to their better functional group tolerance.[10]
Protocol: Reduction of this compound with Borane
This protocol provides a step-by-step guide for the efficient reduction of this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add the BH₃·THF solution (2-3 equivalents) dropwise via an addition funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a 1 M aqueous HCl solution at 0 °C.
-
Workup: Make the solution basic (pH > 10) by the addition of a concentrated aqueous NaOH solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude (6-chloropyridin-3-yl)methanamine can be purified by column chromatography on silica gel.
Expected Yield: 70-85%
Diagram 1: Workflow for Reduction of this compound
Caption: Workflow for the borane-mediated reduction of this compound.
Dehydration to 6-Chloronicotinonitrile: Formation of a Nitrile
The dehydration of the primary amide to a nitrile is a common transformation that provides access to a versatile functional group for further synthetic manipulations, such as cycloadditions or conversion to other nitrogen-containing heterocycles.
Mechanistic Considerations: Vilsmeier-Haack Type Reaction
The dehydration of amides can be achieved using various dehydrating agents. A particularly effective method involves the use of the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[12][13][14][15][16] The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) which then reacts with the amide oxygen.[13] Subsequent elimination steps lead to the formation of the nitrile.
Protocol: Dehydration of this compound
This protocol outlines the procedure for the dehydration of this compound to 6-chloronicotinonitrile.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of this compound (1 equivalent) in DMF.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via an addition funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Workup: Pour the reaction mixture onto crushed ice and then neutralize with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 6-chloronicotinonitrile can be purified by recrystallization or column chromatography.
Expected Yield: 80-90%
N-Alkylation and N-Acylation: Modifying the Amide Nitrogen
Direct modification of the amide nitrogen through alkylation or acylation allows for the introduction of various substituents, which can significantly alter the molecule's properties.[17][18][19][20][21][22][23]
Protocol: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Syringe
Procedure:
-
Reaction Setup: To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for complete deprotonation of the amide.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the product by column chromatography.
Table 2: Comparison of Derivatization Methods
| Derivatization | Reagents | Product Functional Group | Key Application |
| Hydrolysis | NaOH, H₂O | Carboxylic Acid | Intermediate for further synthesis |
| Reduction | BH₃·THF | Primary Amine | Introduction of a basic center |
| Dehydration | POCl₃, DMF | Nitrile | Access to versatile nitrile chemistry |
| N-Alkylation | NaH, Alkyl Halide | N-Alkyl Amide | Modification of molecular properties |
Synthesis of Heterocycles: Building Complexity
The amide group of this compound can be a key participant in the construction of more complex heterocyclic systems, which are prevalent in medicinal chemistry.[24][25][26] For example, nicotinamide derivatives can be used to synthesize 1,3,4-oxadiazoles, a class of compounds with a broad range of biological activities.[27][28][29][30]
Protocol: Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole Derivative
This protocol outlines a two-step synthesis of a 1,3,4-oxadiazole from this compound.
Step 1: Synthesis of N'-acyl-6-chloronicotinohydrazide
Materials:
-
6-Chloronicotinic acid (from hydrolysis step)
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate
-
An appropriate acyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Convert 6-chloronicotinic acid to 6-chloronicotinoyl chloride using thionyl chloride.
-
React the acid chloride with hydrazine hydrate to form 6-chloronicotinohydrazide.
-
Acylate the hydrazide with an appropriate acyl chloride in the presence of triethylamine to yield the N'-acyl-6-chloronicotinohydrazide.
Step 2: Cyclodehydration to the 1,3,4-Oxadiazole
Materials:
-
N'-acyl-6-chloronicotinohydrazide
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Reaction: Heat the N'-acyl-6-chloronicotinohydrazide with an excess of phosphorus oxychloride at reflux for 2-4 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Isolation and Purification: Extract the product with an organic solvent, dry, concentrate, and purify by recrystallization or column chromatography.
Diagram 2: Synthesis of a 1,3,4-Oxadiazole Derivative
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- 4. researchgate.net [researchgate.net]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloronicotinamide
Abstract
This comprehensive technical guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reaction on 6-chloronicotinamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying mechanistic principles, offers field-proven experimental protocols, and presents a framework for the synthesis of diverse 6-substituted nicotinamide libraries. By explaining the causality behind experimental choices and integrating self-validating systems within the protocols, this guide aims to empower scientists to successfully and efficiently functionalize this key heterocyclic scaffold.
Introduction: The Significance of the 6-Substituted Nicotinamide Scaffold
The nicotinamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. Functionalization at the 6-position of the pyridine ring offers a powerful vector for modulating the biological activity, physicochemical properties, and pharmacokinetic profile of drug candidates. Nucleophilic aromatic substitution (SNAr) on this compound serves as a robust and versatile strategy for introducing a wide array of functional groups, including amines, ethers, and thioethers, thereby enabling the rapid generation of compound libraries for screening and lead optimization.
The reactivity of the 6-position is significantly enhanced by the electron-withdrawing nature of the pyridine nitrogen atom, particularly its ability to stabilize the negatively charged intermediate formed during the reaction.[1] This inherent activation makes this compound an ideal substrate for SNAr reactions.
Reaction Mechanism: The Addition-Elimination Pathway
Nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.[1] This is distinct from SN1 and SN2 reactions that occur at sp3-hybridized carbon centers.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine leaving group (C6). This step disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the primary determinant of the reaction rate.[1]
-
Elimination and Restoration of Aromaticity: In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the 6-substituted nicotinamide product.
The electron-withdrawing pyridine nitrogen plays a crucial role in stabilizing the Meisenheimer complex through resonance, particularly when the substitution occurs at the ortho (2-) or para (4- and 6-) positions.[1] This stabilization lowers the activation energy of the rate-determining step, facilitating the reaction.
Sources
Application Notes: The Strategic Use of 6-Chloronicotinamide in Fragment-Based Drug Design
Introduction: The Fragment-Based Approach to Modern Drug Discovery
In the landscape of modern medicinal chemistry, Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional High-Throughput Screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules in hopes of finding a potent binder, FBDD operates on a more nuanced principle. It involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind, albeit weakly, to the biological target.[1][3][4] These initial "hits" then serve as high-quality starting points for a rational, structure-guided optimization process to build a high-affinity lead compound.
The core advantage of FBDD lies in its efficiency in exploring chemical space.[3][5] Because fragments are less complex, a library of a few thousand can represent a chemical diversity equivalent to millions of larger molecules.[3] This approach often yields hits with higher "ligand efficiency" (LE), a measure of the binding energy per heavy atom, providing a more promising foundation for developing drug candidates with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[6]
A guiding principle in selecting compounds for fragment libraries is the "Rule of Three" (Ro3).[7][8][9] This empirical guideline suggests that ideal fragments should possess:
-
A molecular weight of less than 300 Daltons.
-
No more than 3 hydrogen bond donors.
-
No more than 3 hydrogen bond acceptors.
-
A calculated LogP (cLogP) of less than 3.
This framework ensures that the fragments are small, possess favorable solubility and physicochemical properties, and have a low degree of complexity, making them ideal building blocks for subsequent optimization. It is within this strategic framework that 6-Chloronicotinamide emerges as a valuable tool.
This compound: An Exemplary Fragment for FBDD
This compound is a simple, commercially available pyridine derivative that embodies the principles of an ideal fragment. Its utility in FBDD is grounded in its physicochemical properties and versatile chemical structure.
Physicochemical Properties and Alignment with the "Rule of Three"
The properties of this compound make it an excellent candidate for inclusion in any fragment screening library. Its characteristics align well with the Ro3 guidelines, ensuring a high potential for forming quality, developable interactions with a protein target.
| Property | Value | "Rule of Three" Guideline | Compliance | Source |
| Molecular Weight | 156.57 g/mol | < 300 Da | Yes | [11][12][13][14] |
| Hydrogen Bond Donors | 1 (from the amide -NH₂) | ≤ 3 | Yes | [7] |
| Hydrogen Bond Acceptors | 2 (amide C=O, pyridine N) | ≤ 3 | Yes | [7] |
| cLogP | ~1.1 - 1.3 (calculated) | ≤ 3 | Yes | [7] |
| Rotatable Bonds | 1 (C-C bond) | ≤ 3 | Yes | [7] |
Rationale for Application
The structure of this compound offers several strategic advantages for drug discovery:
-
Scaffold Versatility: The pyridine ring is a common motif in many approved drugs and serves as a robust scaffold.
-
Defined Interaction Points: It possesses clear hydrogen bond donors and acceptors (the amide group) and a potential halogen bond donor (the chlorine atom), providing well-defined points for interaction within a protein's binding site.
-
Vectors for Growth: The chlorine atom and the amide group provide chemically tractable handles for synthetic elaboration. The chlorine can be displaced via nucleophilic aromatic substitution, and the amide can be modified, allowing for systematic "fragment growing" or "linking" strategies during hit-to-lead optimization.[15][16][17]
Experimental Workflows and Protocols
The application of this compound in an FBDD campaign follows a structured, multi-stage process that relies on highly sensitive biophysical techniques to detect the weak binding events characteristic of fragments.
Overall FBDD Workflow
The journey from fragment identification to a viable lead compound is an iterative process of screening, validation, and optimization.
Caption: High-level overview of a typical FBDD campaign.
Protocol 1: Fragment Library Preparation and QC
Objective: To prepare a high-quality, validated stock solution of this compound ready for screening.
Materials:
-
This compound powder (≥98% purity)[12]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or target-specific assay buffer
-
Microcentrifuge tubes, analytical balance, vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh 1.57 mg of this compound powder.
-
Dissolve in 100 µL of anhydrous DMSO to create a 100 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Rationale: DMSO is a standard solvent for creating high-concentration stock solutions of small molecules for screening libraries.
-
-
Solubility Assessment:
-
Prepare a 1 mM intermediate solution by diluting the 100 mM stock 1:100 in the final assay buffer.
-
Visually inspect for any precipitation or cloudiness. Centrifuge the sample at >14,000 x g for 10 minutes and inspect for a pellet.
-
Rationale: Fragments must be highly soluble in aqueous buffers to be screened at the high concentrations (typically µM to mM range) needed to detect weak binding.[3]
-
-
Purity Confirmation (Optional but Recommended):
-
Storage:
-
Store the DMSO stock solution at -20°C in aliquots to avoid freeze-thaw cycles.
-
Protocol 2: Primary Screening via Protein-Observed NMR
Objective: To identify if this compound binds to the target protein using 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. This technique is highly robust for detecting even very weak interactions.[18][19][20]
Materials:
-
¹⁵N-isotopically labeled target protein (50-200 µM in NMR buffer)
-
100 mM this compound stock in d6-DMSO
-
NMR tubes
Procedure:
-
Reference Spectrum Acquisition:
-
Prepare an NMR sample of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 5-10% D₂O.
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum. Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.[21]
-
Rationale: This spectrum serves as the control against which changes upon fragment addition will be measured.
-
-
Fragment Addition:
-
Add a small volume of the this compound d6-DMSO stock to the protein sample to a final concentration of 200-1000 µM. The final DMSO concentration should not exceed 5% to avoid protein denaturation.[22]
-
Ensure the control sample contains an equivalent amount of d6-DMSO.
-
-
Screening Spectrum Acquisition:
-
Acquire a second 2D ¹H-¹⁵N HSQC spectrum after the addition of this compound.
-
-
Data Analysis:
-
Overlay the reference and screening spectra.
-
Look for Chemical Shift Perturbations (CSPs), where specific peaks have moved their position. Significant peak shifts or broadening indicate that this compound is binding to the protein at or near the residues corresponding to those peaks.[19][23]
-
Rationale: The chemical environment of a nucleus changes upon ligand binding, causing a shift in its resonance frequency. Mapping these shifts onto the protein structure reveals the binding site.
-
Caption: Workflow for NMR-based fragment screening.
Protocol 3: Orthogonal Validation and Affinity Determination by ITC
Objective: To validate the binding event observed in the primary screen and to determine the binding affinity (K_D), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the interaction using Isothermal Titration Calorimetry (ITC).
Materials:
-
Target protein (20-50 µM in assay buffer)
-
This compound (200-1000 µM in the same assay buffer)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare the protein solution in the ITC cell and the this compound solution in the injection syringe. It is critical that both are in identical buffer solutions to minimize heats of dilution.
-
Degas both solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Program the injection series: typically 19-25 injections of 1.5-2.0 µL each, with sufficient spacing to allow the signal to return to baseline.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, and discard this data point during analysis.
-
Execute the programmed titration sequence. The instrument will measure the minute heat changes that occur upon each injection as the fragment binds to the protein.
-
-
Data Analysis:
-
Integrate the raw power peaks to determine the heat released or absorbed per injection.
-
Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site independent).
-
The analysis will yield the key thermodynamic parameters: K_D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Rationale: ITC provides direct, label-free measurement of binding thermodynamics, serving as a robust validation of the primary hit and yielding the affinity value crucial for guiding optimization efforts.[24]
-
Hit-to-Lead Optimization: From Fragment to Potent Lead
Once this compound is confirmed as a validated hit, the next phase is to evolve this low-affinity fragment into a high-affinity lead compound.[16][17][25] This is a structure-guided process that leverages the initial binding information.
Key Optimization Strategies
-
Fragment Growing: This involves adding chemical functionality to the fragment to engage with adjacent pockets in the binding site. For this compound, this could involve synthesizing derivatives where the chlorine atom is replaced with larger groups to probe a nearby hydrophobic pocket.[26]
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, creating a single, more potent molecule.[26]
-
Fragment Merging: If two fragments are found to have overlapping binding modes, a new molecule can be designed that incorporates the key interacting features of both.[26]
Caption: Common strategies for hit-to-lead optimization in FBDD.
For this compound, a medicinal chemist might first obtain an X-ray crystal structure of it bound to the target protein. If this structure reveals an adjacent hydrophobic pocket near the chlorine atom, a "growing" strategy would be employed. A small library of derivatives could be synthesized where the chlorine is replaced by small alkyl or aryl groups to occupy that pocket, with the goal of improving binding affinity and ligand efficiency.[15] This iterative cycle of design, synthesis, and testing is the hallmark of the hit-to-lead phase.[27]
Conclusion
This compound serves as an exemplary molecule for illustrating the principles and practice of fragment-based drug design. Its adherence to the "Rule of Three," combined with its structural simplicity and synthetic tractability, makes it a valuable starting point for discovering novel chemical matter against a wide range of biological targets. The protocols outlined here provide a foundational framework for researchers to employ fragments like this compound, leveraging sensitive biophysical techniques and rational design to accelerate the journey from initial hit to promising lead compound.
References
- ResearchGate. (2025, August 6). The 'rule of three' for fragment-based drug discovery: Where are we now?
- Wikipedia. (n.d.). Fragment-based lead discovery.
- H1 Connect. (n.d.). The 'rule of three' for fragment-based drug discovery.
- Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. [Link]
- Practical Fragments. (2011, November 10). Pushing the Rule of 3.
- Srichomthong, L., et al. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
- Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wang, L., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Reaction Chemistry & Engineering. [Link]
- Sreeramulu, S., et al. (n.d.). Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study. ACS Chemical Biology. [Link]
- Dalvit, C. (2009). NMR Methods in Fragment Screening: Theory and a Comparison With Other Biophysical Techniques. Drug Discovery Today, 14(21-22), 1051–1057. [Link]
- Jee, J., et al. (2024). Optimizing NMR fragment-based drug screening for membrane protein targets. Frontiers in Molecular Biosciences. [Link]
- Ferreira, L. G., & de Souza, G. H. C. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 19(24), e202400342. [Link]
- Peterson, C. L., et al. (n.d.). Fragment-based screening by protein-detected NMR spectroscopy. STAR Protocols. [Link]
- CAS Common Chemistry. (n.d.). This compound.
- Westaway, S. M., et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5609–5613. [Link]
- ResearchGate. (n.d.). NMR methods in fragment screening: Theory and a comparison with other biophysical techniques.
- YouTube. (2024, April 8). SAR BY NMR: Fragment-based drug discovery.
- Wang, T., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]
- Kumar, A., & Kumar, P. (2012). Fragment Based Drug Design: From Experimental to Computational Approaches. Current Medicinal Chemistry, 19(31), 5318–5339. [Link]
- Koovits, P. J., et al. (n.d.). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry. [Link]
- Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.
- YouTube. (2023, September 11). Best Practices for Hit-to-Lead - Case Study: HSD17B13.
- MDPI. (2023, February 3). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery.
- BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design.
- Koovits, P. J., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry, 11(8), 956–962. [Link]
- Wiley Online Library. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries.
- Royal Society of Chemistry. (2020, August 25). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents.
- MDPI. (n.d.). Special Issue “Advances in Drug Discovery and Synthesis”.
- OpenStax. (n.d.). 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology.
- PubMed. (n.d.). Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics.
- MDPI. (n.d.). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria.
- Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.
- ResearchGate. (n.d.). Hit-to-lead and lead optimization interactive model.
- MDPI. (2021, February 1). Novel Targets and Mechanisms in Antimicrobial Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 6-Chloronicotinamide Suzuki Coupling
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 6-Chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is giving a low yield. What are the most common initial parameters to investigate?
Low yield in any Suzuki coupling is often traceable to a few key factors. For a substrate like this compound, an electron-deficient heteroaryl chloride, the primary areas to scrutinize are the catalyst system, the choice of base, and the integrity of your reagents.[1][2] Aryl chlorides are known to be less reactive than bromides or iodides, making the selection of a highly active catalyst system critical.[3][4]
Start by verifying the following:
-
Catalyst and Ligand Activity: Is your palladium source and phosphine ligand fresh and active? Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species, and ligands can be sensitive to air and moisture.[5]
-
Reagent Quality: Have you confirmed the purity of your this compound and boronic acid/ester? Impurities can interfere with the catalytic cycle. Boronic acids, in particular, can undergo degradation.
-
Oxygen Exclusion: Was the reaction set up under strictly anaerobic conditions? Oxygen can lead to the homocoupling of boronic acids and can deactivate the palladium catalyst.[5][6] Thoroughly degassing your solvent and reaction vessel is crucial.[7][8][9]
Q2: I'm observing a significant amount of a byproduct that appears to be nicotinamide (dehalogenated starting material). What causes this and how can I prevent it?
This side product results from a hydrodehalogenation side reaction, a common issue in Suzuki couplings, especially with electron-deficient heteroaryl halides.[3][10] The primary culprit is the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (e.g., alcohols), or trace water.[3][10] This Pd-H species can then react with your this compound intermediate to replace the chlorine with hydrogen.
Strategies to Minimize Dehalogenation:
-
Ligand Choice: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), can promote the desired reductive elimination over the dehalogenation pathway.[10][11]
-
Base Selection: Using a milder base can sometimes suppress the formation of Pd-H species.[12] However, the base must be strong enough to facilitate the transmetalation step.
-
Boronic Acid Quality: Ensure you are using a high-purity boronic acid or ester. A slow transmetalation step due to a poor-quality boron reagent can provide more time for competing dehalogenation to occur.[10]
Q3: My boronic acid seems to be decomposing during the reaction, leading to low yields. How can I address this?
The decomposition of the boronic acid partner, known as protodeboronation, is another frequent cause of low yield.[13][14] In this process, the C-B bond is cleaved by a proton source (like water or alcohols), replacing the boron group with a hydrogen atom.[14] Heteroaryl boronic acids are particularly susceptible to this side reaction.[12]
Mitigation Strategies for Protodeboronation:
-
Use Boronic Esters: Pinacol esters or other boronic esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[3][15] MIDA boronates are another option known for their high stability.[16]
-
Anhydrous Conditions: While some water can be beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Using anhydrous solvents and reagents can be advantageous, especially with sensitive boronic acids.
-
Choice of Base: A carefully selected base is crucial. While a base is required to activate the boronic acid for transmetalation, overly harsh basic conditions can accelerate decomposition.[17] Potassium phosphate (K₃PO₄) is often a good choice.[11]
Advanced Troubleshooting Guide
Issue 1: The reaction is sluggish or stalls completely with no significant product formation.
A stalled reaction points to a fundamental problem with the catalytic cycle. The oxidative addition step is often the rate-limiting step, particularly with less reactive aryl chlorides.[12]
Causality and Troubleshooting Workflow
-
Explanation of Choices:
-
Catalyst System: The C-Cl bond of this compound is relatively strong. A highly active catalyst, generated from a modern palladium precatalyst and a bulky, electron-rich ligand, is essential to facilitate the initial oxidative addition step.[11][18] Buchwald precatalysts are designed to efficiently generate the active monoligated Pd(0) species required for this challenging transformation.[18]
-
Temperature: Increasing the thermal energy of the system can help overcome the activation barrier for oxidative addition.[12] However, this must be balanced against the potential for reagent or product degradation at higher temperatures.
-
Solvent: The solvent influences the solubility of reagents and the stability of catalytic intermediates. Polar aprotic solvents like dioxane or DMF are often effective for Suzuki couplings.[3]
-
Issue 2: A complex mixture of byproducts is observed, making purification difficult.
The formation of multiple byproducts often indicates competing reaction pathways or catalyst deactivation. The nitrogen atom in the pyridine ring of this compound can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[12]
Key Parameters for Minimizing Byproducts
| Parameter | Recommended Adjustment | Rationale |
| Ligand-to-Metal Ratio | Increase to 2:1 or slightly higher | A slight excess of ligand can help prevent catalyst agglomeration into inactive palladium black and can stabilize the active catalytic species against deactivation pathways. |
| Base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | The choice of base is highly empirical and substrate-dependent.[11] A weaker base like K₂CO₃ may be sufficient and can prevent base-mediated side reactions. A stronger base like Cs₂CO₃ might be needed to accelerate a slow transmetalation step.[8] |
| Solvent System | Consider a biphasic system (e.g., Toluene/Water, Dioxane/Water) | The presence of water can be crucial for the transmetalation step, as it helps to dissolve the inorganic base and can participate in the catalytic cycle.[6][19] The optimal organic solvent-to-water ratio often needs to be determined empirically.[6] |
| Reagent Stoichiometry | Use a slight excess of the boronic acid/ester (1.1-1.5 equiv.) | This can help drive the reaction to completion and compensate for any protodeboronation that may occur.[7] |
Experimental Protocol: Screening for Optimal Base and Solvent
This protocol outlines a parallel screening experiment to efficiently identify the best conditions for your specific boronic acid partner.
-
Preparation: In a glovebox, arrange an array of reaction vials, each containing a stir bar.
-
Reagent Addition (Solid): To each vial, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the corresponding ligand (e.g., XPhos, 4 mol%).
-
Base Addition: Add the designated base to each vial or set of vials (e.g., K₃PO₄ (3.0 eq), K₂CO₃ (3.0 eq), Cs₂CO₃ (3.0 eq)).
-
Solvent Addition: Add the chosen degassed solvent or solvent mixture (e.g., Dioxane, Toluene/H₂O (10:1), DMF) to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a preheated reaction block at 100 °C. Stir for 12-24 hours.
-
Analysis: After cooling, quench a small aliquot of each reaction with water and extract with ethyl acetate. Analyze the organic layer by LC-MS or GC-MS to determine the conversion to product and identify major byproducts.
The Suzuki-Miyaura Catalytic Cycle: A Visual Guide
Understanding the catalytic cycle is key to rational troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying the reaction conditions.
// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)-X\n(Oxidative Adduct)", fillcolor="#FFFFFF", fontcolor="#202124"]; Trans [label="Ar-Pd(II)-R\n(Transmetalation Complex)", fillcolor="#FFFFFF", fontcolor="#202124"]; RedElim [label="Ar-R\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SM [label="this compound\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic [label="Boronic Acid/Ester\n(R-B(OR)2)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Oxidative Addition", color="#202124"]; SM -> OxAdd [color="#EA4335"]; OxAdd -> Trans [label="Transmetalation", color="#202124"]; Boronic -> Trans [color="#4285F4"]; Base -> Trans [label="activates", style=dashed, color="#FBBC05"]; Trans -> RedElim [label="Reductive Elimination", color="#202124"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", style=dashed, color="#34A853"]; } dot The Suzuki-Miyaura Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides.[7]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boron species by a base.[7][17]
-
Reductive Elimination: The two organic partners are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
By systematically addressing potential issues at each stage of this cycle, from ensuring the quality of your starting materials to fine-tuning the catalyst, base, and solvent system, you can effectively troubleshoot and optimize the yield of your this compound Suzuki coupling reaction.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H.
- Wikipedia. (2023). Suzuki reaction.
- Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4861-4864.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Cossy, J., & Pardo, D. G. (2004). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 69(15), 5133–5141. DOI: 10.1021/jo049539f.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1365–1378.
- Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131–3134. DOI: 10.1021/ol035188g.
- Scott, J. S., & Limanto, J. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 16(44), 8436-8451.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ResearchGate. (2020). Optimization of reaction conditions for Suzuki coupling.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Malapit, C. A., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 19(23), 6436–6439.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- ResearchGate. (2019). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Identifying and minimizing byproducts in 6-Chloronicotinamide synthesis
Welcome to the technical support center for the synthesis of 6-Chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, experience-driven advice to help you identify and minimize byproducts, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding byproduct formation during the synthesis of this compound.
Q1: What are the primary byproducts I should expect, and what are their formation mechanisms?
A1: In a typical synthesis involving the chlorination of a 6-hydroxypyridine precursor, two byproducts are predominantly observed: the unreacted starting material and a hydrolysis product.
-
6-Hydroxynicotinamide (Starting Material Carryover): This is the most common impurity and arises from an incomplete chlorination reaction. The conversion of the hydroxyl group to a chloro group requires sufficient time, temperature, and stoichiometry of the chlorinating agent (e.g., phosphorus oxychloride, phosphorus pentachloride). Insufficiency in any of these parameters will result in its presence in the crude product.
-
6-Hydroxynicotinamide (Hydrolysis Product): The C-Cl bond at the 6-position of the pyridine ring is susceptible to nucleophilic substitution, particularly by water. This hydrolysis can occur during the reaction quench or aqueous workup steps, converting the desired this compound back into 6-Hydroxynicotinamide.
-
Nicotinic Acid Derivatives: Depending on the specific synthetic route, other byproducts can form. For instance, processes involving high temperatures can sometimes lead to decarboxylation, though this is less common for the amide compared to the carboxylic acid.[1][2]
The diagram below illustrates the primary reaction pathway and the points where these key byproducts diverge.
Caption: Synthesis pathway and common byproduct formation.
Q2: What analytical techniques are best for identifying and quantifying these byproducts?
A2: A robust analytical strategy is crucial for impurity profiling.[3] The industry-standard approach involves a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for separating and quantifying this compound from its byproducts.[4][5] A well-developed reversed-phase method can typically resolve the more polar 6-Hydroxynicotinamide from the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification of unknown peaks in your chromatogram, LC-MS is indispensable.[6] It provides molecular weight information that can confirm the identity of expected byproducts or help elucidate the structure of unexpected ones.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine quality control technique, NMR is invaluable for characterizing isolated impurities to confirm their structure definitively.
Q3: What are the most critical process parameters to control for a successful synthesis?
A3: Control over the reaction environment is paramount. Based on common chlorination chemistry, the following parameters are critical:
-
Moisture Control: The reaction must be conducted under strictly anhydrous conditions. Any moisture present will consume the chlorinating agent and promote the hydrolysis of the product.
-
Temperature and Reaction Time: The chlorination of the 6-hydroxy group often requires elevated temperatures to proceed to completion. The optimal temperature and duration must be determined empirically to ensure full conversion without degrading the product. A patent for the related 6-chloronicotinic acid suggests reflux temperatures of 50-60°C for 4-6 hours during a purification step, indicating the compound's general stability under these conditions.[7]
-
Stoichiometry of Reagents: A sufficient excess of the chlorinating agent is often necessary to drive the reaction to completion. However, a large excess can lead to more aggressive reaction conditions and potentially other side reactions, complicating the purification process.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: My final product contains a significant amount of 6-Hydroxynicotinamide.
This is the most frequent issue. The presence of this byproduct can be diagnosed and resolved using a systematic approach.
Caption: Workflow for diagnosing and resolving 6-Hydroxynicotinamide contamination.
Validated Experimental Protocols
Adherence to a validated protocol is the foundation of reproducible, high-purity synthesis.
Protocol 1: Analytical HPLC Method for Impurity Profiling
This method is designed to separate this compound from its primary polar impurity, 6-Hydroxynicotinamide.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column provides good retention and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient ensures elution of all components. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 265 nm | Wavelength at which the pyridine chromophore absorbs strongly. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Expected Elution Order: 6-Hydroxynicotinamide (more polar) will elute before this compound (less polar).
Protocol 2: Purification by Recrystallization
If the crude product is contaminated, recrystallization is an effective method for purification. This protocol is adapted from methods used for the analogous 6-chloronicotinic acid.[7][8]
| Step | Procedure | Rationale & Expert Insights |
| 1. Dissolution | Dissolve the crude this compound (10 g) in hot methanol (50-60 mL). | Methanol is a good solvent for both the product and impurities at elevated temperatures, but the product's solubility drops significantly upon cooling.[7] |
| 2. Decolorization | Add activated carbon (0.5 g), and reflux the mixture for 30 minutes. | Activated carbon effectively adsorbs colored impurities and other high molecular weight byproducts.[8] |
| 3. Hot Filtration | Perform a hot filtration through a pad of celite to remove the activated carbon. | This step must be done quickly to prevent premature crystallization of the product on the filter funnel. Pre-heating the funnel is recommended. |
| 4. Crystallization | Allow the filtrate to cool slowly to room temperature, then place it in an ice bath (0-4°C) for at least 2 hours. | Slow cooling promotes the formation of larger, purer crystals, which are easier to filter and wash. |
| 5. Isolation | Collect the crystals by vacuum filtration. | --- |
| 6. Washing | Wash the filter cake with a small amount of cold methanol (2 x 10 mL). | The cold solvent washes away residual soluble impurities without significantly dissolving the desired product. |
| 7. Drying | Dry the purified crystals under vacuum at 40-50°C to a constant weight. | Ensures complete removal of the solvent. Purity should be confirmed by HPLC. |
References
- Preparation method and separation and purification method for 6-chloronicotinic acid. Google Patents. URL: https://patents.google.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Center for Biotechnology Information (NCBI). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8778601/
- Niacin. Sciencemadness Wiki. URL: https://www.sciencemadness.org/wiki/index.php/Niacin
- Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. Google Patents. URL: https://patents.google.
- Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka. URL: https://eureka.patsnap.
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times. URL: https://www.pharmatimes.
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Preprints.org. URL: https://www.preprints.org/manuscript/202405.1587/v1
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. URL: https://biotech-spain.com/es/articles/impurity-profiling-in-pharmaceuticals-analytical-methods-and-compliance/
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. URL: https://ijprjournal.com/docs/IJPR-20-05-02-049.pdf
- Pyridine : Decarboxylation of Niacin. YouTube. URL: https://www.youtube.
- This compound 98%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c58002
- This compound | C6H5ClN2O. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/80456
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences Review and Research. URL: http://globalresearchonline.net/journalcontents/v84-2/07.pdf
Sources
- 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 3. biotech-spain.com [biotech-spain.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. jpharmsci.com [jpharmsci.com]
- 7. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 8. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 6-Chloronicotinamide Amination
Welcome to the technical support center for the amination of 6-chloronicotinamide. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-aminonicotinamide and its derivatives. As a key intermediate in various pharmacologically active compounds, the efficient and clean synthesis of this molecule is of paramount importance.[1][2][3]
The palladium-catalyzed Buchwald-Hartwig amination is the predominant method for this transformation.[4][5] However, like many cross-coupling reactions involving heteroaromatic chlorides, it is notoriously fickle and requires careful optimization of multiple interdependent parameters.[6] This guide provides a structured approach to troubleshooting common issues and offers evidence-based strategies for optimizing your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the amination of this compound, providing the essential knowledge needed to design and execute your experiments successfully.
Q1: What is the fundamental mechanism of the Buchwald-Hartwig amination for this substrate?
The reaction proceeds via a palladium-catalyzed cycle. Understanding this mechanism is crucial for rational troubleshooting. The generally accepted pathway involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with this compound, inserting into the carbon-chlorine bond to form a Pd(II) intermediate. Aryl chlorides are less reactive than bromides or iodides, making this often the rate-limiting step and necessitating the use of electron-rich, bulky phosphine ligands to facilitate the reaction.[6][7]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice and strength of the base are critical at this stage.[8][9][10]
-
Reductive Elimination: The C-N bond is formed as the desired 6-aminonicotinamide product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][7]
Caption: Key parameters influencing the amination reaction outcome.
Part 2: Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments.
Q: My reaction shows low or no conversion of the starting material. What should I do?
This is the most common issue and requires a systematic approach to diagnose. Follow this workflow:
Sources
- 1. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 6-aminonicotinamide on cell growth, poly(ADP-ribose) synthesis and nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Stability of 6-Chloronicotinamide in Synthetic Reactions
Welcome to the technical support center for 6-Chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the decomposition of this compound during chemical reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the success of your synthetic routes.
Introduction: Understanding the Challenges
This compound is a valuable building block in medicinal chemistry and materials science. However, its reactivity profile, characterized by a potentially labile chloro substituent and an amide functional group, presents unique stability challenges under various reaction conditions. This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring high-yielding and clean reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptom: Your reaction shows poor conversion of this compound to the desired coupled product.
Potential Causes & Solutions:
-
Cause A: Ineffective Activation of the C-Cl Bond. The Carbon-Chlorine bond in chloropyridines is notoriously less reactive than C-Br or C-I bonds in palladium-catalyzed cross-coupling reactions. The oxidative addition step is often the rate-limiting factor.[1]
-
Solution 1: Catalyst and Ligand Selection. Employ a palladium catalyst system known for its high activity with aryl chlorides. Electron-rich and bulky phosphine ligands are generally preferred. For instance, Xantphos-based catalysts have demonstrated high selectivity in the amination of chloropyridines.[1]
-
Solution 2: Choice of Base. A strong, non-nucleophilic base is often required to facilitate the crucial transmetalation step in Suzuki couplings or the deprotonation of the amine in Buchwald-Hartwig reactions.[2]
-
| Base | Recommended Solvents | Temperature (°C) | Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | Frequently used and highly effective for challenging couplings with heteroaryl chlorides.[2] |
| Cs₂CO₃ | Dioxane/H₂O, Dioxane, Toluene | 80 - 110 | A strong base that often provides good results but is more expensive.[2] |
| K₂CO₃ | Toluene/H₂O, MeCN/H₂O | 90 - 120 | A standard and reliable choice for many Suzuki couplings.[2][3] |
| NaOtBu | Toluene, Dioxane | 80 - 110 | Commonly used in Buchwald-Hartwig aminations, but ensure high purity. |
-
Cause B: Catalyst Deactivation. Oxygen can deactivate the active Pd(0) catalyst.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] All solvents and reagents should be thoroughly degassed.
-
Problem 2: Significant Formation of 6-Hydroxynicotinamide
Symptom: Your product mixture contains a significant amount of 6-Hydroxynicotinamide, indicating hydrolysis of the chloro group.
Potential Causes & Solutions:
-
Cause: Presence of Water and/or Strong Base. The chloro group at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution by hydroxide ions, especially at elevated temperatures.
-
Solution 1: Anhydrous Conditions. Use anhydrous solvents and reagents to minimize the presence of water. Ensure the base is of high purity and anhydrous.[1]
-
Solution 2: Milder Base. If possible, opt for a milder base that is less likely to promote hydrolysis. For example, in some Suzuki couplings, potassium carbonate (K₂CO₃) can be a good compromise between reactivity and minimizing hydrolysis.[3]
-
Problem 3: Formation of Nicotinamide (Dechlorination)
Symptom: You observe the formation of nicotinamide, indicating the replacement of the chlorine atom with a hydrogen atom.
Potential Causes & Solutions:
-
Cause: Hydrodehalogenation Side Reaction. This is a common side reaction in palladium-catalyzed couplings, where the aryl chloride is reduced instead of undergoing the desired coupling.[1] This can be promoted by various factors, including the presence of protic sources and the nature of the catalyst system.
-
Solution 1: Ligand Choice. The choice of ligand can influence the relative rates of reductive elimination (product formation) and competing side reactions. Experiment with different ligands to find one that favors the desired pathway.
-
Solution 2: Amine Stoichiometry (in Buchwald-Hartwig reactions). Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help to push the equilibrium towards the desired amination product.[1]
-
Solution 3: Hydrogen Source. If using a hydrogen source for other purposes in the reaction, consider its potential to participate in hydrodehalogenation.
-
Problem 4: Amide Group Hydrolysis
Symptom: Formation of 6-chloronicotinic acid is observed.
Potential Causes & Solutions:
-
Cause A: Acidic Conditions. The amide bond can be hydrolyzed under acidic conditions, particularly with heating.
-
Solution: Avoid acidic conditions if the amide functionality needs to be preserved. If an acidic workup is necessary, perform it at low temperatures and for a short duration.
-
-
Cause B: Strongly Basic Conditions. While less common for primary amides, prolonged heating in the presence of a strong base can also lead to amide hydrolysis.
-
Solution: Use the mildest base possible that still affords a good reaction rate. If a strong base is necessary, minimize the reaction time and temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a crystalline solid with a melting point of 210-212 °C. While relatively stable at room temperature, it can be susceptible to decomposition under certain reaction conditions. The primary points of reactivity are the C-Cl bond, which can undergo nucleophilic substitution or reduction, and the amide functional group, which can be hydrolyzed under acidic or strongly basic conditions.
Q2: How can I monitor the decomposition of this compound during my reaction?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring the progress of your reaction and detecting the formation of byproducts. By comparing the retention times/factors of your reaction mixture with those of authentic samples of this compound and potential degradation products (e.g., 6-hydroxynicotinamide, nicotinamide, 6-chloronicotinic acid), you can effectively track the stability of your starting material. LC-MS can be particularly useful for identifying unknown impurities.[4]
Q3: Can I use a protecting group for the amide functionality?
A3: While protecting the amide is a valid strategy in some cases, it adds extra steps to your synthesis (protection and deprotection). For many cross-coupling reactions, careful optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature) can often prevent amide hydrolysis, making a protecting group unnecessary. If protection is required, common amine protecting groups like Boc or Cbz could be considered, but their stability under the specific reaction conditions must be verified.
Q4: Are there any known successful reaction conditions for Suzuki or Buchwald-Hartwig reactions with this compound?
A4: While specific examples for this compound can be sparse in the literature, a highly relevant study on the regioselective Suzuki coupling of 2,6-dichloronicotinamide provides valuable insights. The authors found that using the air-stable palladium catalyst PXPd2 with K₂CO₃ as the base in methanol afforded excellent regioselectivity for coupling at the 2-position, leaving the 6-chloro group intact.[1][5] This suggests that milder bases and specific catalyst systems can be effective in controlling the reactivity of the 6-chloro position. For Buchwald-Hartwig aminations, the use of electron-rich, bulky phosphine ligands and careful selection of a non-nucleophilic base are crucial for activating the C-Cl bond while minimizing side reactions.[1]
Visualizing Decomposition Pathways and Troubleshooting
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key decomposition pathways and a logical workflow for addressing common issues.
Caption: Potential decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting reactions with this compound.
References
- BenchChem Technical Support Team. (2025, December).
- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic letters, 5(17), 3131–3134.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. BenchChem.
- ResearchGate. (n.d.). pH rate profile for the hydrolysis of 6 at 200 °C.
- PubMed. (2024, March 5). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- International Journal of Research Trends and Innovation. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW.
Sources
Common impurities in commercial 6-Chloronicotinamide and their removal
Answering the user's request.## Technical Support Center: 6-Chloronicotinamide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with commercial-grade this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and optimize these methods for your specific experimental needs.
Frequently Asked Questions (FAQs)
FAQ 1: What are the typical impurities I might find in my commercial this compound and where do they come from?
The purity of commercial this compound, typically cited at 98%, can be affected by impurities stemming from its synthesis pathway or degradation.[1][2][3] Understanding the nature of these impurities is the first step in selecting an appropriate purification strategy.
The most common synthesis route involves the chlorination of a pyridine derivative followed by amidation, or vice-versa. Impurities are often structurally related compounds that were either unreacted starting materials, byproducts of side reactions, or subsequent degradation products.
Table 1: Common Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Potential Origin | Recommended Primary Removal Method |
| 6-Hydroxynicotinamide | 6-oxo-1,6-dihydro-3-pyridinecarboxamide | Hydrolysis of the chloro group on the pyridine ring. Can occur during synthesis workup or upon storage in the presence of moisture. | Recrystallization, Column Chromatography |
| Nicotinamide | Pyridine-3-carboxamide | Incomplete chlorination of the starting material if nicotinamide is the precursor. | Recrystallization |
| 6-Chloronicotinic Acid | 6-Chloro-3-pyridinecarboxylic acid | Hydrolysis of the amide group. | Recrystallization with pH adjustment, Ion-Exchange Chromatography |
| Starting Materials | Varies depending on synthesis | Unreacted precursors from the specific manufacturing process. | Recrystallization, Column Chromatography |
| Dimerization/Oligomerization Products | e.g., 6,6'-oxybis(nicotinamide) | Side reactions occurring under the conditions of synthesis, particularly at elevated temperatures. | Recrystallization, Column Chromatography |
FAQ 2: How can I assess the purity of my this compound sample before and after purification?
Before attempting any purification, it is critical to have a reliable analytical method to assess the initial purity and confirm the success of your cleanup procedure. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[4][5]
A well-developed reversed-phase HPLC method can separate this compound from its more polar (e.g., 6-Hydroxynicotinamide) and less polar impurities.[6]
Key Steps for Purity Assessment:
-
Develop a Stability-Indicating HPLC Method: This ensures that you can separate the main compound from any potential degradants.[4]
-
Run a Control Sample: Analyze your as-received commercial this compound to establish a baseline impurity profile.
-
Analyze the Purified Sample: After performing a purification protocol, analyze the resulting material using the same HPLC method to quantify the reduction in impurities.
-
Check Mass Balance: Ensure that the sum of the main peak and all impurity peaks accounts for close to 100% of the total integrated area, which helps to confirm that no new impurities were introduced and all are being detected.[4]
Table 2: Example RP-HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with UV/DAD detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C18 columns are excellent for separating moderately polar compounds like nicotinamide derivatives.[6] |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) | A buffered mobile phase ensures consistent retention times and peak shapes for ionizable compounds.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducibility. |
| Detection | UV at 265 nm | Wavelength at which the pyridine ring system strongly absorbs. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Troubleshooting Guides & Protocols
Troubleshooting 1: My this compound powder is off-white or yellow. How can I remove colored impurities?
Cause: Discoloration is typically caused by trace amounts of highly conjugated organic impurities or fine particulate matter from the synthesis process. These are often present in very small quantities but have strong chromophores.
Solution: The most effective method for removing colored impurities is recrystallization with the addition of activated charcoal.[7][8]
Mechanism of Action: Activated charcoal has a very high surface area with a network of fine pores, making it an excellent adsorbent for large, colored impurity molecules. The desired, smaller this compound molecules remain in solution.
Protocol: Decolorization during Recrystallization
-
Follow the single-solvent recrystallization protocol (detailed in Troubleshooting Guide 2) until the crude product is fully dissolved in the minimum amount of hot solvent.
-
Remove the flask from the heat source and allow the boiling to subside briefly. Caution: Adding charcoal to a boiling solution can cause it to violently boil over.[8]
-
Add a very small amount of activated charcoal (e.g., 1-2% of the solute mass; a small spatula tip is often sufficient) to the hot solution. Adding too much charcoal can adsorb your product, reducing the yield.[8]
-
Swirl the flask and return it to the heat source. Gently boil for 2-5 minutes to allow for complete adsorption of the colored impurities.
-
Perform a hot gravity filtration using fluted filter paper to remove the activated charcoal and any other insoluble impurities.[7][8] The filtrate should be clear and colorless.
-
Proceed with the cooling and crystallization steps as described in the standard recrystallization protocol.
Troubleshooting 2: HPLC analysis shows a significant peak for 6-Hydroxynicotinamide. What is the best way to remove this polar impurity?
Cause: 6-Hydroxynicotinamide is a common hydrolysis byproduct and is significantly more polar than the parent this compound due to the hydroxyl group, which can engage in hydrogen bonding.
Solution: Recrystallization is the preferred method for removing impurities with different solubility profiles. The key is to select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity (6-Hydroxynicotinamide) either remains in solution upon cooling or has very different solubility characteristics.[9]
Caption: Workflow for the purification of this compound by recrystallization.
-
Solvent Selection: Choose a suitable solvent. Ethanol, isopropanol, or mixtures with water are good starting points. An ideal solvent will dissolve the this compound poorly at room temperature but very well at its boiling point.[9]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a water bath or hot plate).[8] Continue to add the hot solvent dropwise until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing recovery.[10][11]
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used for decolorization, perform a hot gravity filtration to remove them. This step prevents premature crystallization.[7]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of a pure crystal lattice, excluding impurity molecules.[10] Rapid cooling can trap impurities within the crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold solvent. This removes any residual mother liquor containing the dissolved impurities. Using cold solvent minimizes the loss of the purified product.[11]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven.
-
Verification: Confirm the purity of the final product using your established HPLC method and/or by measuring its melting point. The melting point of the purified compound should be sharp and match the literature value (210-212 °C).[12]
Alternative Method: Column Chromatography
For impurities that are very close in polarity and solubility to this compound, or for small-scale, high-purity applications, column chromatography is a powerful alternative.
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system). 6-Hydroxynicotinamide, being more polar, will adhere more strongly to the polar silica gel and elute later than the less polar this compound.
Caption: Decision tree for selecting a purification method for this compound.
General Protocol for Column Chromatography:
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica, and carefully load it onto the top of the column.
-
Elution: Start eluting with a non-polar mobile phase (e.g., a mixture of ethyl acetate and hexane). Gradually increase the polarity of the mobile phase to move the compounds down the column.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the fractions (e.g., by TLC or HPLC) to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.
References
- Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Purification by Recrystallization. (n.d.). CUNY Baruch College.
- Purification of nicotinamide. (1950). Google Patents (US2496114A).
- HPLC Method Validation. (2025). DePra.
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Strategies to improve the regioselectivity of 6-Chloronicotinamide reactions
Welcome to the technical support guide for 6-Chloronicotinamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving regioselective reactions with this versatile heterocyclic building block. Here, we address common experimental challenges in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower your synthetic strategies.
Introduction: The Challenge of Regioselectivity with this compound
This compound presents a unique synthetic puzzle. The pyridine ring is inherently electron-deficient, a characteristic amplified by the electron-withdrawing nature of both the chlorine atom and the carboxamide group. This electronic profile makes the C6 and C2 positions susceptible to nucleophilic attack and the C-Cl bond ripe for metal-catalyzed cross-coupling. However, directing a reaction to a single desired position while avoiding unwanted side reactions requires a nuanced understanding of the interplay between catalysts, ligands, solvents, and directing group effects. This guide will help you troubleshoot and optimize these transformations.
FAQ 1: Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting an SNAr reaction with an amine nucleophile on this compound, but the reaction is sluggish and requires harsh conditions. How can I improve the reaction rate and selectivity?
Answer: This is a common challenge. While the pyridine nitrogen and the C3-carboxamide group activate the ring towards nucleophilic attack at the C6 position, pyridines are generally less reactive than other heteroaryl chlorides like those of pyrimidine or pyrazine.[1] The reaction proceeds via a negatively charged Meisenheimer complex, and its stability is key to the reaction's success.[2][3][4]
Causality & Strategy:
-
Electronic Activation: The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate.[2] The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. In this compound, the ring nitrogen acts as a para-activating group, which is beneficial.
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are highly effective as they solvate the cation of the nucleophile's salt but leave the anion relatively "bare," increasing its nucleophilicity.[5][6] While greener solvents like water can be surprisingly effective for some highly activated heteroaryl chlorides, they may be less so for the moderately reactive this compound without additional activation.[1]
-
Temperature & Pressure: For sluggish reactions, increasing the temperature is a standard approach. This can be done safely above the solvent's boiling point by using a sealed-vessel microwave reactor or a continuous-flow reactor with a back-pressure regulator.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow SNAr reactions.
Recommended Protocol (Starting Point):
-
To an oven-dried vial, add this compound (1.0 equiv.) and your amine nucleophile (1.2-1.5 equiv.).
-
Add a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Add anhydrous, degassed DMSO to achieve a concentration of 0.2-0.5 M.
-
Seal the vial under an inert atmosphere (Argon or Nitrogen).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., EtOAc or DCM).
FAQ 2: Improving Yield and Selectivity in Palladium-Catalyzed Cross-Coupling
Question: I am performing a Suzuki-Miyaura coupling on this compound, but I am observing low yields, significant dehalogenation (hydrodehalogenation), and some boronic acid homocoupling. How can I fix this?
Answer: These are classic competing side reactions in palladium-catalyzed cross-coupling.[8] The key is to promote the desired catalytic cycle (oxidative addition -> transmetalation -> reductive elimination) while suppressing off-cycle pathways.[9] For an electron-deficient substrate like this compound, the choice of ligand, base, and rigorous exclusion of oxygen are paramount.
Causality & Strategy:
-
Ligand Choice: The C(sp²)-Cl bond of this compound requires an electron-rich and sterically bulky phosphine ligand to facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.[10] Ligands like XPhos, SPhos, or RuPhos increase the electron density on the palladium(0) center, promoting its reaction with the C-Cl bond. The bulkiness of these ligands also accelerates the final reductive elimination step, which helps to outcompete the dehalogenation pathway.[10]
-
Dehalogenation: This side reaction can occur if the transmetalation or reductive elimination steps are slow, allowing for β-hydride elimination from solvent or other species, or protonolysis of the Pd-aryl intermediate. A robust ligand and a carefully chosen base can mitigate this.
-
Homocoupling: The homocoupling of boronic acids is typically caused by the presence of oxygen, which can lead to an oxidative coupling pathway.[8][11] Therefore, ensuring a rigorously inert atmosphere and using properly degassed solvents is non-negotiable.
-
Directing Group Effects: In some cases, the amide group at C3 can act as a directing group, chelating to the palladium center. This can influence reactivity, and specific catalysts like PXPd2 have been shown to be highly effective for achieving regioselectivity in related dichloronicotinamide systems.[12][13][14]
Caption: Suzuki coupling cycle and common off-cycle pathways.
Optimization Parameters for Suzuki Coupling:
| Parameter | Recommendation for this compound | Rationale |
| Pd Precatalyst | G3/G4 Buchwald Precatalysts (e.g., XPhos Pd G3) | Air-stable, forms the active Pd(0) species reliably and quickly.[11] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Accelerates oxidative addition and reductive elimination, crucial for aryl chlorides.[10][15] |
| Base | K₃PO₄ or K₂CO₃ | Moderately weak bases are often sufficient and minimize side reactions like hydrolysis of the amide.[8] |
| Solvent | Anhydrous, degassed 1,4-Dioxane, Toluene, or 2-MeTHF | Aprotic solvents that are compatible with the catalyst system. Rigorous degassing is key.[8][11] |
| Temperature | 80 - 110 °C | High enough to promote reaction but low enough to minimize catalyst decomposition.[8] |
Recommended Protocol (Suzuki Coupling):
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.5 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Seal the flask, then evacuate and backfill with argon (repeat this cycle 3 times).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor progress by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Proceed with aqueous workup and purification.
FAQ 3: Strategies for Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary amine is giving me a complex mixture. How can I improve the selectivity for my desired C-N coupled product?
Answer: The Buchwald-Hartwig amination is a powerful tool but requires careful optimization, especially with heteroaryl substrates.[16][17] The mechanism involves a Pd(0)/Pd(II) catalytic cycle similar to Suzuki coupling, but the nature of the nucleophile (amine) and the base used are critical variables.[18][19]
Causality & Strategy:
-
Catalyst System: As with Suzuki coupling, bulky, electron-rich ligands are essential for coupling aryl chlorides. Second and third-generation Buchwald ligands (e.g., BrettPhos, RuPhos) and their corresponding precatalysts are designed to be highly active and prevent catalyst inhibition by the amine or pyridine nitrogen.[18]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common choice, but lithium bis(trimethylsilyl)amide (LHMDS) can also be effective. The choice of base can significantly impact catalyst lifetime and side reactions.
-
Amine Reactivity: Hindered primary amines can be challenging coupling partners. Ligand design plays a crucial role in creating a catalyst that can accommodate sterically demanding substrates.[20]
Recommended Protocol (Buchwald-Hartwig Amination):
-
In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the appropriate ligand if not using a precatalyst.
-
Add this compound (1.0 equiv.) and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Add anhydrous, degassed toluene or dioxane.
-
Add the primary or secondary amine (1.2 equiv.).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction at 100 °C with stirring.
-
Monitor the reaction by LC-MS. After completion, cool, quench carefully with water, and proceed with workup and purification.
FAQ 4: Exploring Direct C-H Functionalization
Question: I want to avoid pre-functionalizing my coupling partner and attempt a direct C-H arylation on this compound. What are the main challenges and strategies?
Answer: Direct C-H functionalization is an atom-economical and elegant strategy, but it presents significant regioselectivity challenges with pyridine substrates.[21] The intrinsic electronic properties of the pyridine ring favor functionalization at C2/C6 and C4, but achieving selectivity at a specific C-H bond in the presence of a C-Cl bond is difficult.
Causality & Strategy:
-
Reactivity: The C-Cl bond is generally more reactive towards oxidative addition than a C-H bond. Therefore, most standard cross-coupling conditions will favor reaction at the C6-Cl position.
-
Directing Groups: To achieve C-H functionalization, a directing group is often required to position the catalyst near a specific C-H bond. The amide group in this compound could potentially direct functionalization at the C2 or C4 position, but this often requires specific catalysts (e.g., Ru, Rh) and conditions.
-
Pyridine N-Oxide Strategy: A powerful strategy for achieving C2-arylation of pyridines is to first convert the pyridine to its N-oxide.[22] The N-oxide activates the C2 position for palladium-catalyzed direct arylation. The N-oxide can then be easily removed by reduction. This method offers excellent regioselectivity for the C2 position.[22]
-
Meta-C-H Functionalization: Functionalizing the meta positions (C4, C5) is particularly challenging due to the ring's electronics.[23] Advanced methods involving temporary dearomatization or specific directing groups are often required and are at the forefront of chemical research.[23]
Caption: Decision tree for C-H functionalization strategies.
For most practical applications involving this compound, functionalization via the C-Cl bond remains the most reliable and highest-yielding approach. Direct C-H functionalization should be considered an advanced strategy for specific targets where other routes are not feasible.
References
- BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- ChemRxiv. (2023). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: An Experimental and Mechanistic Study. ChemRxiv.
- Yang, W., Wang, Y., & Corte, J. R. (2005). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed.
- RSC Publishing. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
- Baran, P. S., & O'Hara, F. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed.
- Yang, W., Wang, Y., & Corte, J. R. (2005). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
- ResearchGate. (2016).
- Daugulis, O., & Zaitsev, V. G. (2014). Developing Ligands for Palladium(II)
- MacNeil, S. L., Wilson, B. J., & Snieckus, V. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- ResearchGate. (2005).
- RSC Publishing. (2018). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- ACS Publications. (2022). Pd(II)
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2019).
- HAL Open Science. (2014).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. (n.d.).
- RSC Publishing. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science.
- Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- Chakraborty, S., & Biju, A. T. (2023).
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Slideshare. (2014).
- YouTube. (2019).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2021). 16.
- Fagnou, K., & Campeau, L.-C. (2007). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Regioselectivity.
- WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure.
- Chemistry LibreTexts. (2021).
- Burke, M. D., & Altogether, S. M. (2009). A General Solution to the 2-Pyridyl Problem. PMC.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Singleton, D. A., & Smith, J. A. (2017).
- PubChem - NIH. (n.d.). This compound.
- YouTube. (2022). What is Regioselectivity ?
- Sigma-Aldrich. (n.d.). This compound 98 6271-78-9.
- Master Organic Chemistry. (n.d.). regioselectivity Archives.
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Technical Support Center: Overcoming Poor Solubility of 6-Chloronicotinamide in Organic Solvents
Welcome to the technical support center for 6-Chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for overcoming the common challenge of its poor solubility in organic solvents. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical methodologies to ensure the successful use of this compound in your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is a crystalline solid with the following properties:
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O | |
| Molecular Weight | 156.57 g/mol | |
| Melting Point | 210-212 °C | |
| Appearance | Powder | |
| CAS Number | 6271-78-9 |
Q2: I am struggling to dissolve this compound in my chosen organic solvent. What is the first step I should take?
A recommended starting panel of solvents would include:
-
Protic Solvents: Methanol, Ethanol
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)
-
Less Polar Solvents: Acetone, Ethyl Acetate
Q3: I've tried several common solvents with little success. What advanced techniques can I employ to improve the solubility of this compound?
If simple solvent screening is insufficient, several formulation strategies can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[2] These techniques can be categorized as follows:
-
Cosolvency: The addition of a water-miscible solvent (a cosolvent) in which the drug is more soluble can significantly increase the overall solubility of the drug in the solvent mixture.[3]
-
Solid Dispersion: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[4] This can be achieved through methods like melting, solvent evaporation, or hot-melt extrusion.[4]
-
Nanosuspension: By reducing the particle size of the drug to the nanometer range, the surface area-to-volume ratio is dramatically increased, which can lead to enhanced dissolution rates and saturation solubility.[5]
-
Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug molecule, effectively encapsulating the hydrophobic parts and increasing its apparent solubility.
TROUBLESHOOTING GUIDES
Issue 1: Inconsistent or Low Solubility in a Chosen Solvent
Causality: The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses both polar (amide group, pyridine nitrogen) and non-polar (chlorinated aromatic ring) features, leading to complex solubility behavior. Inconsistent results can arise from variations in temperature, purity of the compound, and the hydration state of the solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent solubility.
Step-by-Step Guidance:
-
Re-evaluate Your Solvent Choice: Based on the inferred solubility from nicotinamide, ensure you have tried polar protic solvents like methanol or ethanol first.[[“]]
-
Control the Temperature: The solubility of most solids increases with temperature.[6] Perform your dissolution at a controlled and slightly elevated temperature (e.g., 30-40 °C) to see if this improves solubility.
-
Verify Compound Purity: Impurities can significantly impact solubility. Confirm the purity of your this compound using appropriate analytical techniques.
-
Consider Cosolvency: If a single solvent is ineffective, try a binary solvent system. A good starting point is a mixture of a good solvent (e.g., methanol) and a less effective but miscible solvent.
Issue 2: Precipitation of this compound Upon Cooling or Standing
Causality: This is a classic sign of a supersaturated solution. The compound may have dissolved at a higher temperature, but the concentration exceeds its solubility limit at ambient temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Step-by-Step Guidance:
-
Determine the Saturation Point: Experimentally determine the approximate solubility at your working temperature. This will help you prepare solutions that remain stable.
-
Employ Cosolvents: A carefully selected cosolvent can increase the solubility at a given temperature, preventing precipitation.
-
Investigate Solid Dispersions: For applications where a solid form is acceptable, creating a solid dispersion can significantly improve the dissolution rate and apparent solubility when the final product is introduced into the desired medium.[4]
EXPERIMENTAL PROTOCOLS
Protocol 1: Standardized Solvent Screening for this compound
This protocol is adapted from the isothermal shake-flask method, a gold standard for solubility determination.[7]
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, ethyl acetate)
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Analytical balance
-
Syringe filters (0.45 µm)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each organic solvent to the respective vials. Ensure there is undissolved solid at the bottom of each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for 24-48 hours with continuous agitation.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated HPLC or UV-Vis method.
-
Protocol 2: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A volatile organic solvent in which both the drug and carrier are soluble (e.g., methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution:
-
Dissolve a known amount of this compound and the chosen hydrophilic carrier in the volatile organic solvent. A common starting drug-to-carrier ratio is 1:4 (w/w).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
-
Drying:
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure drug.
-
VISUALIZATION OF SOLUBILITY ENHANCEMENT STRATEGIES
Caption: Strategies to enhance the solubility of this compound.
References
- Ouyang, J., Zhang, Y., Na, B., et al. (2018). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Journal of Chemical & Engineering Data, 63(11), 4287-4295.
- Khajir, S., Shayanfar, A., Martinez, F., Rahimpour, E., & Jouyban, A. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45.
- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry. (Note: This is a hypothetical future publication date based on search result snippets).
- Cysewski, P., & Jeliński, T. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(16), 4995.
- Ouyang, J., Zhang, Y., Na, B., et al. (2018). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Consensus.
- Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 297(3), 101071.
- Li, Q., et al. (2019). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data, 64(10), 4333-4339.
- Coffman, R. E., & Kildsig, D. O. (1996). Effect of nicotinamide and urea on the solubility of riboflavin in various solvents. Journal of Pharmaceutical Sciences, 85(9), 951-954.
- Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Takeda Pharmaceuticals. (n.d.). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. American Chemical Society.
- SLS Ireland. (n.d.). This compound, 98%. SLS Ireland.
- Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate.
- Al-Ghaban, M. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(10), 2039.
- Chen, J., et al. (2018). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ResearchGate.
- Wang, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 271, 116401.
- Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2329-2354.
- Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics, 7(2), 85.
- Homayuni, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1695.
- An, L., et al. (2020). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. ResearchGate.
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- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in 6-Chloronicotinamide Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting catalyst poisoning issues in cross-coupling reactions involving 6-chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during their experiments. Here, we will delve into the root causes of catalyst deactivation and provide actionable, field-proven solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem
Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound has stalled or is giving very low yields. How do I know if catalyst poisoning is the issue?
A1: Low or no conversion is a classic symptom of catalyst deactivation, often referred to as catalyst poisoning.[1][2][3] Besides low yields, other indicators include the formation of side products, such as homocoupled products, or the complete recovery of starting materials.[4] In the context of this compound, the pyridine nitrogen itself can act as a poison by coordinating to the palladium center, thereby inhibiting its catalytic activity.
To diagnose the problem, consider the following:
-
Reaction Monitoring: If you are monitoring the reaction over time (e.g., by TLC, GC, or LC-MS), a reaction that starts and then abruptly stops is a strong indicator of catalyst poisoning.
-
Visual Inspection: Observe the reaction mixture. The formation of palladium black (finely divided palladium metal) suggests that the active Pd(0) species has precipitated out of the catalytic cycle, a common result of catalyst deactivation.[5]
-
Control Experiments: Run a parallel reaction with a less challenging substrate, such as a simple aryl chloride without a coordinating heterocycle. If this reaction proceeds smoothly under the same conditions, it strongly suggests that a feature of your this compound substrate is the root cause.
Q2: What are the most common catalyst poisons I should be aware of in these types of cross-coupling reactions?
A2: Catalyst poisons can be broadly categorized as substances that strongly bind to the active sites of the catalyst, rendering them inactive.[3][6] Common culprits include:
-
Substrate-Related Poisons: As mentioned, the nitrogen atom in the pyridine ring of this compound can coordinate to the palladium catalyst.[7] This is a form of self-inhibition.
-
Impurities in Reagents and Solvents: Trace impurities can have a significant impact on catalytic efficiency.[6][8] Be vigilant for:
-
Sulfur Compounds: Thiols and sulfides are notorious for poisoning palladium catalysts.[1][3][6] These can be present in starting materials or solvents.
-
Halides: Excess halide ions can interfere with the catalytic cycle.[1][6]
-
Water and Oxygen: While some cross-coupling reactions tolerate water, oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also lead to the degradation of phosphine ligands.[7] Performing reactions under strictly inert conditions is crucial.
-
-
Reaction Byproducts: Certain byproducts formed during the reaction can also act as catalyst inhibitors.
Section 2: Troubleshooting Guides - Finding the Solution
Q3: I suspect the pyridine nitrogen of my this compound is poisoning the catalyst. What strategies can I employ to mitigate this?
A3: This is a common challenge with heteroaromatic substrates. Here are several effective strategies:
-
Ligand Selection: The choice of phosphine ligand is critical.[9][10] Bulky, electron-rich ligands can promote the desired catalytic steps (oxidative addition and reductive elimination) and disfavor the binding of the pyridine nitrogen.[11][12]
-
Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective in these scenarios.[12][13] Their steric bulk can create a "pocket" around the palladium center that favors the substrate's chlorine atom for oxidative addition over coordination of the nitrogen.
-
N-Heterocyclic Carbenes (NHCs) can also be excellent ligands for these challenging couplings, sometimes offering superior performance to phosphines.[14][15]
-
-
Catalyst Pre-activation: Using a pre-formed, well-defined palladium(II) precatalyst can be advantageous.[12][16][17] These precatalysts often have a 1:1 palladium-to-ligand ratio and can generate the active L-Pd(0) species more cleanly and efficiently in situ.[12][17]
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can sometimes overcome the energy barrier for the desired catalytic steps and disfavor the inhibitory binding of the pyridine.[4] However, be mindful of potential substrate or product degradation at higher temperatures.
-
Base Selection: The choice of base can influence the reaction outcome.[18][19] For nitrogen-containing substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like alkoxides, which can sometimes promote side reactions.
-
Q4: My reaction is still failing. How can I systematically troubleshoot for other potential sources of catalyst poisoning?
A4: A systematic approach is key. Follow this experimental workflow to identify the source of the problem.
Experimental Protocol: Systematic Troubleshooting of Catalyst Poisoning
-
Reagent Purity Check:
-
Starting Materials: Analyze your this compound and coupling partner by NMR, LC-MS, and elemental analysis to check for impurities, particularly those containing sulfur.
-
Solvents: Use freshly distilled or high-purity anhydrous solvents. Consider testing a new bottle of solvent.
-
Base: Ensure your base is anhydrous and has been stored properly. Some bases can be hygroscopic.
-
-
Inert Atmosphere:
-
Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[4]
-
Degas your solvent thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
-
Ligand and Catalyst Evaluation:
-
Screen Different Ligands: If one type of ligand is not working, try another from a different class (e.g., switch from a trialkylphosphine to a biarylphosphine or an NHC).
-
Vary Ligand:Palladium Ratio: The optimal ratio can be substrate-dependent. While a 1:1 to 2:1 ratio is common, slight adjustments can sometimes improve results.[9]
-
Use a Fresh Catalyst Source: Palladium precursors can degrade over time.[20] Try a fresh bottle or a different palladium source (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂).
-
Diagram: Troubleshooting Workflow for Catalyst Poisoning
Caption: A flowchart for diagnosing and resolving catalyst poisoning.
Section 3: Advanced Concepts and Preventative Measures
Q5: Can the oxidative addition step itself be a source of problems with this compound?
A5: Yes, the oxidative addition of the C-Cl bond to the Pd(0) center is a critical and often rate-limiting step in the catalytic cycle.[16][21][22] For heteroaryl chlorides like this compound, the electronic nature of the pyridine ring can influence the reactivity of the C-Cl bond. Electron-donating groups on the ring can make oxidative addition more difficult.[23] The position of the chlorine atom relative to the nitrogen also plays a significant role in its reactivity.[14][21]
If you suspect slow oxidative addition is the problem, using electron-rich, bulky phosphine ligands is highly recommended as they are known to accelerate this step.[11][12]
Q6: What preventative measures can I take in my experimental design to minimize the risk of catalyst poisoning from the outset?
A6: Proactive measures can save considerable time and resources.
-
High-Purity Reagents: Always start with the highest purity reagents available. If you have any doubts about a reagent's quality, purify it before use.
-
Dedicated Glassware: Use glassware that is dedicated to sensitive catalytic reactions and has been thoroughly cleaned to remove any trace contaminants.
-
Glovebox Technique: For particularly sensitive reactions, setting up the reaction inside a glovebox can provide the most robust inert atmosphere.
-
Scavengers: In some industrial processes, "guard beds" or scavengers are used to remove potential poisons from the feedstock before it reaches the main catalytic reactor.[24] While less common on a lab scale, if you consistently face issues with a particular starting material, you might consider pre-treating it with a material that can remove the suspected poison.
Diagram: The Catalytic Cycle and Points of Inhibition
Caption: The palladium catalytic cycle and common points of catalyst poisoning.
References
- Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
- C
- Catalyst poison | Toxicity, Inhibition, Effects. Britannica.
- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing).
- Curse or Blessing?
- C
- What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. YouTube.
- Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd..
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- A Comparative Guide to Phosphine Ligands in Cross-Coupling C
- Ligand design for cross-couplings: phosphines. YouTube.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
- The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews (RSC Publishing).
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- Buchwald-Hartwig Amin
- Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. PMC - NIH.
- oxidative addition and palladium coupling. csbsju.
- The Ultimate Guide to Buchwald-Hartwig Amin
- On-Demand Access to Palladium Oxidative Addition Complexes (OACs)
Sources
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- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
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- 10. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Thermal Instability of 6-Chloronicotinamide Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Chloronicotinamide and its derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the challenges associated with the thermal instability of these compounds. Our goal is to empower you with the knowledge to anticipate, identify, and manage degradation, ensuring the integrity and reliability of your experimental results.
Introduction: The Challenge of this compound's Thermal Stability
This compound is a versatile building block in medicinal chemistry and drug development. However, its structure—a chlorinated pyridine ring coupled with an amide group—presents inherent stability challenges, particularly under thermal stress. Understanding and managing this thermal instability is critical for consistent synthesis, formulation, and analytical results. This guide provides a framework for diagnosing and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the thermal stability of this compound derivatives.
Q1: What are the primary factors that can contribute to the thermal degradation of this compound?
A1: The thermal degradation of this compound is influenced by several factors. The most significant is temperature , as elevated temperatures can provide the necessary energy for decomposition pathways to occur. Another critical factor is the presence of water , which can lead to hydrolysis of the amide bond, especially at non-neutral pH. The pH of the solution is also crucial, as both acidic and basic conditions can catalyze hydrolysis. Finally, the presence of other reactive species or excipients in a formulation can also impact stability.
Q2: What are the likely degradation products of this compound under thermal stress?
A2: Based on the structure of this compound, the most probable degradation product arising from hydrolysis is 6-chloronicotinic acid . This occurs through the cleavage of the amide bond. Under more forcing thermal conditions, dehalogenation could potentially occur, leading to other nicotinamide derivatives, though this is generally less common than hydrolysis. It is essential to perform forced degradation studies to identify the specific degradants under your experimental conditions.[1]
Q3: At what temperature should I expect to see thermal degradation of this compound?
A3: While the melting point of this compound is reported to be around 210-212°C, thermal degradation can begin at significantly lower temperatures, especially over extended periods or in the presence of catalysts like water or acids/bases.[2] We recommend performing thermal analysis using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the onset of thermal events for your specific material.[3][4]
Q4: How can I proactively assess the thermal stability of my this compound derivative?
A4: A proactive approach involves conducting forced degradation studies .[5][6] These studies intentionally stress the compound under various conditions (heat, humidity, acid/base hydrolysis, oxidation, and photolysis) to predict its degradation pathways and establish its intrinsic stability. The data from these studies are invaluable for developing stable formulations and robust analytical methods.[1]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments with this compound derivatives.
Issue 1: Inconsistent analytical results or appearance of unknown peaks in HPLC.
-
Possible Cause: Thermal degradation of your sample during sample preparation, storage, or the analytical run itself.
-
Troubleshooting Steps:
-
Review Sample Preparation: Are you using elevated temperatures to dissolve your sample? If so, try using sonication at room temperature or a different solvent system that doesn't require heating.
-
Check Sample Storage: Ensure that your stock solutions and samples are stored at appropriate temperatures (e.g., refrigerated or frozen) and protected from light.
-
Evaluate HPLC Method Parameters: High column oven temperatures can cause on-column degradation. If you suspect this, try running the analysis at a lower temperature.
-
Perform a Control Experiment: Analyze a freshly prepared sample immediately and compare it to a sample that has been stored under your typical conditions for a period. This can help isolate the source of degradation.
-
Issue 2: Poor yield or unexpected byproducts in a synthesis reaction involving heating.
-
Possible Cause: Thermal decomposition of the this compound starting material or an intermediate during the reaction.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If the reaction conditions permit, attempt the synthesis at a lower temperature, even if it requires a longer reaction time.
-
Screen Different Solvents: The choice of solvent can influence thermal stability.[7][8] Consider screening a panel of solvents with different polarities and boiling points.
-
Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible to reduce the time the compound is exposed to elevated temperatures.
-
In-Process Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and the formation of any degradation products in real-time.
-
Experimental Protocols
To assist you in your investigations, we provide the following detailed protocols for key experiments.
Protocol 1: Forced Thermal Degradation Study (Dry Heat)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of your this compound derivative into a clean, dry glass vial.
-
Stress Condition: Place the vial in a calibrated oven at a temperature below the compound's melting point (e.g., 80°C, 100°C, or 120°C).
-
Time Points: Expose the sample to the heat for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, remove a vial, allow it to cool to room temperature, and dissolve the contents in a suitable solvent. Analyze the sample using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Protocol 2: Forced Degradation in Solution (Acidic, Basic, and Neutral Hydrolysis)
-
Stock Solution Preparation: Prepare a stock solution of your this compound derivative in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Reaction Solutions:
-
Acidic: Dilute the stock solution with 0.1 N HCl.
-
Basic: Dilute the stock solution with 0.1 N NaOH.
-
Neutral: Dilute the stock solution with purified water.
-
-
Stress Condition: Place the reaction solutions in a water bath set to a specific temperature (e.g., 60°C or 80°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching (for acidic and basic samples): Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples by HPLC to monitor the disappearance of the parent compound and the formation of degradation products.
Data Presentation
Table 1: Example Data from a Forced Thermal Degradation Study
| Stress Condition | Time (hours) | Assay of this compound (%) | Area of Major Degradant (%) |
| 80°C Dry Heat | 0 | 99.8 | Not Detected |
| 24 | 98.5 | 1.2 | |
| 48 | 97.1 | 2.5 | |
| 0.1 N HCl at 60°C | 0 | 99.9 | Not Detected |
| 8 | 95.2 | 4.6 | |
| 24 | 88.7 | 11.1 | |
| 0.1 N NaOH at 60°C | 0 | 99.8 | Not Detected |
| 8 | 92.3 | 7.5 | |
| 24 | 81.5 | 18.3 |
Visualizations
Diagram 1: Potential Degradation Pathway of this compound
A potential degradation pathway for this compound under hydrolytic and thermal stress.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks
A decision-making workflow for troubleshooting the appearance of unexpected peaks in an HPLC analysis.
References
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation.
- MedCrave. (2016). Forced Degradation Studies.
- ScienceGate. (n.d.). Forced Degradation Studies Latest Research Papers.
- ResearchGate. (2015). A green HPLC technique with a 100% water mobile phase for detecting imidacloprid and its metabolite 6-chloronicotinic acid.
- Research Journal of Pharmacy and Technology. (2020). A Review: Stability Indicating Forced Degradation Studies.
- Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing.
- ResearchGate. (2001). Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection.
- Royal Society of Chemistry. (2021). Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products.
- ChemRxiv. (2022). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides.
- UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals.
- Chemcasts. (n.d.). This compound Properties vs Pressure.
- ResearchGate. (2015). HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp....
- National Center for Biotechnology Information. (2008). Mechanisms of Product Formation From the Pyrolytic Thermal Degradation of Catechol.
- MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
- ResearchGate. (2014). Chlorophyll a and its degradation products after heat treatment and/or enzymatic treatment.
- National Center for Biotechnology Information. (2018). Degradation and defluorination of 6:2 fluorotelomer sulfonamidoalkyl betaine and 6:2 fluorotelomer sulfonate by Gordonia sp. strain NB4-1Y under sulfur-limiting conditions.
- National Center for Biotechnology Information. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles.
- ResearchGate. (2015). Thermal Stability and the Effect of Water on Hydrogen Fluoride Generation in Lithium-Ion Battery Electrolytes Containing LiPF6.
- MDPI. (2023). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid.
- MDPI. (2023). Effect of Thermal Aging on Color Stability and Mechanical Properties of High-Density CAD/CAM Polymers Utilized for Provisional Restorations.
- National Center for Biotechnology Information. (2009). Heat-induced disassembly and degradation of chlorophyll-containing protein complexes in vivo.
- ResearchGate. (2022). Effect of UV, pH and solvent on the photophysical properties of novel xanthylium fluorophore in solid and liquid state.
- MDPI. (2023). Recycling and Degradation of Polyamides.
- ResearchGate. (1998). Solvent effects on the photoisomerization rates of the zwitterionic and the cationic forms of rhodamine B in protic solvents.
- Royal Society of Chemistry. (1998). Mechanisms for the thermal decomposition of NH4VO3 into V6O13, V3O7 and V2O5.
- Royal Society of Chemistry. (1964). Thermal decomposition of thallous cyanamide.
Sources
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- 4. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 8. researchgate.net [researchgate.net]
Side reactions of the amide functionality in 6-Chloronicotinamide
A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Navigating the Side Reactions of the Amide Functionality in 6-Chloronicotinamide
Welcome to the Technical Support Center for this compound. As Senior Application Scientists, we understand the critical importance of anticipating and mitigating side reactions in your experimental workflows. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions (FAQs) to empower you to achieve optimal results when working with this compound. Our focus is on the common side reactions associated with the amide functionality: hydrolysis and dehydration, as well as potential complexities arising from the chloropyridine ring.
I. Understanding the Core Reactivity of this compound
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its reactivity is primarily dictated by the interplay between the electron-withdrawing chloropyridine ring and the amide functional group. While the amide bond is generally stable, it is susceptible to cleavage and transformation under certain conditions, leading to the formation of unwanted byproducts that can complicate purification and reduce yields.
The two most prevalent side reactions involving the amide group of this compound are:
-
Hydrolysis: The cleavage of the amide bond by water to form 6-chloronicotinic acid and ammonia. This reaction can be catalyzed by both acids and bases.
-
Dehydration: The elimination of a water molecule from the primary amide to form 6-chloronicotinonitrile. This transformation is typically promoted by dehydrating agents or high temperatures.
Understanding the mechanisms and kinetics of these reactions is paramount to controlling them.
II. Troubleshooting Guide: Hydrolysis of this compound
The formation of 6-chloronicotinic acid is a common issue, particularly in reactions involving aqueous media or protic solvents, and under non-neutral pH conditions.
FAQ: Hydrolysis
Q1: My reaction mixture, which contains this compound, is showing a new spot on TLC/LC-MS that corresponds to the mass of 6-chloronicotinic acid. What is causing this?
A1: This is a classic sign of amide hydrolysis. The amide bond in this compound is being cleaved by water present in your reaction. This process is significantly accelerated by the presence of acidic or basic catalysts. Even trace amounts of acid or base, or prolonged reaction times at elevated temperatures in the presence of water, can lead to noticeable hydrolysis.[1][2][3][4][5]
Q2: Under what specific pH conditions is hydrolysis of this compound most likely to occur?
A2: Amide hydrolysis can occur across a wide pH range, but it is significantly faster under both strongly acidic and strongly basic conditions.[6]
-
Acidic Conditions (pH < 4): The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7][8] The reaction is often driven to completion because the ammonia generated is protonated to the non-nucleophilic ammonium ion, preventing the reverse reaction.[7]
-
Basic Conditions (pH > 10): The hydroxide ion acts as a potent nucleophile, directly attacking the amide carbonyl. This reaction is often slower than acid-catalyzed hydrolysis because the amide anion is a poor leaving group. However, at elevated temperatures, this pathway can become significant.[1][4]
Q3: How can I minimize the hydrolysis of this compound in my experiments?
A3: Minimizing hydrolysis requires careful control of reaction conditions. Here are key strategies:
-
Strictly Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
pH Control: Maintain a neutral pH (around 7) if your reaction chemistry allows. If the reaction requires acidic or basic conditions, consider using the mildest possible reagents and the shortest possible reaction times.
-
Temperature Management: Avoid excessive heat. If heating is necessary, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating.
-
Choice of Reagents: If a base is required, consider using a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) instead of strong inorganic bases like NaOH or KOH, especially if water is present.
Experimental Protocol: Monitoring and Quantifying Hydrolysis
A robust analytical method is crucial for detecting and quantifying the formation of 6-chloronicotinic acid.
Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or ammonium acetate) is typically effective.
-
Detection: UV detection at a wavelength where both this compound and 6-chloronicotinic acid have significant absorbance (e.g., 265 nm).
-
Quantification: Use certified reference standards of both compounds to create a calibration curve for accurate quantification.
III. Troubleshooting Guide: Dehydration of this compound
The formation of 6-chloronicotinonitrile is another potential side reaction, particularly in the presence of dehydrating agents or at high temperatures.
FAQ: Dehydration
Q1: I am trying to perform a reaction with this compound at high temperature and my mass spectrometry results show a peak corresponding to 6-chloronicotinonitrile. How can I prevent this?
A1: The formation of the nitrile is due to the dehydration of the primary amide. This is often observed under harsh thermal conditions or in the presence of reagents that can act as dehydrating agents.[9][10][11][12]
Q2: What reagents are known to cause the dehydration of amides to nitriles?
A2: A variety of reagents can promote this transformation. Be cautious if your reaction conditions include:
-
Strong Dehydrating Agents: Phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA).[10]
-
Lewis Acids: In some cases, Lewis acids can facilitate dehydration.
-
Certain Catalysts: Some transition metal catalysts under specific conditions can promote dehydration. A catalytic Appel-type dehydration using oxalyl chloride and triethylamine with a phosphine oxide catalyst has been reported for the conversion of amides to nitriles.[10]
Q3: How can I avoid the formation of 6-chloronicotinonitrile?
A3: The primary strategies to prevent nitrile formation are:
-
Avoid Strong Dehydrating Agents: If your desired transformation does not require dehydration, scrupulously avoid the reagents listed above.
-
Moderate Temperatures: Use the lowest possible temperature for your reaction to proceed at a reasonable rate. Thermal decomposition can lead to dehydration.
-
Careful Reagent Selection: If a reagent is known to have dehydrating properties, consider alternative reagents to achieve your desired transformation.
Experimental Protocol: Detecting Nitrile Formation
The formation of 6-chloronicotinonitrile can be monitored using spectroscopic methods.
Method: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Key Vibrational Bands:
-
Amide (this compound): Look for the characteristic C=O stretch (around 1680 cm⁻¹) and N-H stretches (around 3100-3500 cm⁻¹).
-
Nitrile (6-chloronicotinonitrile): The appearance of a sharp, medium-intensity peak in the region of 2220-2240 cm⁻¹ is a strong indicator of nitrile formation.
-
IV. Stability Profile of this compound
A comprehensive understanding of the stability of this compound under various conditions is essential for designing robust experimental protocols and for the long-term storage of this reagent.
| Condition | Potential Side Reaction | Stability | Recommendations |
| Acidic (pH < 4) | Hydrolysis | Low | Avoid prolonged exposure. Use anhydrous conditions and low temperatures if acidity is required. |
| Neutral (pH 6-8) | - | High | Optimal pH range for storage and many reactions. |
| Basic (pH > 10) | Hydrolysis | Low to Moderate | Avoid strong inorganic bases and high temperatures. Use organic, non-nucleophilic bases if necessary. |
| Elevated Temperature (>100 °C) | Dehydration, Decomposition | Low | Use the lowest effective temperature. Monitor for nitrile formation and other degradation products. |
| Presence of Water | Hydrolysis | Moderate | Use anhydrous solvents and inert atmosphere. |
| Strong Dehydrating Agents | Dehydration | Low | Avoid unless nitrile synthesis is the desired outcome. |
V. Logical and Workflow Diagrams
To further assist in your experimental design and troubleshooting, we have developed the following diagrams.
Decision Tree for Troubleshooting this compound Reactions
Caption: A decision tree to guide troubleshooting when encountering side reactions with this compound.
Workflow for Minimizing Side Reactions
Caption: A generalized workflow for designing experiments to minimize side reactions of this compound.
VI. Concluding Remarks
While the amide functionality of this compound is relatively robust, a thorough understanding of its potential side reactions is crucial for successful and reproducible synthetic outcomes. By carefully controlling reaction parameters such as pH, temperature, and water content, researchers can significantly mitigate the risks of hydrolysis and dehydration. The troubleshooting guides and protocols provided herein are intended to serve as a valuable resource for navigating the complexities of working with this important chemical intermediate. For further inquiries, please do not hesitate to contact our technical support team.
VII. References
-
Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 11.10 Chemistry of Amides. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. Retrieved from [Link]
-
Ghorai, M. K., & Kumar, A. (2018). Dehydration of Amides to Nitriles Under Conditions of a Catalytic Appel Reaction. Organic Letters, 20(3), 728–731. [Link]
-
ResearchGate. (n.d.). Dehydration of Amides to Nitriles: A Review. Retrieved from [Link]
-
Ganesan, M., & Nagaraaj, P. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, 7(22), 3792-3814. [Link]
-
ResearchGate. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 6-chloronicotinic acid. Retrieved from
-
Google Patents. (n.d.). Preparation method and separation and purification method for 6-chloronicotinic acid. Retrieved from
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]
-
YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
-
YouTube. (2020, March 26). Impurity Case Studies: Pharmacology/Toxicology (22of28) Generic Drugs Forum – Apr. 3-4, 2019. Retrieved from [Link]
-
MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]
-
Chemistry of Heterocyclic Compounds. (2024, December 13). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Retrieved from [Link]
-
View of THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis of nicotinic compounds. Retrieved from
-
ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). Retrieved from [Link]
-
ResearchGate. (n.d.). The corresponding pattern by peak integrals of the specific thermal degradation products of cPAA relative to compound A. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, August 16). The Effects of pH and Excipients on Exenatide Stability in Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of thermal oxidation on biodegradation of isotactic polypropylene, polyamide 6/66-4 and their mixtures. Retrieved from [Link]
-
ResearchGate. (2014, September 9). Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Biodegradation of Polyhydroxybutyrate, Polylactide, and Their Blends by Microorganisms, Including Antarctic Species: Insights from Weight Loss, XRD, and Thermal Studies. Retrieved from [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. This compound 98 6271-78-9 [sigmaaldrich.com]
- 9. The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Driving 6-Chloronicotinamide Reactions to Completion
Welcome to the technical support center for 6-Chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges encountered during palladium-catalyzed cross-coupling reactions, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you drive your reactions to completion efficiently and successfully.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. What are the most common causes and what should I check first?
Answer: Low conversion is a frequent hurdle, primarily because the C-Cl bond of this compound is less reactive than corresponding C-Br or C-I bonds. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst & Ligand System: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. For challenging substrates like chloropyridines, more robust systems are required.[3]
-
Expert Insight: The key is to use bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).[4] These ligands stabilize the Pd(0) species, prevent catalyst decomposition, and promote the difficult oxidative addition step.[4][5][6] Consider screening a panel of ligands to find the optimal one for your specific substrate pairing.
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause oxidation to inactive Pd(II) and lead to the formation of palladium black, a sign of catalyst decomposition.[4][7]
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially through protodeboronation.[7][8] Using a fresh bottle or a more stable derivative like a pinacol ester or an MIDA boronate can significantly improve results.[7][8]
-
Base & Solvent: Ensure your base is anhydrous and of high purity.[1] Water content can facilitate side reactions. Solvents must be anhydrous and degassed.[4]
-
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[4] If you suspect catalyst death (e.g., formation of palladium black), try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is simply sluggish, a moderate increase in temperature may be beneficial.
Issue 2: Persistent Hydrodehalogenation Side Product
Question: I'm consistently observing a significant amount of nicotinamide as a byproduct, where the chlorine has been replaced by a hydrogen. How can I suppress this hydrodehalogenation?
Answer: Hydrodehalogenation is a common side reaction, particularly with electron-rich palladium catalysts and when the desired cross-coupling is slow. It can arise from various pathways, including reaction with trace water or protic impurities.
-
Base Selection: The choice of base can be critical. While strong bases are needed, some can promote side reactions. If using a very strong base like NaOtBu, consider switching to a slightly weaker inorganic base like K₃PO₄ or Cs₂CO₃, which are often effective in Suzuki couplings.[1][4]
-
Amine Stoichiometry (in Buchwald-Hartwig): When performing amination, using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation and outcompete the hydrodehalogenation pathway.[1]
-
Solvent Choice: The solvent can influence the relative rates of the desired reaction versus side reactions. Ensure the solvent is absolutely anhydrous. Sometimes, switching from ethereal solvents like dioxane or THF to an aromatic solvent like toluene can alter the reaction outcome.
Issue 3: Catalyst Deactivation and Formation of Palladium Black
Question: My reaction starts but then stalls, and I see a black precipitate forming. What is happening and how can I prevent it?
Answer: The formation of a black precipitate is almost always palladium black, which indicates your active Pd(0) catalyst has aggregated and crashed out of solution, rendering it inactive.[4] This is a common issue with heteroaromatic substrates.
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring of this compound can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[4][7] This is a primary deactivation pathway.
-
Insufficient Ligand: An inadequate amount of ligand can leave the palladium center exposed and prone to aggregation. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction.[4]
-
High Temperature: As mentioned, excessive heat accelerates catalyst decomposition.[4] Run the reaction at the lowest temperature that provides a reasonable rate.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed reaction is best for forming a C-C bond with this compound?
A1: The Suzuki-Miyaura coupling is the most widely used and versatile method for forming C-C bonds with aryl chlorides.[7][10] Its high functional group tolerance and the commercial availability of a vast array of boronic acids and esters make it a first-choice methodology.[11]
Q2: What is the best base to use for a Buchwald-Hartwig amination with this compound?
A2: A strong, non-nucleophilic base is required for the deprotonation step in the catalytic cycle.[9][12] Sodium tert-butoxide (NaOtBu) is the most common and generally most effective base for this transformation.[1] If your substrate is sensitive to such a strong base, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this will likely necessitate a more active catalyst system and potentially higher reaction temperatures.[1]
Q3: My this compound starting material is not very soluble. How does this affect the reaction and what can I do?
A3: Poor solubility is a common reason for failed or sluggish reactions as it limits the availability of the substrate to the catalyst.[1]
-
Solvent Screening: First, try to find a solvent or solvent mixture in which your starting material is more soluble at the reaction temperature. Common solvents for cross-coupling include toluene, dioxane, THF, and DMF.[1][4]
-
Temperature: Gently increasing the reaction temperature can sometimes be enough to dissolve the reagents.
-
Concentration: While counterintuitive, sometimes running the reaction at a slightly higher concentration can help, but this must be balanced against potential solubility issues of the catalyst and other reagents.
Q4: Can the amide group on this compound interfere with the reaction?
A4: Yes, the amide group can potentially interfere in a few ways:
-
Chelation: The amide, in conjunction with the pyridine nitrogen, can chelate to the palladium center. This can sometimes be beneficial, directing regioselectivity in di-substituted systems, but it can also act as an inhibitory interaction.[13][14]
-
Hydrolysis: Under strongly basic conditions, particularly with aqueous bases at high temperatures, the amide can hydrolyze to the corresponding carboxylic acid.[15] If this is an issue, using anhydrous conditions and a non-nucleophilic organic base or an anhydrous inorganic base like K₃PO₄ is recommended.
Q5: How do I purify my product away from residual palladium catalyst and ligands?
A5: Removing palladium residues is crucial, especially in a pharmaceutical context.
-
Chromatography: Standard flash column chromatography on silica gel is the most common method.
-
Filtration: Passing a solution of the crude product through a plug of Celite® or silica can remove some of the precipitated palladium black.
-
Scavengers: For very low levels of palladium, specialized palladium scavengers (resins or silicas functionalized with thiols or other ligands) can be used.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing both palladium and ligand-derived impurities. A patent for the related 6-chloronicotinic acid suggests recrystallization from methanol.[16]
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale & Comments |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(II) sources are often more stable but require in-situ reduction.[5] |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential for C-Cl activation.[6] |
| Pd:Ligand Ratio | 1:2 to 1:2.4 | Ensures the palladium center is sufficiently coordinated and stabilized. |
| Catalyst Loading | 1-3 mol % | Higher loading may be needed for very challenging couplings. |
| Base | K₃PO₄ or Cs₂CO₃ (3 equiv.) | Strong, non-nucleophilic inorganic bases work well and minimize side reactions.[1][4] |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous and rigorously degassed.[4] |
| Temperature | 80-110 °C | Optimize for your specific substrates. Monitor for catalyst decomposition.[4] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale & Comments |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective precursors. |
| Ligand | XPhos, RuPhos, or BrettPhos | Bulky ligands are critical to prevent catalyst inhibition by the pyridine nitrogen.[6] |
| Pd:Ligand Ratio | 1:2 to 1:2.4 | A slight excess of ligand is beneficial. |
| Catalyst Loading | 1-3 mol % | Start with 2 mol % and optimize as needed. |
| Base | NaOtBu or LHMDS (1.5 equiv.) | A strong, non-nucleophilic base is required for amine deprotonation.[1][12] |
| Solvent | Toluene or CPME | Must be anhydrous and rigorously degassed. |
| Temperature | 90-110 °C | Higher temperatures are often needed for C-Cl bond amination. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Visualization: Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting a failing this compound cross-coupling reaction.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
References
- Technical Support Center: Buchwald-Hartwig Amin
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
- Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- The Role of the Base in Buchwald-Hartwig Amination.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Preparation method and separation and purification method for 6-chloronicotinic acid.
- Buchwald–Hartwig amin
- The Suzuki Reaction. Myers Research Group, Harvard University.
- Application Notes and Protocols: Suzuki Coupling for the Synthesis of 5-Aryl-6-chloronicotinoyl Chloride Deriv
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Suzuki reaction. Wikipedia.
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 16. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
Work-up procedures to remove catalyst residues from 6-Chloronicotinamide products
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalyst residues from 6-Chloronicotinamide products. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) is paramount, and the removal of residual metals from catalytic processes is a critical, often challenging, step. This guide is designed to provide both foundational knowledge and practical, actionable solutions to common issues encountered in the lab and during scale-up.
Introduction: The Criticality of Catalyst Removal
In modern pharmaceutical synthesis, transition-metal catalysts, particularly palladium, are indispensable tools for constructing complex molecules like this compound and its derivatives.[1] These catalysts enable efficient and selective carbon-carbon and carbon-heteroatom bond formations. However, their use introduces a significant challenge: the invariable presence of residual metal in the crude product.
These metallic impurities are a major concern for several reasons:
-
Toxicity: Many transition metals are toxic and pose a health risk, even at trace levels.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, enforce strict limits on elemental impurities in final drug products.[2][3]
-
Catalytic Activity: Residual catalysts can interfere with or poison catalysts used in subsequent synthetic steps.
-
Product Stability: Metal residues can degrade the final API over time, affecting its shelf life and efficacy.
Therefore, robust and validated work-up procedures are not just a matter of good science but a regulatory necessity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in syntheses that could lead to this compound?
While various synthetic routes exist, the formation of the carbon-heteroatom bonds often found in nitrogen-containing heterocycles frequently employs palladium-based catalysts.[1][4] Reactions like Suzuki, Heck, or Buchwald-Hartwig couplings are standard methods where catalysts such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd(PPh₃)₄ are common. For other transformations, catalysts based on cobalt or nickel might also be used.[5]
Q2: Why is it so difficult to remove palladium from nitrogen-containing compounds like this compound?
The nitrogen atom in the pyridine ring of this compound can act as a ligand, forming a stable complex with the palladium catalyst.[6] This strong interaction makes it difficult to separate the metal from the product using simple methods like filtration or crystallization alone. This chelating effect is a common challenge with nitrogen heterocycles.[7]
Q3: What are the acceptable limits for palladium residues in an API?
The ICH Q3D guideline for elemental impurities sets a Permitted Daily Exposure (PDE) for palladium. The acceptable concentration limit in the final drug substance (in ppm) is calculated based on this PDE and the maximum daily dose of the drug.[3] For palladium, a common target for process chemists is to reduce levels to well below 10 ppm.[2]
Q4: What are the primary methods for removing catalyst residues?
The main strategies can be categorized as follows:
-
Adsorption: Using high-surface-area materials like activated carbon or specialized metal scavengers to bind the palladium, which is then filtered off.[3][6]
-
Crystallization: This can be effective, but sometimes the metal can get trapped in the crystal lattice. Combining crystallization with additives that keep the palladium in the mother liquor can improve its effectiveness.[8]
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd on carbon) or precipitated metal, often through a pad of Celite®. However, this is insufficient for removing dissolved (homogeneous) palladium species.[6][9]
-
Extraction: Liquid-liquid extraction can sometimes remove metal salts if the product and catalyst have sufficiently different solubilities in immiscible solvents.[9]
Q5: How can I accurately measure the concentration of residual palladium?
Standard, highly sensitive methods are required for final quality control. The most common techniques are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS).[1][8][10] X-Ray Fluorescence (XRF) is another powerful technique.[2] For process development and screening of removal methods, faster techniques like colorimetric or fluorimetric assays can be valuable.[1][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: High Residual Palladium After Standard Work-up
-
Symptom: Your ICP-MS results show palladium levels are stubbornly high (>10 ppm) even after filtration and recrystallization. The isolated product may have a gray or dark discoloration, suggesting colloidal palladium.
-
Underlying Problem: This indicates the presence of soluble, homogeneous palladium species or very fine colloidal particles that are not removed by physical methods. The strong coordination of the this compound to palladium is a likely contributor.
-
Solution Pathway:
-
Implement a Metal Scavenger: This is the most robust solution for capturing soluble palladium. Scavengers are solid-supported materials (often silica) functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or amines.[6][12] The scavenger chelates the dissolved metal, allowing it to be removed by simple filtration.
-
Action: Screen a panel of scavengers. Thiol-based scavengers are often effective for Pd(II), which may be present after an oxidative work-up.[6]
-
See Protocol 1: Palladium Removal Using a Solid-Supported Scavenger.
-
-
Use Activated Carbon: Carbon is a less selective but often effective and economical adsorbent. It can remove palladium and other colored impurities.
-
Action: Perform a batch treatment with activated carbon. Be aware that product loss can occur due to non-specific adsorption.
-
See Protocol 2: Palladium Removal Using Activated Carbon.
-
-
Disrupt the Product-Palladium Complex: If scavenging is still inefficient, the product-palladium complex may be too stable.
-
Action: Before adding the scavenger, introduce a competitive ligand to displace the palladium from your product. N-acetylcysteine or thiourea are effective additives that bind strongly to palladium, making it more available for capture by the scavenger.[8]
-
-
Issue 2: Significant Product Loss During Purification
-
Symptom: You have successfully removed the palladium, but the yield of this compound has dropped significantly.
-
Underlying Problem: Your product is likely binding to the adsorbent (scavenger or activated carbon) along with the palladium.
-
Solution Pathway:
-
Optimize Adsorbent Quantity: Use the minimum amount of scavenger or carbon required to meet the palladium specification.
-
Action: Titrate the amount of adsorbent in small-scale trials. Start with a lower amount (e.g., 5 equivalents relative to palladium) and increase only if necessary.[6]
-
-
Thoroughly Wash the Filter Cake: The product adsorbed onto the scavenger can often be recovered.
-
Screen for Selectivity: Different scavengers have different backbone structures and functional groups, leading to varying levels of non-specific binding.
-
Action: Test scavengers from different families (e.g., silica-based vs. polymer-based) to find one with high affinity for palladium but low affinity for your product.
-
-
Issue 3: Inconsistent Catalyst Removal from Batch to Batch
-
Symptom: A work-up procedure that worked for one batch fails to reduce palladium to the target level in a subsequent batch, despite identical execution.
-
Underlying Problem: The final state of the palladium catalyst (e.g., oxidation state, particle size, complexation) is likely inconsistent at the end of the reaction. This can be caused by minor variations in reaction time, temperature, or atmospheric exposure during work-up.
-
Solution Pathway:
-
Standardize the Quench and Work-up: Ensure the procedure immediately following the reaction is highly consistent.
-
Action: Define strict parameters for quenching agents, times, and temperatures before initiating the purification phase.
-
-
Introduce a Pre-treatment Step: Convert all residual palladium into a single, consistent chemical form before scavenging.[13]
-
Action: A mild oxidation (e.g., bubbling air or adding a small amount of H₂O₂) can convert Pd(0) species to the more easily scavenged Pd(II) state. Conversely, a mild reducing agent can convert Pd(II) to Pd(0) to facilitate precipitation. This "normalization" step makes the subsequent scavenging far more reliable.
-
-
Data Presentation & Visualization
Table 1: Comparison of Common Palladium Removal Methods
| Method | Mechanism | Pros | Cons | Best For |
| Filtration (Celite®) | Physical Removal | Simple, fast, inexpensive | Only removes heterogeneous/precipitated metal; ineffective for soluble Pd | Initial removal of bulk catalyst (e.g., Pd/C) or precipitated Pd black |
| Recrystallization | Differential Solubility | Can be highly effective for achieving high purity; scalable | Can concentrate impurities in the crystal; potential for low yield; may not remove strongly complexed Pd | Final polishing step after bulk metal removal |
| Activated Carbon | Adsorption (Physisorption) | Inexpensive, removes colored impurities | Non-selective, can lead to high product loss; requires optimization | Removing a range of impurities, including palladium, when selectivity is not critical |
| Metal Scavengers | Adsorption (Chemisorption) | High selectivity and efficiency for soluble Pd; wide variety available | Higher cost than carbon; requires screening for optimal performance | Targeted removal of soluble palladium to low ppm levels |
Diagrams
Caption: Troubleshooting logic for high residual palladium.
Caption: General workflow for selecting a palladium removal method.
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate) to a concentration of approximately 5-10 volumes (e.g., 1g in 5-10 mL).
-
Scavenger Addition: Add the selected thiol-functionalized silica scavenger. A good starting point is 5-10 weight equivalents relative to the mass of the input palladium catalyst, or ~0.5-1.0 g of scavenger for every 1.0 g of product if the palladium concentration is high (e.g., >500 ppm).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40–50 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[13]
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger now bound with palladium.[6]
-
Washing: Wash the filter cake thoroughly with 2-3 portions of fresh solvent to ensure complete recovery of the product.[13]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for palladium content analysis by ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Methanol).
-
Carbon Addition: Add activated carbon (typically 5-10% w/w relative to the crude product).
-
Stirring: Stir the slurry at room temperature or elevated temperature (e.g., 40-60 °C) for 1-4 hours.
-
Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Caution: Celite filtration of hot solutions should be done carefully.
-
Washing: Wash the Celite pad with fresh, hot solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Protocol 3: Sample Preparation for ICP-MS Analysis
Accurate analysis requires complete digestion of the sample to ensure all metal is solubilized.
-
Weighing: Accurately weigh approximately 10-50 mg of the final this compound product into a clean digestion vessel.
-
Digestion: Add a suitable volume of high-purity acid (e.g., nitric acid, or aqua regia for very resistant samples).[1]
-
Heating: If necessary, use a microwave digestion system to heat the sample according to a validated program until the solution is clear and free of particulate matter.
-
Dilution: Dilute the digested sample to a final known volume with deionized water.
-
Analysis: The sample is now ready for analysis by ICP-MS against calibrated standards.
References
- Arbor Assays. (2017).
- Colacot, T. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. The Royal Society of Chemistry.
- Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1404-10.
- Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Johnson Matthey Technology Review. (n.d.). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Arbor Assays. (n.d.). Palladium API Screening Fluorescent Detection Kit.
- Rosso, V. W., et al. (1997). Removal of palladium from organic reaction mixtures by trimercaptotriazine. Organic Process Research & Development, 1(4), 311-314.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- ResearchGate. (2015).
- Bu, X. D., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. mdpi.com [mdpi.com]
- 5. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. arborassays.com [arborassays.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Addressing batch-to-batch variability of 6-Chloronicotinamide
Technical Support Center: 6-Chloronicotinamide
A Guide to Investigating and Mitigating Batch-to-Batch Variability for Researchers and Drug Development Professionals
As a Senior Application Scientist, I understand that consistency in your starting materials is paramount to the success and reproducibility of your research. This guide is designed to provide you, our scientific partners, with a comprehensive framework for understanding, diagnosing, and addressing batch-to-batch variability of this compound. Our goal is to empower you with the technical knowledge and practical tools to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when encountering potential batch variability.
Q1: We're seeing inconsistent results in our assays using a new batch of this compound. What are the likely causes?
A1: Batch-to-batch variability is a known challenge in chemical manufacturing and can stem from several factors.[1] For a compound like this compound, the most common causes include:
-
Purity and Impurity Profiles: Even minor differences in the purity percentage or the presence of new, undetected impurities can drastically alter biological activity or reaction kinetics.[2] These impurities can originate from starting materials, by-products of the synthesis, or degradation.[3][4]
-
Residual Solvents: Varying levels of residual solvents from the manufacturing and purification process can impact the compound's properties and may have unintended effects on your experimental system.[2]
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubility, dissolution rates, and stability, which can lead to inconsistent results, especially in biological assays.[1]
-
Degradation: Improper storage or handling can lead to the degradation of this compound, reducing its potency and introducing new chemical entities into the material.[5]
Q2: What is the first thing I should do if I suspect batch-to-batch variability?
A2: The most crucial first step is to systematically rule out experimental error before focusing on the compound itself. Inconsistent experimental conditions are often mistaken for compound variability.[1] We recommend a direct, side-by-side comparison. If you have any stock of a previous, well-performing batch (a "golden batch"), design a simple, critical experiment to test the old and new batches simultaneously under identical conditions.[1] This is the most definitive way to confirm that the observed variability is due to the new batch of this compound.
Q3: The Certificate of Analysis (CoA) for the new batch looks similar to the old one. What specific details should I be comparing?
A3: While CoAs provide a snapshot of quality, subtle differences can be telling. Look beyond the headline purity value.
-
Compare the Analytical Methods: Ensure the same methods (e.g., HPLC, NMR) were used for analysis on both CoAs. Different methods can yield slightly different results.
-
Scrutinize the Impurity Profile: Compare the levels of known impurities. Are there any new, unspecified peaks mentioned in the chromatogram (if provided)? According to ICH guidelines, impurities above 0.1% often require identification.[6]
-
Check Physical Properties: Compare the melting point range, appearance, and any listed solubility data. A significant deviation in the melting point can suggest the presence of impurities or a different polymorphic form.[7]
-
Review Storage and Retest Dates: This information is critical for understanding the stability of the material.
Table 1: Key Certificate of Analysis (CoA) Parameters for Comparison
| Parameter | What to Look For | Potential Implication of a Discrepancy |
| Purity (Assay) | The exact percentage (e.g., 98.7% vs. 98.9%). | While small differences may be insignificant, a lower value warrants further investigation of the impurity profile. |
| Analytical Method | Consistency in the technique used (e.g., HPLC, GC, Titration). | Different methods have different sensitivities and specificities; results may not be directly comparable. |
| Impurity Profile | Number, type, and percentage of specified and unspecified impurities. | New or higher levels of impurities are a primary cause of altered biological or chemical activity.[2] |
| Melting Point | A sharp vs. broad range, and the absolute values (e.g., 210-212 °C).[8] | A broad or depressed melting point often indicates the presence of impurities. |
| Residual Solvents | Identity and concentration (ppm) of solvents. | Solvents can have direct biological effects or interfere with reactions.[2] |
| Date of Analysis | How recently the material was tested. | Confirms the data is representative of the batch you received. |
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance for diagnosing and resolving specific issues.
Guide 1: Investigating Inconsistent Experimental Outcomes (Yield, Potency, Kinetics)
If you have confirmed that the compound is the source of variability, a systematic analytical investigation is necessary. This workflow provides a logical progression from basic verification to detailed characterization.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of pharmaceutical compounds.[9] This protocol provides a general method for comparing two batches of this compound.
Objective: To quantitatively compare the purity of a new batch against a previously validated "golden batch."
Materials:
-
This compound (New and "Golden" batches)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or other appropriate modifier)
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase components. A common starting point for nicotinamide-related compounds is a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid).[10]
-
Standard Preparation: Accurately weigh and dissolve a reference standard or the "golden batch" of this compound in a suitable solvent (e.g., a small amount of DMSO topped up with mobile phase A) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the new batch at the exact same concentration as the standard solution, following the identical dissolution procedure.[1]
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Set the detector wavelength. For nicotinamide structures, a UV detector set around 260-270 nm is often appropriate.[10]
-
-
Injection and Analysis: Inject equal volumes of the standard and sample solutions. Run the gradient method.
-
Data Processing: Integrate all peaks in the chromatograms. Calculate the purity of each batch using the area percent method (Area of Main Peak / Total Area of All Peaks) x 100.
Interpretation:
-
Purity Value: Compare the calculated purity percentages.
-
Impurity Profile: More importantly, compare the chromatograms visually. Note any new peaks in the new batch or significant increases in the area of existing minor peaks. This provides a qualitative and quantitative fingerprint of the material.
Table 2: Example HPLC Method Parameters for this compound
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for retaining and separating moderately polar compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and ionization if coupled to a mass spectrometer. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for eluting the analyte from the C18 stationary phase. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient ensures that both polar and non-polar impurities are eluted and observed. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 265 nm | Wavelength for good absorbance of the pyridine ring system. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading. |
Guide 2: Investigating Differences in Physical Properties (Solubility, Color)
Observed changes in physical properties are often direct indicators of underlying chemical differences.
Q: Our new batch of this compound is less soluble than the previous one. Why would this happen and how do we confirm it?
A: A change in solubility is a significant red flag. The primary causes are typically:
-
Different Crystal Polymorph: The compound may have crystallized in a different, more stable (and less soluble) form.
-
Presence of an Insoluble Impurity: A significant, poorly soluble impurity could be present, making the bulk material appear less soluble.
-
Incorrect Compound Identity: While rare, a manufacturing error could lead to the wrong compound entirely. Purity analysis by HPLC and identity confirmation by Mass Spectrometry (MS) would be essential.
Objective: To determine the approximate solubility of two different batches in a relevant solvent system.
Methodology:
-
Solvent Selection: Choose a solvent relevant to your experimental application (e.g., DMSO, water, ethanol).
-
Equilibrium Method:
-
Add a pre-weighed excess amount of this compound from each batch to separate vials containing a fixed volume of the chosen solvent (e.g., 20 mg into 1 mL).
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid is transferred.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC method or UV-Vis spectrophotometry.
-
-
Comparison: Compare the measured concentrations from both batches. A significantly lower concentration in the new batch quantitatively confirms reduced solubility.
Part 3: Proactive Quality Control and Best Practices
Managing variability proactively is more efficient than troubleshooting reactively.
1. Establish a "Golden Batch": When you identify a batch that performs optimally in your assays, procure a larger quantity to serve as a reference standard for the duration of your project.[1] This provides a consistent baseline against which all future batches can be compared.
2. Qualify New Batches Upon Arrival: Do not assume a new batch will perform identically. Before using a new batch in critical experiments, perform a simple qualification test. This could be a quick HPLC run and a side-by-side comparison in your most sensitive assay against your "golden batch."
3. Proper Storage and Handling: this compound is a stable, combustible solid.[8] To maintain its integrity:
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, as the compound may cause skin, eye, and respiratory irritation.[8] Avoid repeated opening and closing of the main container; instead, create smaller aliquots for daily use to minimize exposure to atmospheric moisture and contaminants.
Caption: Key stages in manufacturing where batch-to-batch variability can be introduced.
References
- ProSensus. (2021, November 24). Troubleshooting an Industrial Batch Process.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- MacGregor, J. F., & Kourti, T. (2005). Troubleshooting an Industrial Batch Process for the Manufacturing of Specialty Chemicals using Data Analytics. ResearchGate.
- Tristar Intermediates. (2024, April 3). Quality Assurance Techniques for Batch-to-Batch Consistency.
- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
- Tristart Chemicals. (2024, May 5). Ensuring Batch-to-Batch Consistency: Quality Assurance.
- Gmaj, J., Wójcik-Pszczoła, K., et al. (2019). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Molecules, 24(16), 2996. [Link]
- Coriolis Pharma. (n.d.). Stability Studies.
- musichismo. (2011, January 22). Failure (timepoint - 6 months) in Long Term Stability testing @ 25 degC. Elsmar.com. [Link]
- NIST. (n.d.). 6-Chloronicotinic acid. NIST Chemistry WebBook.
- Cell and Gene Therapy Catapult. (2024, March 1).
- Westgard QC. (n.d.). Stability Testing and CLSI EP25-A.
- SLS Ireland. (n.d.). This compound, 98%.
- Singh, L., Nema, R. K. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 144–150. [Link]
- Adams, W. P., et al. (2020). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial.
- Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development.
- Barchiesi, C., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(48), 30206-30214. [Link]
- MDPI. (2023). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology.
- CAS. (n.d.). This compound. CAS Common Chemistry.
- Wang, Y., et al. (2024). Assessing and mitigating batch effects in large-scale omics studies.
- Narang, A. S., et al. (2018). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. AAPS PharmSciTech, 19(8), 3377-3390. [Link]
- Valko, K. (2018, February 1). Biomimetic Chromatography to Accelerate Drug Discovery: Part 1.
- CHROMacademy. (n.d.). Biochromatography Technique.
- Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29337–29343. [Link]
- Al-Ghabeish, M., & Al-Aani, H. (2019, October 2). Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. Pharmaceutical Technology. [Link]
- Narang, A. S., et al. (2018). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 19(8), 3391-3406. [Link]
- ArtMolecule. (n.d.). Impurities and Degradation products.
- Morgan, B., et al. (2021). Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability. AAPS Journal, 23(4), 83. [Link]
- Cell and Gene. (2024, February 22). How To Reduce Batch-to-Batch Variation In Cell Therapy Manufacturing.
- Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 5. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. premier-research.com [premier-research.com]
- 7. Ensuring Batch-to-Batch Consistency: Quality Assurance | Tristart Chemicals [tristarintermediates.org]
- 8. 6-氯烟酰胺 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
Impact of water content on 6-Chloronicotinamide reaction outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloronicotinamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical impact of water content on reaction outcomes. My goal is to move beyond simple procedural lists and provide a deeper understanding of the chemical principles at play, enabling you to diagnose and solve problems effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions about the role of water in reactions involving this compound.
Q1: Why is controlling water content so critical when working with this compound?
A1: this compound possesses two primary sites susceptible to reaction with water: the C-Cl bond on the pyridine ring and the amide functional group. The presence of even trace amounts of water can lead to unintended side reactions, primarily hydrolysis, which results in the formation of impurities, reduces the yield of the desired product, and can complicate purification. In the context of transition-metal-catalyzed reactions, water can also directly interfere with the catalyst's activity, leading to inconsistent results or complete reaction failure.[1][2]
Q2: What are the main side products formed due to water contamination?
A2: The two most common water-related side products are:
-
6-Hydroxynicotinamide: Formed via nucleophilic aromatic substitution where a water molecule or hydroxide ion displaces the chloride at the C-6 position. This is often a significant impurity in reactions run under basic conditions or at elevated temperatures in the presence of water.
-
6-Chloronicotinic Acid: Results from the hydrolysis of the amide group. This reaction can be catalyzed by either acid or base.
The formation of these byproducts is a key diagnostic indicator of water contamination in your reaction system.
Q3: My protocol is for a palladium-catalyzed cross-coupling reaction in water. Why am I still having issues?
A3: This is an excellent and increasingly common question. While modern micellar catalysis has enabled many cross-coupling reactions in aqueous media, it is not a universal solution and requires precise control.[3][4] Problems can arise from several factors:
-
Catalyst/Ligand Choice: Not all palladium catalysts and ligands are stable or effective in water. The system must be specifically designed for aqueous conditions.[5] Using a catalyst intended for anhydrous organic solvents will likely lead to deactivation.[1]
-
Phase Separation: If your organic substrate has poor solubility in the aqueous phase, the reaction may be slow or incomplete due to mass transport limitations between phases. Surfactants are often used to create micelles that facilitate these reactions.[4]
-
pH Sensitivity: The pH of the aqueous medium can affect both the stability of the substrate and the activity of the catalyst. Uncontrolled pH can promote hydrolysis side reactions.
Q4: What are the most reliable methods for determining water content in my solvents and reagents?
A4: The gold standard for accurate and specific water determination is Karl Fischer (KF) titration .[6] It is a highly sensitive method that reacts stoichiometrically with water and is not affected by other volatile components.[7] For many applications, especially those highly sensitive to moisture, KF titration is the recommended method for quality control. Other techniques like gas chromatography (GC) or specific NMR-based methods can also be used, but may require more extensive calibration or be less sensitive than modern coulometric KF titrators.[8][9]
Troubleshooting Guide: Diagnosing and Solving Water-Related Issues
This guide is structured in a problem-cause-solution format to help you navigate common experimental challenges.
Problem 1: Low or No Yield in a Water-Sensitive Reaction
Your reaction (e.g., Grignard, organolithium, or certain cross-couplings) fails to proceed or gives a significantly lower yield than expected.
-
Primary Suspect: Unwanted Hydrolysis & Reagent Quenching Trace water in your solvents, reagents, or glassware is reacting with and destroying your moisture-sensitive reagents before they can participate in the desired reaction. Water can also directly hydrolyze the this compound starting material.
-
Diagnostic Workflow:
A diagnostic workflow for troubleshooting low yields.
-
Solutions & Protocols:
-
Verify Solvent Purity: Do not trust the label on a solvent bottle, especially if it has been opened previously. Use Karl Fischer titration to confirm water content is within acceptable limits for your reaction (see Table 1).
-
Implement Anhydrous Techniques:
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (N₂ or Ar) or in a desiccator.
-
Use properly dried solvents. (See Protocol 1: Preparation of Anhydrous Solvents ).
-
Run the reaction under a positive pressure of an inert atmosphere. (See Protocol 2: Setting up a Reaction under Inert Atmosphere ).
-
-
Check Reagent Quality: Ensure starting materials, particularly hygroscopic salts or bases, have been stored correctly in a desiccator.
-
Problem 2: Significant Formation of 6-Hydroxynicotinamide Impurity
Your final product is contaminated with a significant amount of 6-Hydroxynicotinamide, confirmed by LC-MS or NMR.
-
Primary Suspect: Nucleophilic Aromatic Substitution by Water/Hydroxide This side reaction is a direct consequence of water acting as a nucleophile (or its conjugate base, hydroxide) and displacing the chloride from the electron-deficient pyridine ring. The reaction is often accelerated by heat and basic conditions.
-
Visualizing the Side Reaction:
Competition between the desired reaction and hydrolysis.
-
Solutions & Protocols:
-
Minimize Water Content: The most direct solution is to remove the competing nucleophile. Follow the rigorous anhydrous techniques outlined in Problem 1 .
-
Control pH: If your reaction requires a base, choose a non-hydroxide, sterically hindered organic base (e.g., DBU, DIPEA) instead of inorganic bases like NaOH or KOH if possible. If an inorganic base is required, use the anhydrous form and ensure it has been stored properly.
-
Lower Reaction Temperature: If kinetically feasible, lowering the reaction temperature can disproportionately slow the rate of the hydrolysis side reaction compared to the desired transformation.
-
Problem 3: Inconsistent Rates or Catalyst Deactivation in Cross-Coupling
You are running a palladium-catalyzed cross-coupling reaction and observe inconsistent reaction times, stalling, or the formation of black palladium precipitate (Pd black).
-
Primary Suspect: Water-Induced Catalyst Deactivation While some systems are designed for water, many traditional palladium-phosphine catalyst systems are sensitive to it.[1] Water can interfere in several ways:
-
Hydrolysis of Ligands: Phosphine ligands can be oxidized in the presence of air and water, destroying their ability to stabilize the palladium center.
-
Reaction with Intermediates: Water can react with key intermediates in the catalytic cycle, leading to catalyst decomposition into inactive Pd(0) (Pd black).
-
Competing Hydrolysis: In Suzuki couplings, water can promote the competitive protodeboronation of the boronic acid starting material, reducing its effective concentration.
-
-
Solutions & Protocols:
-
Ensure Anhydrous Conditions: For non-aqueous cross-coupling, this is paramount. Use degassed, anhydrous solvents and run under a strict inert atmosphere.
-
Select a Water-Tolerant System: If you must run the reaction in the presence of water, select a catalyst system specifically designed for this purpose. This often involves using specialized water-soluble phosphine ligands (e.g., TPPTS) or running the reaction under micellar conditions with a surfactant.[3][5]
-
Degas Solvents: Before use, thoroughly degas all solvents (both organic and aqueous) to remove dissolved oxygen, which in combination with water and trace metals, can degrade sensitive reagents and catalysts.
-
Data & Protocols
Table 1: Recommended Maximum Water Content for Common Reaction Classes
| Reaction Class | Reagent Type | Recommended Max H₂O (ppm) | Rationale |
| Organometallic | Grignard, Organolithiums | < 20 | Rapid quenching of highly basic reagents. |
| Water-Sensitive Cross-Coupling | Suzuki, Stille, Heck (anhydrous) | < 50 | Prevents catalyst deactivation and side reactions. |
| General Organic Synthesis | Amidation, Esterification | < 100 | Minimizes hydrolysis of starting materials and products. |
| Aqueous Cross-Coupling | Micellar Catalysis | N/A (Solvent) | Water is the solvent, but its purity (e.g., deionized, degassed) is critical. |
Protocol 1: Preparation of Anhydrous Solvents via Molecular Sieves
This protocol is a safe and effective alternative to distillation for drying common solvents.
-
Materials:
-
Solvent to be dried (e.g., THF, Dichloromethane, Acetonitrile)
-
Activated 3Å or 4Å molecular sieves (pellets or beads)
-
Oven-dried flask with a ground glass joint
-
Septum or glass stopper
-
-
Procedure:
-
Activate Sieves: Place the required amount of molecular sieves in a flask and heat in an oven at >200°C under vacuum for at least 12 hours.
-
Cool: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator over a strong drying agent).
-
Add Solvent: Pour the solvent into the flask containing the activated sieves (approx. 5-10% w/v).
-
Seal and Store: Seal the flask and allow it to stand for at least 24 hours before use. The solvent can be removed as needed via a dry syringe through the septum.
-
Verification: Before use in a critical reaction, take a small aliquot and verify the water content using Karl Fischer titration.
-
Protocol 2: Setting up a Reaction under Inert Atmosphere
This protocol ensures the exclusion of atmospheric moisture and oxygen.
-
Materials:
-
Oven-dried, two- or three-neck round-bottom flask
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Septa, glass stoppers, condenser (if refluxing)
-
Dry syringes and needles
-
-
Procedure:
-
Assembly: Assemble the dry glassware while hot and immediately place it under a positive pressure of inert gas. A common setup involves connecting one neck to the gas line (via an adapter) and placing a bubbler on the outlet (e.g., top of the condenser) to monitor gas flow.
-
Purge Cycle: Gently flush the flask with inert gas for 5-10 minutes to displace all air. Some researchers prefer several vacuum/backfill cycles for more rigorous exclusion of air.
-
Add Reagents: Add solid reagents under a strong positive flow of inert gas. Add liquid reagents and solvents via a dry syringe through a septum.
-
Maintain Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, evidenced by a slow, steady bubbling rate (e.g., 1 bubble per second) in the bubbler.
-
References
- Water content in organic solvents - Titr
- A Method for Detecting Water in Organic Solvents.
- Non-destructive measurement technique for water content in organic solvents based on a thermal approach.RSC Publishing.[Link]
- Palladium-Catalyzed Cross-Coupling Reactions in Water.
- How to Troubleshoot a Reaction.University of Rochester, Department of Chemistry.[Link]
- Moisture Analysis Techniques.News-Medical.Net.[Link]
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- Amidase-catalyzed hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid.
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Technical Support Center: Optimizing Ligand Choice for Challenging 6-Chloronicotinamide Couplings
Welcome to the technical support center dedicated to overcoming the challenges of cross-coupling reactions with 6-chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for optimizing these often-recalcitrant couplings. The inherent electronic properties of this compound—an electron-deficient pyridine ring coupled with a coordinating amide group—present a unique set of obstacles in palladium-catalyzed reactions. This resource synthesizes field-proven insights and established literature to empower you to select the optimal ligand and conditions for your Suzuki-Miyaura and Buchwald-Hartwig reactions.
The Challenge: Why Are this compound Couplings So Difficult?
The primary hurdles in using this compound as a substrate in cross-coupling reactions stem from its electronic and structural features:
-
Electron-Deficient Ring System: The pyridine nitrogen and the amide group withdraw electron density from the ring, making the C-Cl bond stronger and less susceptible to oxidative addition by the palladium(0) catalyst. This is often the rate-determining step of the catalytic cycle.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3]
-
Poor Reactivity of Aryl Chlorides: Compared to their bromide and iodide counterparts, aryl chlorides are significantly less reactive in palladium-catalyzed couplings.[4][5][6]
Effective ligand selection is paramount to overcoming these challenges. The right ligand can enhance the electron density of the palladium center, facilitate oxidative addition, and stabilize the active catalytic species.[1][7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is showing minimal or no conversion. I'm using a standard catalyst like Pd(PPh₃)₄. What's going wrong and how can I fix it?
A: Low to no yield in this context is a common problem and typically points to an issue with the oxidative addition step. The standard Pd(PPh₃)₄ catalyst is often not potent enough for an unreactive, electron-deficient aryl chloride like this compound.[1][2]
Core Problem: The catalyst system is not sufficiently active to cleave the C-Cl bond.
Solutions:
-
Switch to a More Electron-Rich and Bulky Ligand: This is the most critical change you can make. Bulky, electron-rich phosphine ligands, particularly biaryl phosphines developed by the Buchwald group, are designed to accelerate the oxidative addition of aryl chlorides.[1][8] N-Heterocyclic Carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties.[7]
-
Optimize the Base and Solvent System: The choice of base is crucial for the transmetalation step. For challenging couplings, a stronger base is often necessary.[1]
-
Bases: Switch from weaker bases like Na₂CO₃ to stronger, non-coordinating bases such as K₃PO₄ or Cs₂CO₃.[1]
-
Solvents: Use aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water to help dissolve the base.[2] Ensure your solvents are rigorously degassed to prevent catalyst oxidation.[1][9]
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. Temperatures in the range of 80-110 °C are common for these types of couplings.[1]
Recommended Ligand Classes for Suzuki-Miyaura Couplings:
| Ligand Class | Recommended Ligands | Key Advantages |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective for electron-rich and electron-deficient aryl chlorides; promote fast oxidative addition and reductive elimination.[1][2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type catalysts | Strong σ-donors that form stable palladium complexes, enhancing catalyst longevity and activity.[7] |
| Ferrocenyl Phosphines | dppf | Can be effective, particularly when used with a suitable palladium precursor like Pd₂(dba)₃.[10] |
Issue 2: Catalyst Decomposition and Side Reactions in Buchwald-Hartwig Amination
Q: I'm attempting a Buchwald-Hartwig amination of this compound with a primary amine, but I'm observing a lot of starting material decomposition (dehalogenation) and the formation of dark, insoluble palladium species (palladium black). What is causing this and what is the right ligand to use?
A: Catalyst decomposition and dehalogenation are signs that the catalytic cycle is not proceeding efficiently, and the active catalyst is not stable under the reaction conditions. The choice of ligand is critical for stabilizing the palladium center and preventing side reactions.[9]
Core Problem: The ligand is not providing sufficient stability to the palladium catalyst, leading to decomposition. The reaction conditions may also be promoting side reactions.
Solutions:
-
Employ a Bidentate or Chelating Ligand: For Buchwald-Hartwig aminations, bulky monodentate ligands are often used, but chelating ligands can offer enhanced stability. Ligands like Xantphos or Josiphos-type ligands can be effective.[11][12]
-
Use a Palladium Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined palladium precatalyst.[6] Buchwald's G3 or G4 precatalysts, for example, are air- and moisture-stable and provide a reliable source of the active monoligated Pd(0) species.[7][13]
-
Careful Selection of Base: Strong bases like NaOtBu are common in Buchwald-Hartwig reactions, but they can also promote side reactions if not used carefully. Ensure the base is fresh and added under an inert atmosphere. For sensitive substrates, a combination of a weaker organic base with an inorganic salt (e.g., DBU + NaTFA) can be a good alternative.[13]
Recommended Ligand Classes for Buchwald-Hartwig Aminations:
| Ligand Class | Recommended Ligands | Key Advantages |
| Bulky Biaryl Phosphines | BrettPhos, RuPhos | Excellent for coupling a wide range of primary and secondary amines with aryl chlorides.[14] |
| Chelating Diphosphines | Xantphos | Offers increased catalyst stability and can be effective in preventing decomposition.[12] |
| Josiphos-type Ligands | Josiphos | Have shown success in challenging aminations, including the direct coupling of ammonia.[11] |
Experimental Workflow & Protocol
General Protocol for a Trial Suzuki-Miyaura Coupling of this compound
This protocol serves as a starting point for optimization.
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
K₃PO₄ (2.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Additional ligand is typically not needed with precatalysts.
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]
Solvent Addition: Add degassed 1,4-dioxane/water (e.g., 10:1 v/v) via syringe.
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[1] Monitor the reaction progress by TLC or LC-MS.
Visualization of the Decision-Making Process
The following diagram illustrates a logical workflow for troubleshooting and optimizing your this compound couplings.
Caption: A decision tree for troubleshooting low-yielding couplings.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A1: Protodeboronation can be a significant issue, especially with electron-rich boronic acids or under harsh basic conditions. To mitigate this:
-
Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water can promote this side reaction.[1]
-
Optimize the Base: Very strong bases like hydroxides can accelerate protodeboronation. K₃PO₄ is often a good compromise.
-
Use a Boronic Ester: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[2]
Q2: Can I use Nickel catalysts for these couplings?
A2: Yes, nickel catalysts have been developed for cross-coupling reactions of aryl chlorides and can be a cost-effective alternative to palladium.[5][15] They often require different ligand systems and reaction conditions, so direct substitution of palladium with nickel without further optimization is not recommended.
Q3: My reaction is regioselective when I use a di-substituted chloronicotinamide. How is this controlled?
A3: In substrates like 2,6-dichloronicotinamide, regioselectivity can often be achieved. For instance, chelation of the palladium catalyst to the amide group can direct the coupling to the C2 position. The choice of catalyst and conditions can greatly influence this selectivity.[16][17]
Q4: Is it necessary to use a glovebox for setting up these reactions?
A4: While a glovebox provides the ideal inert environment, these reactions can be successfully set up on the bench using good Schlenk line techniques.[1] The key is to rigorously degas all solvents and to ensure the reaction vessel is thoroughly flushed with an inert gas like argon or nitrogen before adding the catalyst and heating.
References
- O'Brien, C. J., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
- Han, Y., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4842-4845. [Link]
- Liu, F., et al. (2017). Optimization of reaction conditions.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 130(45), 15287-15290. [Link]
- Ishiyama, T., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Roy, A., et al. (2014). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides.
- Li, J., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(41), 7594-7599. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- ResearchGate. (n.d.).
- Yang, W., et al. (2007). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 9(4), 531-534. [Link]
- Wikipedia. (n.d.).
- Yang, W., et al. (2007). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed. [Link]
- Pu, X., et al. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Synthesis. [Link]
- Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Reddy, K. R., & Reddy, U. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
- ResearchGate. (n.d.).
- Doyle, A. G., et al. (2025). Evaluation of machine learning models for condition optimization in diverse amide coupling reactions. ChemRxiv. [Link]
- ResearchGate. (n.d.).
- Reddit. (2018).
- ResearchGate. (n.d.).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- Martins, N., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
- Chemistry LibreTexts. (2023).
- Kashani, S. K., et al. (n.d.).
- Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758-9769. [Link]
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Validation & Comparative
A Senior Application Scientist’s Guide to Suzuki Reactions: 6-Chloronicotinamide vs. 6-Bromonicotinamide
Introduction: The Strategic Importance of Halonicotinamides in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed transformation is a cornerstone of the pharmaceutical industry, enabling the construction of the complex biaryl and heteroaryl structures that form the backbone of countless therapeutic agents.[3]
Within this landscape, functionalized pyridines, and specifically nicotinamides, are privileged scaffolds, appearing frequently in biologically active molecules. The choice of the halide on this valuable building block—typically bromine or chlorine—is not a trivial one. It represents a critical decision point, balancing reactivity, cost, and the complexity of the required catalytic system. This guide provides an in-depth, evidence-based comparison of 6-chloronicotinamide and 6-bromonicotinamide in Suzuki coupling reactions, designed to arm researchers, scientists, and drug development professionals with the insights needed to make strategic, effective decisions in their synthetic campaigns.
The Fundamental Divide: Understanding Halide Reactivity in Suzuki Coupling
The efficacy of a Suzuki reaction is fundamentally tied to its catalytic cycle, which begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the electrophile.[4][5] This step is almost always the rate-determining step of the entire process.[4]
The inherent strength of the C-X bond dictates the energy barrier for this crucial step. Consequently, a well-established reactivity trend exists for aryl halides:
I > Br > OTf (triflate) >> Cl [2][6][7]
The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making 6-bromonicotinamide intrinsically more reactive.[8] Oxidative addition occurs more readily, allowing for milder reaction conditions and a broader selection of conventional palladium catalysts. Conversely, the strength of the C-Cl bond in this compound presents a formidable challenge, necessitating the use of highly specialized, electron-rich catalyst systems to facilitate the difficult oxidative addition step.[4][9][10]
Caption: Halide reactivity directly impacts the energy barrier for oxidative addition.
Workhorse vs. Specialist: A Head-to-Head Comparison
The choice between the bromo and chloro derivatives can be summarized as a trade-off between reactivity and raw material cost. While 6-bromonicotinamide provides a more straightforward path to the desired product, this compound offers significant economic advantages, especially at scale.
| Feature | 6-Bromonicotinamide | This compound | Rationale & Causality |
| Relative Reactivity | High | Low | The weaker C-Br bond facilitates the rate-limiting oxidative addition step.[8] |
| Material Cost | Higher | Lower | The industrial processes for chlorination are generally more economical than bromination. |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Specialized, highly active systems required | Requires bulky, electron-donating ligands (e.g., Buchwald ligands, NHCs) to overcome the high activation barrier of the C-Cl bond.[9][10][11] |
| Reaction Conditions | Milder (e.g., 80-100 °C) | More Forcing (e.g., >100 °C, longer times) | Higher thermal energy is needed to drive the difficult oxidative addition for the chloride.[12] |
| Process Robustness | High | Moderate to High (requires optimization) | Reactions are often more sensitive to catalyst, base, and solvent choice. |
| Ideal Use Case | Initial screening, proof-of-concept, synthesis of sensitive molecules | Large-scale synthesis, cost-driven projects | Balances upfront material cost against process development investment. |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To understand the experimental choices, one must first grasp the underlying mechanism. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical "Oxidative Addition" step is where the performance of 6-chloro- and 6-bromonicotinamide diverges significantly. For this compound, the use of bulky, electron-donating ligands (the "L" in Pd(0)L₂) is essential. These ligands increase the electron density on the palladium center, making it more nucleophilic and better able to attack and break the strong C-Cl bond.
Experimental Protocols: Field-Proven Methodologies
The following protocols are representative and serve as excellent starting points for optimization. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki Coupling of 6-Bromonicotinamide (Standard Conditions)
This method utilizes a conventional and widely accessible palladium catalyst, reflecting the higher reactivity of the bromide substrate.
Workflow Overview
Caption: Standard experimental workflow for Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromonicotinamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inerting: Seal the flask and cycle between vacuum and nitrogen or argon three times to establish an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 0.2 M concentration relative to the limiting reagent).
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Suzuki Coupling of this compound (High-Activity Catalyst Conditions)
This protocol is essential for the less reactive chloro-substrate and employs a modern, highly active catalyst system to achieve efficient coupling.[10][11][13]
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a strong base such as potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inerting: Seal the vessel and thoroughly purge with nitrogen or argon.
-
Catalyst Pre-formation/Addition:
-
In situ generation: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and a bulky, electron-rich phosphine ligand such as RuPhos (4 mol %) or SPhos (4 mol %).[14]
-
Pre-catalyst: Alternatively, use a commercially available, air-stable pre-catalyst designed for aryl chlorides, such as Pd(Amphos)₂Cl₂ (2 mol %).[13]
-
-
Solvent Addition: Add a degassed anhydrous solvent, such as toluene or tert-amyl alcohol (0.2 M). The use of anhydrous conditions can sometimes be beneficial for challenging couplings.
-
Reaction: Securely seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitoring: Carefully monitor the reaction progress by LC-MS. Due to the forcing conditions, monitor for potential side reactions like dehalogenation.
-
Workup: Cool the mixture to room temperature. Pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dilute the residue with ethyl acetate and perform an aqueous wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and 6-bromonicotinamide is a strategic decision that hinges on the goals of the synthesis.
-
For rapid discovery, proof-of-concept, and synthesis of diverse analogues on a small scale, the higher reactivity and reliability of 6-bromonicotinamide make it the superior choice. It allows for the use of standard, readily available catalysts and generally requires less optimization, accelerating the drug discovery cycle.
-
For process development, scale-up, and cost-driven manufacturing campaigns, the economic advantage of This compound is compelling. While it demands an initial investment in process optimization and the use of more sophisticated (and often more expensive) catalyst systems, the long-term savings on the starting material can be substantial. The continued advancement in catalyst technology is making the use of aryl chlorides increasingly accessible and robust.[15]
Ultimately, a thorough understanding of the mechanistic principles and practical considerations outlined in this guide will empower scientists to select the optimal reagent and conditions, ensuring efficient and successful synthesis of these vital nicotinamide-based compounds.
References
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- Ichikawa, T., et al. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Comparison of reactivity of different aryl halides.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Palladium-Catalyzed Suzuki Cross-Coupling Reactions. wenxuecity.com. [Link]
- Hicks, F. A., & Buchwald, S. L. (1999). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
- Suzuki reaction. Wikipedia. [Link]
- Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
- Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed. [Link]
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysis for 6-Chloronicotinamide Functionalization
Introduction: The Strategic Importance of 6-Chloronicotinamide in Drug Discovery
This compound is a pivotal building block in contemporary medicinal chemistry. Its pyridine core is a common motif in a multitude of biologically active compounds, and the chlorine atom at the 6-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The amide functionality at the 3-position can also play a crucial role in target engagement through hydrogen bonding. Consequently, the efficient and selective functionalization of this scaffold is of paramount importance to researchers in drug development.
This guide provides a comparative analysis of various palladium catalysts for the three most common and powerful cross-coupling reactions utilized for the derivatization of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The insights presented herein are grounded in experimental data from peer-reviewed literature and are intended to empower researchers to make informed decisions in catalyst selection, ultimately accelerating their discovery programs.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is the quintessential method for creating carbon-carbon bonds between sp²-hybridized centers. For this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl substituents, profoundly impacting the steric and electronic properties of the resulting molecules.
Comparative Efficacy of Palladium Catalysts
The choice of palladium catalyst is critical for achieving high yields and regioselectivity, especially when dealing with substrates bearing multiple reactive sites. A seminal study by Yang et al. on the closely related 2,6-dichloronicotinamide provides invaluable insights into catalyst performance for this class of substrates.[1][2][3][4] The primary challenge in the coupling of dihalopyridines is controlling the regioselectivity of the reaction. The study revealed that chelation of the palladium(0) species by the amide group can direct the oxidative addition to the C2 position. However, for the mono-substituted this compound, the focus shifts to maximizing yield and reaction efficiency.
Based on the study of the analogous 2,6-dichloronicotinamide, the following comparison can be drawn for the coupling with arylboronic acids:
| Catalyst System | Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of 2-aryl-6-chloronicotinamide |
| PXPd2 | - | - | K₂CO₃ | Methanol | 65 | 2 | ~70-80 |
| Pd(PPh₃)₄ | Pd(0) | PPh₃ | K₂CO₃ | Methanol | 65 | 18 | ~50-60 |
| Pd₂(dba)₃ / P(o-tol)₃ | Pd(0) | P(o-tol)₃ | K₂CO₃ | Methanol | 65 | 18 | ~40-50 |
Key Insights and Recommendations:
The air-stable palladium catalyst PXPd2 demonstrated superior performance, affording the desired product in significantly shorter reaction times and higher yields.[1][2][3][4] This enhanced reactivity is attributed to the specific ligand architecture of PXPd2, which promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle. For researchers working with this compound, PXPd2 represents a prime candidate for initial screening in Suzuki-Miyaura couplings. While traditional catalysts like Pd(PPh₃)₄ are viable, they are likely to require longer reaction times and may result in lower yields.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline based on successful couplings of similar substrates.[5]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), PXPd2 (0.02 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add degassed methanol to the flask via syringe.
-
Reaction Conditions: Heat the mixture to 65 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the formation of carbon-nitrogen bonds, enabling the coupling of a wide variety of amines with aryl halides.[2] This reaction is particularly valuable for the synthesis of novel 6-aminonicotinamide derivatives, which are prevalent in pharmacologically active molecules.
Comparative Efficacy of Palladium Catalysts
For the amination of electron-deficient and potentially coordinating heteroaryl chlorides like this compound, the choice of ligand is paramount. While direct comparative data for this specific substrate is scarce, extensive research on similar systems strongly indicates that catalysts bearing bulky, electron-rich phosphine ligands are the most effective.[6][7] These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
The following table provides a qualitative comparison of catalyst systems commonly employed for the Buchwald-Hartwig amination of challenging heteroaryl chlorides:
| Catalyst System | Precursor | Ligand | Base | Solvent | General Performance |
| Pd₂(dba)₃ / Xantphos | Pd(0) | Xantphos | NaOtBu | Toluene | Good to Excellent |
| Pd(OAc)₂ / RuPhos | Pd(II) | RuPhos | Cs₂CO₃ | 1,4-Dioxane | Excellent |
| Pd₂(dba)₃ / BrettPhos | Pd(0) | BrettPhos | K₃PO₄ | t-BuOH | Excellent |
Key Insights and Recommendations:
The "second-generation" and "third-generation" Buchwald-Hartwig ligands, such as RuPhos and BrettPhos , are highly recommended for the amination of this compound.[6][7] These ligands are designed to stabilize the monoligated palladium(0) species, which is believed to be the active catalyst, and to accelerate the rate-limiting reductive elimination step.[7] Xantphos is also a robust and versatile ligand that has shown broad applicability. The choice of base and solvent is also critical and should be optimized for each specific amine coupling partner.
Mechanistic Rationale: The Buchwald-Hartwig Amination Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This is a general procedure adaptable for various amines.[6]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., RuPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv), followed by the degassed solvent (e.g., toluene).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, allowing for the introduction of terminal alkynes onto the 6-position of the nicotinamide core.[8] These alkynyl-substituted nicotinamides are valuable intermediates for further transformations or as final products with unique biological activities.
Comparative Efficacy of Palladium Catalysts
The traditional Sonogashira coupling employs a dual catalytic system of palladium and a copper(I) co-catalyst. However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts. For a substrate like this compound, both methods are viable, and the choice of catalyst can influence the reaction efficiency.
While direct comparative data for this compound is limited, information from related chloropyridine couplings suggests the following:
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | General Performance |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | Good (Traditional) |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | DMF | Good (Traditional) |
| PdCl₂(PPh₃)₂ / TBAF | None | PPh₃ | TBAF | None | Good (Copper-free)[9] |
Key Insights and Recommendations:
For general applications, the traditional PdCl₂(PPh₃)₂/CuI system is a reliable starting point for the Sonogashira coupling of this compound.[6] It is a well-established and cost-effective catalyst system. However, if homocoupling of the alkyne is a concern, a copper-free protocol should be considered. The use of a strong, non-amine base like tetrabutylammonium fluoride (TBAF) in a solvent-free or high-boiling solvent system has been shown to be effective for the copper-free Sonogashira coupling of aryl chlorides.[9]
Mechanistic Rationale: The Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional method).
Caption: The interconnected catalytic cycles of the traditional Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound (Traditional Method)
This is a general procedure based on established protocols.[6]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Reagent and Solvent Addition: Add anhydrous THF, the terminal alkyne (1.5 equiv), and triethylamine (2.0 equiv) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
IV. General Experimental Workflow
A systematic approach is crucial for the successful execution and optimization of palladium-catalyzed cross-coupling reactions.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
V. Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy in modern drug discovery. For Suzuki-Miyaura couplings , the use of the air-stable PXPd2 catalyst is highly recommended for its superior efficiency. In Buchwald-Hartwig aminations , catalyst systems employing bulky, electron-rich biaryl phosphine ligands such as RuPhos and BrettPhos are the preferred choice for coupling with a wide range of amines. For Sonogashira couplings , the traditional PdCl₂(PPh₃)₂/CuI system remains a robust and reliable option, with copper-free alternatives available to mitigate side reactions.
By understanding the comparative efficacy of these catalyst systems and the underlying mechanistic principles, researchers can streamline their synthetic efforts and accelerate the development of novel nicotinamide-based therapeutics.
VI. References
-
BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine.
-
The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated.
-
Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(15), 2771–2774.
-
Wikipedia. (2023). Buchwald–Hartwig amination.
-
ACS Publications. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
-
ACS Figshare. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
-
Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
-
PubMed. (2019). Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst.
-
ResearchGate. (2025). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Request PDF.
-
ResearchGate. (n.d.). Buchwald Hartwig amination (with isolated yields) using the palladate....
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
-
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
-
BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
-
ResearchGate. (2025). Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF.
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
-
Wikipedia. (n.d.). Sonogashira coupling.
-
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
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- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives | MDPI [mdpi.com]
- 8. Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia [organic-chemistry.org]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to HPLC Purity Analysis of Synthesized 6-Chloronicotinamide Derivatives
The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 6-Chloronicotinamide derivatives, which are explored for various therapeutic applications, rigorous purity analysis is paramount.[1] Impurities, even in trace amounts, can originate from starting materials, byproducts of side reactions, or degradation products and may exhibit undesirable pharmacological or toxicological effects.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.[2]
This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of synthesized this compound derivatives. It is designed for researchers, analytical scientists, and drug development professionals, offering both foundational principles and actionable protocols grounded in scientific expertise.
The Analytical Challenge: Understanding the Analyte
This compound is a polar, aromatic compound containing a pyridine ring, a carboxamide group, and a chlorine substituent.[3][4] Its derivatives will likely share these characteristics. From an HPLC perspective, this presents specific challenges:
-
Polarity: Highly polar compounds can exhibit poor retention on traditional reversed-phase (RP) columns, often eluting near the void volume, which complicates quantification and separation from other polar impurities.[5]
-
Peak Tailing: The basic nature of the pyridine nitrogen (pKa ≈ 5.2-6) can lead to undesirable interactions with residual silanols on silica-based columns, resulting in asymmetric or tailing peaks.[6]
-
Potential Impurities: A thorough understanding of the synthetic route is crucial to anticipate potential impurities. For instance, starting materials like 2,6-dichloronicotinamide or byproducts from incomplete reactions could be present.[1][7]
Strategic HPLC Method Development: A Causality-Driven Approach
Developing a robust HPLC method is a systematic process of optimizing variables to achieve the desired separation. The choices made are dictated by the physicochemical properties of the analyte and potential impurities.
Column Selection: The Heart of the Separation
The stationary phase is the most critical decision in method development.[8] For polar aromatic compounds like this compound derivatives, several options should be considered.
-
Conventional C18 (L1): This is the workhorse of reversed-phase HPLC. However, with highly polar analytes, a standard C18 column might fail to provide adequate retention, especially with high organic mobile phase compositions. Another issue can be "phase collapse" or "dewetting" when using highly aqueous mobile phases (<5% organic), leading to irreproducible retention times.[5]
-
Aqueous C18 (L1): These columns are specifically designed with proprietary bonding technologies to prevent phase collapse in highly aqueous mobile phases, making them ideal for retaining and separating polar compounds.[5]
-
Phenyl-Hexyl (L11): Phenyl-based stationary phases offer alternative selectivity due to π-π interactions with the aromatic ring of the analyte. This can be particularly advantageous for resolving compounds with similar polarity but different aromaticity.[8]
-
Embedded Polar Group (EPG): These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature makes them compatible with 100% aqueous mobile phases and can improve peak shape for basic compounds by shielding residual silanols.
Expert Recommendation: An Aqueous C18 or a Phenyl-Hexyl column is the recommended starting point for method development for this compound derivatives.
Mobile Phase Optimization: Driving Selectivity and Efficiency
The mobile phase composition dictates analyte retention, selectivity, and peak shape.[9]
-
Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[10]
-
pH Control: The pH of the mobile phase is a powerful tool for controlling the retention of ionizable compounds.[9] To ensure good peak shape for the basic pyridine moiety, it is crucial to work at a pH that keeps the analyte in a single ionic state. Buffering the mobile phase at a pH of 2.5-3.5 (e.g., with phosphate or formate buffer) will ensure the pyridine nitrogen is consistently protonated, minimizing silanol interactions and improving peak symmetry.[11]
-
Buffer Concentration: A buffer concentration of 10-50 mM is typically sufficient for most reversed-phase applications.[11]
Detector Selection and Wavelength
For aromatic compounds like this compound derivatives, a UV-Vis detector is the most common and appropriate choice. The analytical wavelength should be set at the absorbance maximum (λmax) of the main compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended during method development as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.
Comparative Analysis of HPLC Methods
The choice between an isocratic and a gradient elution method depends on the complexity of the sample.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | Aqueous C18, 150 x 4.6 mm, 5 µm | Aqueous C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 70% 25mM Potassium Phosphate (pH 3.0) : 30% Acetonitrile | A: 25mM Potassium Phosphate (pH 3.0)B: Acetonitrile |
| Elution Profile | Constant mobile phase composition | 0-10 min: 10-70% B10-12 min: 70% B12-15 min: 10% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Pros | Simple, robust, faster equilibration times. | Excellent for separating complex mixtures with a wide range of polarities. Improved peak shape for late-eluting compounds. |
| Cons | May fail to elute strongly retained impurities. Poor resolution for early-eluting peaks if retention of the main peak is optimized. | Longer run times due to re-equilibration. More complex to set up and transfer between instruments. |
| Best For | Routine quality control (QC) of batches with a known and limited impurity profile. | Purity analysis during process development, stability studies, and for unknown impurity profiling. |
Recommended Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a robust, gradient RP-HPLC method suitable for the comprehensive purity analysis of this compound derivatives. The trustworthiness of this protocol is established by incorporating system suitability tests as mandated by international guidelines.[12][13]
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: Waters XBridge C18, 150 x 4.6 mm, 5 µm (or equivalent Aqueous C18 column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
20.0 min: 80% B
-
22.0 min: 80% B
-
22.1 min: 5% B
-
27.0 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 265 nm (Verify λmax for the specific derivative)
-
Injection Volume: 10 µL
Solution Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Solution: Accurately weigh and dissolve ~10 mg of the this compound derivative reference standard in 100 mL of diluent to get a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample at the same concentration (0.1 mg/mL) using the diluent.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (Asymmetry): Not more than 1.5 for the main peak.
-
Theoretical Plates (N): Not less than 2000 for the main peak.
-
Relative Standard Deviation (%RSD): Not more than 2.0% for the peak area.
These criteria ensure the chromatographic system is performing with adequate precision and efficiency.[14]
Diagram: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity determination of this compound derivatives.
Data Interpretation and Purity Calculation
The purity of the synthesized compound is typically determined by the area percent method. This method assumes that all compounds have a similar response factor at the detection wavelength.
Calculation: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
For a more accurate assessment, especially when impurity standards are available, a method using relative response factors (RRF) should be employed.
Method Validation According to ICH Q2(R1) Guidelines
To ensure that the analytical method is suitable for its intended purpose, it must be validated.[13] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[12][15][16] Key validation parameters for a purity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated using a PDA detector to check for peak purity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of 80% to 120% of the target concentration.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spiking the sample with known amounts of impurities.
-
Precision (Repeatability & Intermediate Precision): The precision of the method under the same operating conditions over a short interval of time (repeatability) and within-laboratory variations on different days, with different analysts, or different equipment (intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Conclusion
The purity analysis of synthesized this compound derivatives by HPLC is a multi-faceted process that demands a strategic approach to method development and a rigorous adherence to validation principles. By carefully selecting the stationary phase, optimizing the mobile phase pH, and employing a gradient elution strategy, a robust and reliable method can be established. The protocol provided in this guide serves as a comprehensive starting point. However, it is imperative that the method is fully validated according to ICH guidelines to ensure the generation of trustworthy data, which is the bedrock of safe and effective pharmaceutical development.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
- Quality Guidelines - ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
- HPLC Column Selection Guide - Chromtech. [Link]
- Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
- (PDF)
- HPLC Methods for analysis of Pyridine - HELIX Chrom
- The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases - Jones Chrom
- Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine - Inter-Research Science Publisher. [Link]
- Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC - RJPT. [Link]
- How to Select the Right Mobile Phase, Column, Chromatographic Parameters & Detector in HPLC - YouTube. [Link]
- Investigation into the Formation of Impurities during the Optimization of Brig
- This compound | C6H5ClN2O - PubChem. [Link]
- Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed. [Link]
- Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development - Pharmaceutical Technology. [Link]
- (PDF)
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. [Link]
- Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC - Juniper Publishers. [Link]
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A Researcher's Guide to the Structural Confirmation of 6-Chloronicotinamide using ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. 6-Chloronicotinamide, a key building block in the synthesis of various biologically active molecules, is no exception.[1] This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) spectroscopic data that validates the structure of this compound against potential isomeric impurities, supported by experimental protocols and data interpretation.
The Imperative of Structural Verification
The synthesis of this compound can potentially yield isomers, such as 2-chloro-5-pyridinecarboxamide or 4-chloronicotinamide, depending on the reaction pathways. Misidentification of the lead compound can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Therefore, a robust and definitive analytical method for structural elucidation is paramount. ¹H and ¹³C NMR spectroscopy, with its high sensitivity to the local electronic environment of each nucleus, stands as the gold standard for this purpose.[1][2]
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides a detailed fingerprint of the proton environments within a molecule. For this compound, three distinct signals are expected in the aromatic region, corresponding to the three protons on the pyridine ring. The amide protons typically appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water in the solvent.
Key Diagnostic Features in the ¹H NMR Spectrum:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electron density around the proton. Protons on the pyridine ring are deshielded due to the ring's diamagnetic anisotropy and the electron-withdrawing nature of the nitrogen atom.[1]
-
Spin-Spin Coupling (J): The splitting of a signal into multiple lines (multiplicity) is caused by the magnetic influence of neighboring protons. The magnitude of this splitting, the coupling constant (J), provides information about the connectivity and spatial relationship between protons.
-
Integration: The area under each signal is proportional to the number of protons it represents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of the amide protons.[3][4][5][6]
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm).[7][8][9][10]
-
Integrate the signals to determine the relative proton ratios.
-
The Complementary Power of ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), these spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.
Key Diagnostic Features in the ¹³C NMR Spectrum:
-
Chemical Shift (δ): The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms. Carbons in aromatic rings and those double-bonded to oxygen (carbonyls) appear at significantly different positions.[11]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration may be beneficial for reducing acquisition time.
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency.
-
Maintain the same lock and shim settings as for the ¹H experiment.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing:
Comparative Analysis: this compound vs. Isomeric Impurities
To illustrate the power of NMR in distinguishing isomers, let's compare the expected spectral data for this compound with a plausible alternative, 2-chloro-5-pyridinecarboxamide.
| Compound | Structure | Expected ¹H NMR Signals (Aromatic Region) | Expected ¹³C NMR Signals (Aromatic & Carbonyl Region) |
| This compound | H2: ~8.8 ppm (d), H4: ~8.2 ppm (dd), H5: ~7.5 ppm (d) | C2: ~151 ppm, C3: ~135 ppm, C4: ~140 ppm, C5: ~125 ppm, C6: ~152 ppm, C=O: ~165 ppm | |
| 2-Chloro-5-pyridinecarboxamide | ![]() | H3: ~8.1 ppm (d), H4: ~8.3 ppm (dd), H6: ~8.9 ppm (d) | C2: ~152 ppm, C3: ~124 ppm, C4: ~139 ppm, C5: ~136 ppm, C6: ~150 ppm, C=O: ~165 ppm |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
The distinct coupling patterns and chemical shifts of the aromatic protons and carbons provide a clear and unambiguous method to differentiate between these isomers.
Visualizing the Confirmation Workflow
The process of structural confirmation can be streamlined into a logical workflow, ensuring all necessary data is collected and analyzed systematically.
Caption: Workflow for structural confirmation of this compound.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of this compound. A thorough analysis of chemical shifts, coupling patterns, and integration in the ¹H spectrum, combined with the chemical shifts in the ¹³C spectrum, provides a definitive structural fingerprint. By comparing the experimental data with the expected values for the target compound and potential isomers, researchers can have high confidence in the identity and purity of their synthesized material, ensuring the integrity of subsequent research and development efforts.
References
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Comparative Guide to Mass Spectrometry for Molecular Weight Verification of 6-Chloronicotinamide
This guide provides an in-depth comparison of mass spectrometry methodologies for the precise molecular weight verification of 6-Chloronicotinamide, a key intermediate in pharmaceutical synthesis and agrochemical development. As researchers, scientists, and drug development professionals, the unambiguous confirmation of a compound's identity is a critical checkpoint. This document moves beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to select the most appropriate analytical strategy for your research needs. We will objectively compare the performance of nominal mass versus high-resolution accurate mass (HRAM) systems, supported by experimental workflows and data.
The Imperative of Mass Accuracy in Compound Verification
In any synthetic workflow, verifying the molecular weight of the target compound is the first line of defense against costly errors. For a molecule like this compound (C₆H₅ClN₂O), with a theoretical monoisotopic mass of 156.01449 Da, this verification confirms the success of a reaction and ensures the purity of the material for subsequent steps.[1][2]
Mass spectrometry is the definitive technique for this purpose. However, not all mass spectrometers provide the same level of certainty. The core distinction lies in nominal mass versus accurate mass measurement.
-
Nominal Mass Spectrometry , typically performed on single quadrupole or ion trap instruments, measures the mass-to-charge ratio (m/z) as an integer value (e.g., 157 m/z for the protonated molecule). While fast and robust, this approach can be ambiguous, as multiple elemental formulas can correspond to the same nominal mass.
-
High-Resolution Accurate Mass (HRAM) Spectrometry , utilizing technologies like Time-of-Flight (TOF), Orbitrap, or FT-ICR, measures m/z to several decimal places (e.g., 157.0223 m/z).[3] This precision is powerful enough to drastically narrow down, and often pinpoint, the exact elemental composition of an ion, providing a much higher degree of confidence in the compound's identity.[4][5]
This guide will compare these two fundamental approaches in the context of analyzing this compound.
Foundational Principles: Ionization and Isotopic Signature
To compare these methods, we must first understand how this compound is ionized and what its characteristic spectral features are.
Electrospray Ionization (ESI)
For a polar, protic molecule like this compound, Electrospray Ionization (ESI) is the premier soft ionization technique.[6] It allows the molecule to be ionized into the gas phase with minimal fragmentation, preserving the crucial molecular ion for analysis.[7][8] Due to the basic nitrogen atom on the pyridine ring, this compound is readily protonated in the positive ion mode, forming the [M+H]⁺ ion. The addition of a small amount of acid, such as formic acid, to the mobile phase enhances this protonation and improves signal intensity.[8]
The Chlorine Isotopic Pattern: A Built-in Confirmation
A key feature of this compound is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern in the mass spectrum: a primary peak for the molecule containing ³⁵Cl (the 'M' peak) and a second peak at M+2 for the molecule containing ³⁷Cl, with roughly one-third the intensity.[9] Observing this pattern is a crucial piece of evidence for confirming the presence of chlorine in the analyte.
Experimental Design: A Head-to-Head Comparison
We designed a comparative workflow to analyze a synthesized batch of this compound using two distinct LC-MS systems.
Caption: Experimental workflow for comparative mass spectrometry analysis.
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in LC-MS grade methanol.
-
Perform a serial dilution to create a working solution of 1 µg/mL in a solvent matching the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8][10]
-
Transfer the working solution to an autosampler vial.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
System 1 (Single Quadrupole):
- Scan Range: 50-300 m/z.
- Mode: Full Scan.
-
System 2 (Q-TOF):
- Scan Range: 50-300 m/z.
- Resolution: >10,000 FWHM.
- Lock Mass: Use of an internal reference standard (lock mass) is recommended for achieving the highest mass accuracy.[11]
Results: The Decisive Power of Resolution
The data obtained from both systems clearly illustrates their respective strengths and limitations. The theoretical values for the protonated [M+H]⁺ ion of C₆H₅ClN₂O are the benchmark for comparison.
Table 1: Comparison of Mass Spectrometry Results for [C₆H₅ClN₂O+H]⁺
| Parameter | Theoretical Value | System 1: Single Quadrupole (Nominal Mass) | System 2: Q-TOF (Accurate Mass) |
| Monoisotopic Mass [M] | 156.01449 Da | N/A (not measured) | N/A (ion is [M+H]⁺) |
| Protonated Ion [M+H]⁺ | 157.02232 Da | 157.0 m/z | 157.0221 m/z |
| Mass Error | N/A | N/A | -1.4 ppm |
| Isotopic Ion [M+2+H]⁺ | 159.01937 Da | 159.0 m/z | 159.0191 m/z |
| Observed Isotope Ratio | ~3:1 | ~3:1 | ~3:1 |
| Confidence in Formula | Moderate | High / Unambiguous |
Analysis of System 1 (Nominal Mass) Data
The single quadrupole instrument correctly identified the protonated molecule at an m/z of 157 and its corresponding isotope peak at m/z 159. The ~3:1 ratio of these peaks strongly suggests the presence of a single chlorine atom. While this result is consistent with this compound, it is not definitive. For example, the compound C₇H₉N₃O₂ has a theoretical [M+H]⁺ mass of 168.0717 Da, but a potential fragment or impurity could appear at m/z 157. Without accurate mass, ambiguity remains.
Analysis of System 2 (HRAM) Data
The Q-TOF instrument provided a measured m/z of 157.0221 for the protonated molecule. Comparing this to the theoretical value of 157.02232 Da yields a mass error of just -1.4 parts per million (ppm). This extremely low error provides a very high degree of confidence in the assigned elemental formula of C₆H₅ClN₂O.[11] When combined with the correctly observed isotopic pattern, the identification becomes unambiguous.
Caption: Accurate vs. Nominal mass for formula confirmation.
Expert Insights & Authoritative Grounding
As a Senior Application Scientist, my recommendation is grounded in the principle of self-validating protocols. The choice of instrument should align with the required level of certainty for the analytical question at hand.
-
Why HRAM is the Gold Standard: For definitive structural confirmation, publication, or regulatory submission, HRAM is non-negotiable. The ability to calculate a mass error in the low single-digit ppm range effectively eliminates isobaric interferences—different compounds that share the same nominal mass.[5] This level of precision is crucial in drug development, where even minor impurities can have significant consequences.
-
When Nominal Mass is Sufficient: In a high-throughput screening environment or for monitoring a well-established chemical reaction where the byproducts are known and do not interfere, a nominal mass instrument can be a pragmatic and cost-effective tool for quickly verifying the presence of the target product.
-
The Next Level: Tandem Mass Spectrometry (MS/MS): Should any ambiguity remain, tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation.[12] By selecting the molecular ion (m/z 157.0) and fragmenting it via collision-induced dissociation (CID), one can generate a characteristic fragmentation pattern.[13] For this compound, expected losses would include the amide group (-NH₂) or the carbonyl group (-CO), producing fragments that are diagnostic for the parent structure.[14][15]
Conclusion
For the molecular weight verification of this compound, both nominal and high-resolution mass spectrometry can detect the compound. However, they provide vastly different levels of analytical confidence.
-
Nominal Mass Spectrometry provides evidence that is consistent with the target compound.
-
High-Resolution Accurate Mass (HRAM) Spectrometry provides unambiguous confirmation of the elemental formula.
For researchers, scientists, and drug development professionals, the investment in HRAM analysis is justified by the certainty it provides, ensuring the integrity of your research and preventing the propagation of errors. This guide demonstrates that for rigorous scientific work, the precision afforded by accurate mass measurement is the authoritative standard for molecular weight verification.
References
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- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1983). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry.
- Trammell, C., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Journal of Chromatography B.
- Quintás, G., & Lendl, B. (2010). Evaluation of the spectral accuracy of mass spectrometers using compounds containing Cl or Br atoms. Analytical and Bioanalytical Chemistry.
- Hinder, L., et al. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry.
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- Pulusu, V. R., et al. (2010). Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Biomedical Chromatography.
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- Czerwińska, K., et al. (2014). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis.
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A Comparative Analysis of 6-Chloronicotinamide and Other Nicotinamide Analogs in Key Biological Assays
In the landscape of drug discovery and cellular research, nicotinamide and its analogs represent a pivotal class of molecules. Their central role in cellular metabolism, primarily as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), places them at the heart of numerous signaling pathways, including those governing DNA repair, cellular aging, and metabolic regulation. This guide provides a comparative study of 6-Chloronicotinamide alongside other prominent nicotinamide analogs, offering an in-depth analysis of their performance in critical biological assays. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a synthesis of available data to aid researchers in their selection and application.
Introduction to Nicotinamide Analogs: A Diverse Family of Bioactive Molecules
Nicotinamide (NAM), the amide of vitamin B3, is the cornerstone of this family of compounds. Its primary function is to fuel the NAD+ salvage pathway, a critical recycling process that maintains cellular NAD+ pools.[1][2] Beyond this fundamental role, a diverse array of synthetic and natural nicotinamide analogs have been identified and developed, each with unique biological activities.[3] These analogs can be broadly categorized based on their primary mechanisms of action:
-
NAD+ Precursors: This group includes molecules like Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR), which serve as direct biochemical precursors for NAD+ synthesis. Their primary application in research is to elevate intracellular NAD+ levels, thereby influencing the activity of NAD+-dependent enzymes.
-
Enzyme Inhibitors: Nicotinamide itself, at elevated concentrations, can act as an inhibitor of NAD+-consuming enzymes, such as sirtuins and Poly(ADP-ribose) polymerases (PARPs).[4][5] Many synthetic analogs have been designed to be more potent and selective inhibitors of these enzyme families, with significant therapeutic implications, particularly in oncology.[6][7]
-
Synthetic Intermediates and Bioactive Molecules: this compound falls into a category of synthetic analogs that serve as versatile building blocks for the creation of more complex pharmaceuticals and agrochemicals.[8] While primarily valued for its synthetic utility, its structural similarity to nicotinamide suggests potential inherent biological activity, which this guide will explore.
This comparative guide will focus on two key families of enzymes that are profoundly influenced by nicotinamide and its analogs: the sirtuins and PARPs. By examining the effects of this compound and its counterparts on these enzymes, we can gain a deeper understanding of their therapeutic and research potential.
The Central Role of NAD+ and its Modulation by Nicotinamide Analogs
The activity of both sirtuins and PARPs is intrinsically linked to the availability of NAD+. Therefore, understanding how different nicotinamide analogs impact cellular NAD+ levels is crucial to interpreting their biological effects.
dot
Caption: Simplified overview of NAD+ metabolism highlighting the salvage pathway and major NAD+-consuming enzyme families.
As illustrated, NMN and NR directly feed into the NAD+ synthesis pathway. In contrast, nicotinamide itself is both a product of NAD+-consuming reactions and a precursor in the salvage pathway, creating a complex feedback loop. This compound, as a synthetic analog, is not a known natural precursor to NAD+ and its effects on cellular NAD+ levels have not been extensively studied. Its biological activity is more likely to stem from direct interactions with NAD+-binding proteins.
Comparative Analysis in Sirtuin Activity Assays
Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, inflammation, and aging.[4] Their activity is highly sensitive to fluctuations in NAD+ levels and can be modulated by various small molecules.
Overview of Sirtuin Inhibition by Nicotinamide Analogs
Nicotinamide is a well-established non-competitive inhibitor of sirtuins, acting through a feedback mechanism.[9] This inhibitory effect has prompted the development of numerous synthetic sirtuin inhibitors for therapeutic purposes. While direct experimental data on the sirtuin inhibitory activity of this compound is scarce in publicly available literature, its structural similarity to nicotinamide suggests a potential for interaction with the sirtuin active site.
Based on structure-activity relationship (SAR) studies of nicotinamide analogs, the presence of a substituent at the 6-position of the pyridine ring can influence binding affinity.[3] The electron-withdrawing nature of the chlorine atom in this compound could potentially alter its interaction with the enzyme's active site. For the purpose of this comparative guide, we will present a hypothetical inhibitory profile for this compound to facilitate comparison, while clearly noting the absence of direct empirical data.
| Compound | Target Sirtuin(s) | IC50 (µM) | Mechanism of Action | Reference |
| This compound | SIRT1, SIRT3 (Hypothetical) | >200 (Estimated) | Competitive Inhibition (Hypothetical) | N/A |
| Nicotinamide (NAM) | SIRT1, SIRT2, SIRT3, SIRT5, SIRT6 | 50 - 184 | Non-competitive (Feedback) Inhibition | [4][9] |
| Isonicotinamide | SIRT1, SIRT3 | >10,000 | Weak Inhibition | [1] |
| EX-527 | SIRT1 | Potent, selective | Competitive Inhibition | [10] |
| Cambinol | SIRT1, SIRT2 | Potent | Competitive Inhibition | [11] |
Experimental Protocol: Fluorometric Sirtuin Activity Assay
This protocol outlines a common method for assessing the inhibitory potential of nicotinamide analogs on sirtuin activity using a fluorogenic substrate.
Principle: The assay measures the deacetylation of a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore. Upon deacetylation by a sirtuin, the peptide is cleaved by a developer enzyme, releasing the fluorophore and generating a fluorescent signal that is proportional to the sirtuin's activity.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT3)
-
Fluorogenic sirtuin substrate (e.g., from a commercial kit)
-
NAD+ solution
-
Sirtuin assay buffer
-
Developer solution
-
Test compounds (this compound, Nicotinamide, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice and prepare working solutions as per the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. Include a vehicle control (e.g., DMSO) and a known inhibitor control (e.g., Nicotinamide).
-
Reaction Setup: In the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound or control
-
NAD+ solution
-
Recombinant sirtuin enzyme
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Develop Signal: Add the developer solution to each well and incubate at room temperature for 15-30 minutes.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
dot
Caption: Experimental workflow for the fluorometric sirtuin activity assay.
Comparative Analysis in PARP Activity Assays
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[7] Upon detecting DNA damage, PARP1, the most abundant family member, binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation serves as a scaffold to recruit other DNA repair factors.
Overview of PARP Inhibition by Nicotinamide Analogs
The development of PARP inhibitors (PARPis) has been a major breakthrough in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).[6] Early PARPis were designed as structural mimics of nicotinamide, competing with NAD+ for the catalytic site of the enzyme.[7]
| Compound | Target PARP(s) | IC50 (nM) | Mechanism of Action | Reference |
| This compound | PARP1 (Hypothetical) | >10,000 (Estimated) | Competitive Inhibition (Hypothetical) | N/A |
| Nicotinamide (NAM) | PARP1 | ~30,000 | Competitive Inhibition | [13] |
| 3-Aminobenzamide | PARP1 | ~1,000 | Competitive Inhibition | [5] |
| Olaparib | PARP1, PARP2 | 1-5 | Competitive Inhibition | [6] |
| Talazoparib | PARP1, PARP2 | ~1 | Competitive Inhibition | [6] |
Experimental Protocol: Colorimetric PARP Activity Assay
This protocol describes a common in vitro assay to measure the inhibitory effect of nicotinamide analogs on PARP activity.
Principle: The assay quantifies the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ substrate onto histone proteins coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA (to stimulate PARP activity)
-
PARP assay buffer
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Prepare Reagents: Prepare all buffers and working solutions as required.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. Include a vehicle control and a known PARP inhibitor control (e.g., Olaparib).
-
Reaction Setup: In the histone-coated wells, add the following:
-
PARP assay buffer
-
Test compound or control
-
Activated DNA
-
Recombinant PARP1 enzyme
-
-
Initiate Reaction: Add biotinylated NAD+ to all wells to start the PARylation reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Washing: Wash the plate multiple times with a wash buffer to remove unincorporated biotinylated NAD+.
-
Detection: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing steps to remove unbound conjugate.
-
Develop Signal: Add the colorimetric HRP substrate and incubate until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
dot
Caption: Experimental workflow for the colorimetric PARP activity assay.
Signaling Pathways and Sites of Action
To better understand the biological context of these assays, it is essential to visualize the signaling pathways in which sirtuins and PARPs operate.
dot
Caption: Sirtuin signaling pathway, showing activation by NAD+ and inhibition by nicotinamide analogs, leading to downstream metabolic and stress-response effects.
dot
Caption: PARP1-mediated DNA single-strand break repair pathway and the site of action for PARP inhibitors.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating this compound and other nicotinamide analogs in key biological assays targeting sirtuins and PARPs. While established analogs like nicotinamide, NMN, NR, and clinical PARP inhibitors have well-defined roles, the specific biological activities of this compound remain an area ripe for further investigation.
The provided protocols offer a robust starting point for researchers to quantitatively assess the effects of these compounds. The antineoplastic activity of 6-substituted nicotinamides, including the chloro-derivative, suggests that these molecules may indeed have therapeutic potential. Future studies should focus on direct, head-to-head comparisons of this compound with other analogs in enzymatic and cell-based assays to elucidate its precise mechanism of action. Such research will be invaluable in unlocking the full potential of the diverse family of nicotinamide analogs in medicine and life sciences.
References
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A Comparative Guide to Validating the Mechanism of Action of 6-Chloronicotinamide-Based Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 6-Chloronicotinamide (6-CN) and its derivatives. Our focus is on the prevailing hypothesis that these compounds act as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1][2][3] We will present a multi-phased, self-validating experimental workflow, comparing the inhibitor's performance against the well-characterized NAMPT inhibitor, FK866, and providing objective, data-driven benchmarks for decision-making.
Introduction: The Rationale for Targeting NAMPT
Nicotinamide adenine dinucleotide (NAD+) is an indispensable coenzyme in cellular metabolism, governing redox reactions, DNA repair, and gene regulation.[1][4] Many cancer cells, with their heightened metabolic and proliferative demands, are particularly reliant on the NAD+ salvage pathway, where NAMPT serves as the rate-limiting enzyme.[2][4][5] This dependency makes NAMPT a compelling therapeutic target.[4][5][6] Small molecule inhibitors, such as this compound and the benchmark compound FK866, aim to exploit this vulnerability by depleting cellular NAD+ pools, thereby inducing metabolic crisis and apoptosis in cancer cells.[6][7][8][9]
This guide outlines a logical "validation funnel" to systematically confirm that a 6-CN-based inhibitor achieves its therapeutic effect through the specific inhibition of NAMPT.
Phase 1: Direct Target Engagement and Biochemical Confirmation
The foundational step in MoA validation is to unequivocally demonstrate that the inhibitor physically interacts with and inhibits the enzymatic activity of its intended target in a controlled, cell-free environment.
In-Vitro NAMPT Enzymatic Assay
Causality: This is the most direct test of the hypothesis. By using purified recombinant NAMPT, we can isolate the enzyme-inhibitor interaction from all other cellular variables. A positive result here provides the strongest initial evidence of direct inhibition. Potent NAMPT inhibitors typically exhibit IC50 values in the low nanomolar range in biochemical assays.[10][11][12]
Experimental Protocol:
-
Reagents: Recombinant human NAMPT, Nicotinamide (NAM), Phosphoribosyl pyrophosphate (PRPP), ATP, NMNAT (Nicotinamide Mononucleotide Adenylyltransferase), and an NAD+ detection reagent (e.g., a commercial bioluminescent or colorimetric kit).[5]
-
Reaction Setup: Prepare a reaction mixture containing NAMPT, NAM, and PRPP in an appropriate assay buffer.
-
Inhibitor Addition: Add serial dilutions of the 6-CN-based inhibitor (e.g., from 0.01 nM to 10 µM) and a positive control (FK866) to the reaction wells. Include a DMSO vehicle control.
-
Initiation & Incubation: Initiate the reaction by adding ATP and NMNAT. This couples the production of NMN (by NAMPT) to the production of NAD+. Incubate at 37°C for 60 minutes.
-
Detection: Add the NAD+ detection reagent according to the manufacturer's protocol (e.g., Promega NAD/NADH-Glo™).[13] Measure the resulting signal (luminescence or absorbance).
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
Causality: While a biochemical assay confirms enzymatic inhibition, it doesn't prove the compound can engage the target within the complex milieu of a living cell. CETSA addresses this by measuring target protein stabilization upon ligand binding in intact cells.[14][15][16][17][18] A positive thermal shift provides direct evidence of target engagement in a physiological context.[15][16]
Experimental Protocol:
-
Cell Treatment: Treat intact cells (e.g., a cancer cell line known to express NAMPT, like HCT-116) with the 6-CN-based inhibitor (at a saturating concentration, e.g., 10x cellular IC50) or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.[14]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or detergents.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.
-
Detection: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble NAMPT protein at each temperature point using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble NAMPT relative to the unheated control against the temperature. A stabilizing ligand like a 6-CN inhibitor will shift the melting curve to the right, indicating a higher melting temperature (Tm).
Phase 2: Cellular Activity and Phenotypic Confirmation
Evidence of direct target engagement must be linked to a predictable downstream biological consequence. For a NAMPT inhibitor, this is the depletion of cellular NAD+ and subsequent impairment of cell viability.
Cellular NAD+/NADH Level Quantification
Causality: This experiment directly measures the functional consequence of NAMPT inhibition. A potent and specific inhibitor should cause a time- and dose-dependent decrease in the total cellular NAD+ and NADH pool.[6][19] This is a critical biomarker for on-target activity.[6]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A2780 ovarian cancer cells) and allow them to adhere. Treat with a dose range of the 6-CN inhibitor and FK866 for various time points (e.g., 6, 24, 48 hours).
-
Lysate Preparation: Wash cells with cold PBS. Prepare separate acidic and basic extracts to specifically measure NAD+ and NADH, respectively, as per commercial kit instructions.[20][21] Deproteinize the samples using a 10 kDa spin filter to remove enzymes that could degrade the cofactors.[20][22]
-
Quantification: Use a commercial NAD+/NADH detection kit (e.g., from Cell Biolabs, Sigma-Aldrich, or Promega) that employs a cycling reaction to generate a quantifiable colorimetric, fluorometric, or luminescent signal.[20][21][23]
-
Data Analysis: Normalize the NAD+/NADH levels to total protein concentration in each sample. Plot the levels against inhibitor concentration and time to observe the kinetics of NAD+ depletion.
Cell Viability and Proliferation Assays
Causality: The ultimate goal of an anti-cancer NAMPT inhibitor is to induce cell death.[7][8] The potency of the inhibitor in reducing cell viability (cellular IC50) should correlate with its potency in depleting NAD+. A strong correlation is a key piece of evidence linking the molecular MoA to the desired phenotype.
Experimental Protocol:
-
Cell Plating: Seed cancer cell lines in 96-well plates. It is crucial to test a panel of cell lines, including those with known dependencies on the NAMPT pathway.
-
Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the 6-CN inhibitor and FK866. Incubate for a prolonged period (e.g., 72-96 hours) to allow for the effects of NAD+ depletion to manifest.
-
Viability Measurement: Assess cell viability using a standard method such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the cellular IC50 by fitting the dose-response data to a sigmoidal curve.
| Compound | Biochemical IC50 (NAMPT) | Cellular IC50 (A2780) | NAD+ Depletion EC50 (24h) |
| 6-CN Inhibitor | 2.5 nM | 5.0 nM | 4.5 nM |
| FK866 (Control) | 0.1 nM[12] | 1.2 nM[7] | 1.0 nM |
| Inactive Analog | >10,000 nM | >10,000 nM | >10,000 nM |
Table 1: Example comparative data for a hypothetical 6-CN inhibitor versus the benchmark FK866. A strong candidate will show consistent potency across biochemical and cellular assays.
Phase 3: Validating Specificity and On-Target Effects
The final and most critical phase is to prove that the observed cellular phenotype is a direct result of inhibiting NAMPT and not due to unforeseen off-target effects.
Rescue Experiments
Causality: This is a classic pharmacological validation technique. If the inhibitor's toxicity is due to the depletion of the NAD+ pool via NAMPT blockade, then replenishing this pool through a NAMPT-independent pathway should "rescue" the cells from death. Nicotinic acid (NA) can be converted to NAD+ via the Preiss-Handler pathway, bypassing NAMPT.[11]
Experimental Protocol:
-
Co-treatment Setup: Treat cells with the IC90 concentration of the 6-CN inhibitor in the presence or absence of a high concentration of nicotinic acid (e.g., 10 µM).
-
Cell Line Selection: It is critical to use a cell line that expresses a functional Preiss-Handler pathway (i.e., is NAPRT-positive), such as HCT-116.[6]
-
Viability Assessment: After 72-96 hours, measure cell viability as described previously.
-
Interpretation: A significant increase in cell viability in the co-treated group compared to the inhibitor-only group strongly indicates that the compound's primary MoA is through the NAMPT-NAD+ axis.
CRISPR/Cas9 Target Validation
Causality: Genetic ablation of the target protein should phenocopy the effect of the chemical inhibitor.[24][25] If cells lacking NAMPT become resistant to the 6-CN inhibitor, it provides powerful genetic evidence that NAMPT is the relevant target. The use of CRISPR-Cas9 for target validation is a cornerstone of modern drug discovery.[24][25][26][27][28]
Experimental Protocol:
-
Generate Knockout Line: Use CRISPR/Cas9 to generate a stable NAMPT knockout (KO) in a relevant cancer cell line. Validate the KO by Western Blot and/or genomic sequencing.
-
Dose-Response Comparison: Perform a cell viability dose-response assay with the 6-CN inhibitor on both the wild-type (WT) and NAMPT KO cell lines.
-
Interpretation: The NAMPT KO cells should exhibit significant resistance to the inhibitor (a large rightward shift in the IC50 curve) compared to the WT cells. This demonstrates that the protein must be present for the compound to exert its cytotoxic effect.
Visualizing the Validation Workflow & Underlying Biology
Diagrams are essential for conceptualizing the complex biological and experimental pathways involved in MoA validation.
The NAD+ Salvage Pathway and Inhibitor Action
Caption: The NAD+ salvage pathway and the inhibitory action of 6-CN.
The MoA Validation Funnel
Caption: A decision-making workflow for MoA validation.
Logic of the Nicotinic Acid Rescue Experiment
Caption: Logical diagram of the nicotinic acid rescue pathway.
Conclusion
Validating the mechanism of action for any therapeutic candidate is a rigorous, multi-step process that demands scientific integrity at every stage. For this compound-based inhibitors, this guide provides a robust, self-validating framework. By systematically progressing from direct biochemical inhibition and cellular target engagement to phenotypic correlation and genetic confirmation, researchers can build an unassailable case for on-target NAMPT inhibition. The comparative data against established benchmarks like FK866 and the orthogonal validation provided by rescue experiments and CRISPR-based approaches are essential for ensuring that only the most promising and well-characterized candidates advance in the drug development pipeline.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Chloronicotinamide Quantification
For researchers, scientists, and drug development professionals, the robust and accurate quantification of 6-Chloronicotinamide is a critical step in various stages of research and development. As a key intermediate and potential metabolite, ensuring the reliability of its measurement is paramount for data integrity and regulatory compliance. This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative guidelines to empower you to select and validate the optimal methodology for your specific analytical needs.
Introduction to this compound and the Imperative of Method Validation
This compound (C₆H₅ClN₂O, MW: 156.57 g/mol ) is a halogenated derivative of nicotinamide.[1][2] Its chemical structure, featuring a pyridine ring, a carboxamide group, and a chlorine atom, dictates its physicochemical properties, such as its melting point of 210-212 °C and its nature as a powder.[1][3] The accurate quantification of this compound is essential in various contexts, including synthetic chemistry process control, metabolite identification, and toxicological studies.
The cross-validation of analytical methods is not merely a regulatory hurdle; it is a scientific necessity. It ensures that the chosen method is "fit for purpose," providing reliable, reproducible, and accurate data.[4] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a comprehensive framework for the validation of analytical procedures, which we will use as the benchmark for our comparison.[4][5][6]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for this compound quantification hinges on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. Below, we compare HPLC-UV, LC-MS/MS, and GC-MS, highlighting their respective strengths and weaknesses for this application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and versatility. For a chromophore-containing molecule like this compound, UV detection is a straightforward approach.
Principle: The method separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: this compound is a moderately polar compound, making reversed-phase HPLC an ideal separation mode.
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer provides the necessary elution strength and helps to achieve good peak shape. The buffer's pH can be adjusted to control the ionization state of the molecule and improve retention and peak symmetry.
-
C18 Column: A C18 column is a versatile and widely used stationary phase that provides good retention for a broad range of compounds, including this compound.
Experimental Workflow for HPLC-UV Analysis
Caption: HPLC-UV workflow for this compound quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, particularly in complex matrices like biological fluids, LC-MS/MS is the gold standard.
Principle: Similar to HPLC, LC is used for the initial separation. The eluent from the LC column is then introduced into a mass spectrometer. The mass spectrometer ionizes the analyte, selects the precursor ion (the ionized molecule of this compound), fragments it, and then detects a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Causality of Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like this compound, typically forming protonated molecular ions [M+H]⁺ in positive ion mode.
-
MRM Transitions: The selection of specific precursor-to-product ion transitions provides a high degree of certainty in analyte identification and quantification, minimizing interferences from the sample matrix.
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for this compound quantification.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high melting point, GC-MS analysis may be feasible, potentially with derivatization to improve volatility and thermal stability.
Principle: The sample is vaporized and introduced into a gaseous mobile phase (carrier gas), which carries it through a capillary column containing the stationary phase. Separation occurs based on the compound's volatility and interaction with the stationary phase. The separated compounds are then detected by a mass spectrometer.
Causality of Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique that can increase the volatility and thermal stability of this compound by replacing active hydrogens on the amide group.
-
Split/Splitless Injection: The choice of injection mode depends on the expected concentration of the analyte. Splitless injection is used for trace analysis, while split injection is suitable for higher concentrations.
-
Electron Ionization (EI): EI is a hard ionization technique that generates reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for this compound quantification.
Cross-Validation: A Comparative Framework
According to ICH Q2(R2) guidelines, a validated analytical procedure must demonstrate fitness for its intended purpose.[4] The core validation parameters include specificity, linearity, accuracy, precision, and robustness.[7] Below is a comparative summary of the expected performance of each technique for the quantification of this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity/Selectivity | Good; potential for co-eluting interferences. | Excellent; highly selective due to MRM transitions. | Very Good; selectivity enhanced by mass spectrometric detection. |
| Linearity (R²) | Typically >0.999 | Typically >0.999 | Typically >0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% (matrix dependent) | 90-110% (can be affected by derivatization efficiency) |
| Precision (%RSD) | < 2% | < 15% (for bioanalysis) | < 10% |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | ng/mL range (can be improved with derivatization) |
| Robustness | Generally high. | Moderate; sensitive to matrix effects and ion suppression. | Moderate; sensitive to inlet conditions and derivatization variability. |
| Throughput | High | High | Moderate to High |
| Cost | Low to Moderate | High | Moderate |
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and validation. They are based on established analytical principles and methods for similar compounds.
Protocol 1: HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a diode array detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Run Time: 10 minutes.
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve in a suitable solvent. Dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm filter prior to injection.
Protocol 2: LC-MS/MS Method
-
Instrumentation: Agilent 1290 Infinity II UHPLC coupled to a 6470 Triple Quadrupole MS or equivalent.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: ESI, Positive Ion Mode.
-
MRM Transition (Hypothetical): Precursor ion (m/z 157.0) → Product ion (e.g., m/z 112.0). These would need to be optimized experimentally.
-
Standard Preparation: Prepare a stock solution in methanol. Serially dilute in a relevant matrix (e.g., plasma, urine) to create calibration standards.
-
Sample Preparation: Perform a protein precipitation with acetonitrile or a solid-phase extraction (SPE) to clean up the sample. Evaporate the solvent and reconstitute in the initial mobile phase.
Protocol 3: GC-MS Method
-
Instrumentation: Agilent 8890 GC coupled to a 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions.
-
Derivatization: To 100 µL of sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70 °C for 30 minutes.
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like ethyl acetate before derivatization.
Conclusion and Recommendations
The choice of the most appropriate analytical method for the quantification of this compound is a critical decision that should be guided by the specific analytical requirements.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control and assays where high sensitivity is not required and the sample matrix is relatively clean.
-
LC-MS/MS is the method of choice for applications demanding high sensitivity and selectivity, such as bioanalysis, trace impurity analysis, and metabolite identification.
-
GC-MS can be a viable alternative, especially if the instrumentation is readily available. However, the potential need for derivatization adds a layer of complexity to the sample preparation process.
Ultimately, a thorough method development and validation process, guided by the principles outlined in the ICH guidelines, is essential to ensure the generation of high-quality, reliable, and defensible analytical data for this compound.
References
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 80456.
- International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
Sources
- 1. This compound 98 6271-78-9 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 6271-78-9 [chemicalbook.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Benchmarking Guide to the Synthesis of 6-Chloronicotinamide: Emerging Biocatalysis vs. Traditional Amidation Strategies
For researchers, medicinal chemists, and professionals in drug development, the efficient and sustainable synthesis of key chemical building blocks is a paramount concern. 6-Chloronicotinamide, a vital intermediate in the synthesis of numerous pharmaceutical agents, is a prime example of a molecule where the synthetic route can significantly impact overall process efficiency, cost, and environmental footprint. This guide provides an in-depth technical comparison of a novel, greener enzymatic approach to this compound synthesis against two established, published methodologies: the thionyl chloride-mediated and the carbodiimide-activated amidation of 6-chloronicotinic acid.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers insights into the practical application of each method, and provides a framework for the analytical validation of the final product, ensuring scientific integrity and trustworthiness.
The Synthetic Landscape: An Overview
The synthesis of this compound typically originates from 6-chloronicotinic acid or its corresponding ester. The critical transformation is the formation of the amide bond, a reaction of fundamental importance in organic chemistry. Herein, we will benchmark three distinct approaches to this pivotal step.
Caption: Overview of the benchmarked synthetic pathways to this compound.
New Synthetic Route: Enzymatic Amidation of Methyl 6-Chloronicotinate
The burgeoning field of biocatalysis offers a paradigm shift in chemical synthesis, prioritizing milder reaction conditions and enhanced selectivity. The enzymatic amidation of methyl 6-chloronicotinate using an immobilized lipase, such as Novozym® 435, exemplifies a greener approach to this compound.[1]
Expertise & Experience: The Rationale Behind Biocatalysis
The choice of an enzymatic approach is underpinned by several key principles of green chemistry. Enzymes operate under mild conditions (moderate temperatures and pressures), obviating the need for harsh reagents and extreme temperatures often associated with traditional chemical methods. This not only reduces energy consumption but also minimizes the formation of byproducts. The high selectivity of enzymes, in this case, a lipase, can lead to cleaner reactions with higher purity profiles, simplifying downstream purification processes.
Caption: Simplified workflow of the enzymatic amidation process.
Experimental Protocol: Enzymatic Synthesis
Materials:
-
Methyl 6-chloronicotinate
-
Ammonia (solution in a suitable organic solvent, e.g., tert-amyl alcohol)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
tert-Amyl alcohol (or other suitable organic solvent)
Procedure:
-
In a temperature-controlled reaction vessel, dissolve methyl 6-chloronicotinate in tert-amyl alcohol.
-
Add the immobilized enzyme, Novozym® 435, to the solution.
-
Introduce the ammonia solution to the reaction mixture. A molar excess of ammonia is typically used to drive the equilibrium towards product formation.[1]
-
Maintain the reaction at a constant temperature, typically around 50-60°C, with gentle agitation.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused, a key advantage of this method.[1]
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Published Method 1: Thionyl Chloride-Mediated Amidation
A cornerstone of traditional amide synthesis involves the activation of a carboxylic acid with thionyl chloride to form a highly reactive acyl chloride intermediate. This is a robust and widely published method.
Expertise & Experience: The Power and Pitfalls of Acyl Chlorides
The conversion of 6-chloronicotinic acid to its acyl chloride derivative dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. This method is often high-yielding and relatively fast. However, the use of thionyl chloride necessitates stringent safety precautions due to its corrosive and toxic nature. The reaction also produces stoichiometric amounts of acidic byproducts (HCl and SO2), which must be neutralized, adding to the waste stream.
Caption: Reaction pathway for the thionyl chloride-mediated amidation.
Experimental Protocol: Thionyl Chloride Method
Materials:
-
6-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Ammonia (aqueous or in a suitable solvent)
-
Base for neutralization (e.g., sodium bicarbonate)
Procedure:
-
In a fume hood, suspend 6-chloronicotinic acid in the anhydrous solvent in a flask equipped with a reflux condenser and a gas trap.
-
Slowly add an excess of thionyl chloride to the suspension. The reaction is typically exothermic.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete formation of the acyl chloride (typically 1-3 hours), monitoring for the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in a fresh portion of anhydrous solvent.
-
In a separate vessel, prepare a solution of ammonia. Cool this solution in an ice bath.
-
Slowly add the acyl chloride solution to the cold ammonia solution with vigorous stirring. An exothermic reaction will occur, and the product will precipitate.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the solid product by filtration and wash it with cold water to remove ammonium chloride.
-
The crude product can be further purified by recrystallization.
Published Method 2: Carbodiimide-Mediated Amidation
Peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt), provide a milder alternative to the thionyl chloride method for amide bond formation.
Expertise & Experience: The Finesse of Coupling Reagents
Carbodiimide-based couplings are favored for their milder reaction conditions and are particularly useful when dealing with sensitive substrates. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt is often added to suppress side reactions and reduce racemization in chiral substrates by forming a more stable active ester. While this method avoids the use of highly corrosive reagents like thionyl chloride, it generates a urea byproduct that must be removed during workup. The cost of coupling reagents can also be a consideration for large-scale synthesis.
Caption: Reaction pathway for the carbodiimide-mediated amidation.
Experimental Protocol: Carbodiimide Coupling Method
Materials:
-
6-Chloronicotinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonia (aqueous or in a suitable solvent)
-
A suitable polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
A tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve 6-chloronicotinic acid in the chosen solvent in a reaction flask.
-
Add HOBt (typically 1.1 equivalents) and EDC HCl (typically 1.1 equivalents) to the solution.
-
Add the tertiary amine base (typically 2-3 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the activation of the carboxylic acid.
-
Add the ammonia source to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or HPLC until completion (typically a few hours to overnight).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Performance Benchmark: A Comparative Analysis
The choice of a synthetic route is a multi-faceted decision. The following table provides a comparative summary of the three benchmarked methods based on key performance indicators.
| Metric | New Route: Enzymatic Amidation | Published Route 1: Thionyl Chloride | Published Route 2: Carbodiimide Coupling |
| Starting Material | Methyl 6-chloronicotinate | 6-Chloronicotinic acid | 6-Chloronicotinic acid |
| Typical Yield | High (often >85%)[1] | High (often >90%) | Good to High (70-90%) |
| Purity Profile | Generally high due to enzyme selectivity | Can be high after purification | Generally good, but requires purification to remove urea byproduct |
| Reaction Time | Can be longer (several hours to a day) | Relatively short (a few hours) | Moderate (a few hours to overnight) |
| Temperature | Mild (typically 40-60°C) | High (reflux) | Mild (room temperature) |
| Reagent Cost | Enzyme can be expensive initially, but is reusable | Thionyl chloride is relatively inexpensive | Coupling reagents can be costly |
| Safety Hazards | Generally low hazard | Thionyl chloride is highly corrosive and toxic | Reagents are generally less hazardous than SOCl₂ |
| Environmental Impact (E-Factor) | Low (fewer reagents, reusable catalyst, milder conditions) | High (stoichiometric inorganic waste) | Moderate (stoichiometric organic waste) |
Trustworthiness: A Framework for Analytical Validation
To ensure the identity and purity of the synthesized this compound, a robust analytical protocol is essential. This serves as a self-validating system for the described synthetic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should confirm the presence of the aromatic protons of the pyridine ring and the two protons of the amide group. The chemical shifts and coupling constants will be characteristic of the this compound structure.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule, including the carbonyl carbon of the amide.
2. High-Performance Liquid Chromatography (HPLC):
-
An HPLC method can be developed to determine the purity of the final product. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[2] The retention time of the main peak should match that of a known standard of this compound, and the peak area can be used to quantify the purity.
3. Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (C₆H₅ClN₂O).
Conclusion: Guiding the Path Forward in Synthesis
This guide has benchmarked a novel enzymatic route for the synthesis of this compound against two established, published methods.
-
The enzymatic approach stands out for its green credentials, operating under mild conditions with a reusable catalyst, leading to a lower environmental impact. While the initial investment in the enzyme may be higher, its reusability can make it cost-effective in the long run, particularly for larger-scale production.
-
The thionyl chloride method remains a rapid and high-yielding option, valued for its simplicity and the low cost of the primary reagent. However, its significant drawbacks in terms of safety and environmental waste cannot be overlooked.
-
The carbodiimide coupling method offers a milder and safer alternative to the thionyl chloride route, though it comes at a higher reagent cost and requires more extensive purification to remove the urea byproduct.
The optimal choice of synthetic route will ultimately depend on the specific priorities of the research or manufacturing campaign. For laboratories and companies increasingly focused on sustainability and green chemistry, the enzymatic route presents a compelling and forward-looking alternative. For rapid, small-scale synthesis where cost is a primary driver, the traditional methods may still find application, albeit with careful consideration of their safety and environmental implications.
It is our hope that this comprehensive guide will serve as a valuable resource for scientists and professionals in making informed decisions about the synthesis of this compound and other critical pharmaceutical intermediates.
References
- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). RSC. [Link]
- A green chemistry perspective on catalytic amide bond form
- Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. (2016).
- EDC HCl, CAS 25952-53-8; N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hy. (n.d.). Aapptec. [Link]
- The E-Factor in Green Chemistry. (2021). Chemistry LibreTexts. [Link]
- How to Calculate E-factor (Green Chem). (2022). YouTube. [Link]
- Biocatalytic amide bond form
- A green HPLC technique with a 100% water mobile phase for detecting imidacloprid and its metabolite 6-chloronicotinic acid. (2015). Semantic Scholar. [Link]
Sources
A Researcher's Guide to the In Vitro and In Vivo Efficacy of 6-Chloronicotinamide Derivatives as NAMPT Inhibitors
This guide provides a comparative analysis of 6-Chloronicotinamide derivatives and other related compounds, focusing on their efficacy as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). We will dissect their performance in both cellular (in vitro) and whole-organism (in vivo) models, offering a clear perspective on their therapeutic potential, supported by experimental data and detailed protocols for researchers in the field of drug discovery.
Introduction: The Rationale for Targeting NAMPT with this compound Derivatives
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, essential for the energy production and survival of all cells.[1] Many cancer cells exhibit a heightened reliance on NAD+ to fuel their rapid proliferation and metabolic demands. This dependency presents a therapeutic vulnerability. The primary route for NAD+ production in mammalian cells is the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[2][3]
By inhibiting NAMPT, we can effectively starve cancer cells of NAD+, leading to an energy crisis, an arrest of the cell cycle, and ultimately, apoptosis (programmed cell death). This strategy has proven potent in preclinical models.[3] this compound serves as a structural scaffold for a class of compounds designed to inhibit NAMPT. The development of its derivatives aims to optimize potency, selectivity, and pharmacokinetic properties to create effective anticancer agents.
Mechanism of Action: NAD+ Depletion
The central mechanism of these derivatives is competitive inhibition of the NAMPT active site. This blockade prevents the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the precursor to NAD+. The resulting depletion of the cellular NAD+ pool disrupts numerous critical processes.
Caption: NAMPT Inhibition Pathway.
Comparative In Vitro Efficacy
The initial evaluation of any potential drug candidate occurs at the cellular level. In vitro assays are fundamental for determining a compound's potency (typically measured as the half-maximal inhibitory concentration, IC50) and for confirming its mechanism of action.
Data Summary: Anti-proliferative Activity
The following table summarizes the in vitro cytotoxicity of various nicotinamide derivatives and established NAMPT inhibitors against several human cancer cell lines. A lower IC50 value indicates higher potency.
| Compound/Derivative | Target Cell Line | IC50 Value (µM) | Assay Type | Reference |
| FK866 | MDA-MB-468 (Breast) | 0.008 (approx.) | Proliferation Assay | [4] |
| FK866 | Patient-Derived ALL | < 0.01 | ATP Viability Assay | [5] |
| STF-118804 | Patient-Derived ALL | < 0.01 | ATP Viability Assay | [5] |
| GPP-78 | Patient-Derived ALL | ~ 0.01 - 0.1 | ATP Viability Assay | [5] |
| DDY02 | MDA-MB-468 (Breast) | 0.01 (NAMPT) / 0.05 (PARP1) | Enzyme Inhibition | [4] |
| Derivative 8 | HCT-116 (Colon) | 5.4 | MTT Assay | [6] |
| Derivative 8 | HepG2 (Liver) | 7.1 | MTT Assay | [6] |
| Derivative N4 | MCF-7 (Breast) | 12.1 | Cytotoxicity Assay |
Analysis of In Vitro Data: The data clearly show that NAMPT inhibitors like FK866 and STF-118804 exhibit potent nanomolar activity against hematological malignancies (ALL).[5] Newer dual-target inhibitors, such as DDY02, also show impressive potency against both NAMPT and PARP1 in breast cancer cells.[4] Other nicotinamide derivatives demonstrate micromolar efficacy against solid tumors like colon, liver, and breast cancer.[6] The choice of cell line is critical, as some tumors are more dependent on the NAMPT pathway than others, influencing the observed IC50 values.
Experimental Protocol: In Vitro Cell Viability (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability, which is a proxy for the anti-proliferative effect of a compound. The causality is straightforward: viable cells with active metabolism convert the MTT reagent into a purple formazan product; dead cells do not.
Objective: To determine the IC50 value of a this compound derivative.
Materials:
-
Target cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium. Concentrations should bracket the expected IC50 (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions.
-
Incubate for 72 hours. This duration is chosen to allow for multiple cell doubling times, making the anti-proliferative effects more pronounced.[1]
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Caption: Workflow for an MTT Cell Viability Assay.
Comparative In Vivo Efficacy
Promising in vitro results are a prerequisite, but not a guarantee, of in vivo success. Whole-organism models are indispensable for evaluating a compound's therapeutic potential in a complex biological system, accounting for its absorption, distribution, metabolism, and excretion (ADME) — collectively known as pharmacokinetics.[7]
Data Summary: Anti-Tumor Activity in Animal Models
Translating potent in vitro compounds to in vivo models can be challenging. For instance, studies with 6-aminonicotinamide showed that the exposures required to sensitize tumor cells in vitro were difficult to achieve in vivo due to rapid clearance and toxicity at higher doses.[8] This highlights the critical importance of in vivo evaluation.
| Compound/Derivative | Animal Model | Dosing Regimen | Efficacy Endpoint | Reference |
| SET-M33L-PEG | P. aeruginosa sepsis model (mouse) | 5 mg/kg, IV, twice | 60-80% survival | [9] |
| SET-M33L | P. aeruginosa skin infection (mouse) | Topical | Complete healing | [9] |
| 6-Aminonicotinamide | CD2F1 mice | 10 mg/kg, IV | Rapid clearance (T1/2β = 31.3 min), lethal toxicity with prolonged exposure | [8] |
| TMC (Chlorin Derivative) | Eca-109 xenograft (nude mice) | Not specified | Significant tumor growth inhibition | [10] |
(Note: Direct in vivo comparative data for a series of this compound derivatives is limited in publicly accessible literature. The table includes related nicotinamide derivatives and other compounds to illustrate the principles of in vivo testing and reporting.)
Analysis of In Vivo Data: The available data underscore a crucial concept in drug development: the disconnect that can occur between in vitro and in vivo results. A compound's chemical structure dictates not only its target affinity but also its pharmacokinetic profile. The rapid clearance and toxicity of 6-aminonicotinamide in mice demonstrate that even a mechanistically sound agent can fail if it cannot be maintained at a therapeutic concentration in the body without causing unacceptable side effects.[8] Conversely, modifications like PEGylation (as seen with SET-M33L-PEG) can dramatically improve a compound's persistence in plasma, enhancing its efficacy in systemic disease models.[9]
Experimental Protocol: In Vivo Xenograft Efficacy Study
This protocol describes a standard cell line-derived xenograft (CDX) model, a cornerstone of preclinical cancer drug evaluation.
Objective: To evaluate the anti-tumor efficacy of a lead this compound derivative in an immunodeficient mouse model.
Causality & Rationale: Using immunodeficient mice (e.g., Nude or SCID) is essential because their compromised immune system will not reject the implanted human tumor cells. This allows the tumor to grow and provides a clean system to test the direct anti-tumor effects of the compound.
Materials:
-
6-8 week old immunodeficient mice
-
Human cancer cells (e.g., HCT-116)
-
Matrigel (optional, to support tumor establishment)
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO)
-
Dosing equipment (syringes, gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells from culture. Resuspend 2-5 million cells in 100-200 µL of sterile PBS, potentially mixed 1:1 with Matrigel.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Staging:
-
Monitor mice daily for health and tumor growth.
-
Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), use calipers to measure tumor length (L) and width (W). Tumor volume is calculated using the formula: Volume = (W² x L) / 2.
-
-
Randomization and Grouping:
-
When tumors reach the target volume, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., daily oral gavage)
-
Group 2: Test Compound (e.g., 20 mg/kg, daily oral gavage)
-
Group 3: Positive Control (a known effective drug, optional)
-
-
Randomization is critical to prevent bias and ensure that the average starting tumor volume is similar across all groups.
-
-
Treatment Administration:
-
Administer the treatment as per the defined schedule (e.g., daily for 21 days).
-
Monitor animal body weight and tumor volume 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
-
Efficacy Endpoints:
-
The primary endpoint is typically Tumor Growth Inhibition (TGI). This is calculated at the end of the study by comparing the change in tumor volume in the treated group to the vehicle control group.
-
Other endpoints can include survival analysis or collection of tumors for biomarker analysis.
-
-
Termination and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration.
-
Plot the mean tumor volume for each group over time to visualize the treatment effect.
-
Caption: General Workflow for a Xenograft In Vivo Study.
Conclusion and Future Perspectives
The development of this compound derivatives as NAMPT inhibitors represents a promising strategy in oncology. The in vitro data demonstrate that these compounds can achieve high potency, effectively killing cancer cells by depleting their NAD+ supply. However, the journey from a potent molecule in a dish to an effective drug in a patient is fraught with challenges, primarily related to pharmacokinetics and toxicity.
The comparative analysis reveals that while nanomolar efficacy is achievable in vitro, successful translation to in vivo models requires careful optimization of the molecular structure to ensure favorable ADME properties. Future research should focus on:
-
Structure-Activity and Structure-Property Relationships: Systematically modifying the this compound scaffold to improve metabolic stability and oral bioavailability while retaining high potency.
-
Combination Therapies: Exploring the synergistic effects of NAMPT inhibitors with other agents, such as PARP inhibitors, which also involve NAD+ metabolism, or with standard chemotherapies.[4]
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to NAMPT inhibitor therapy.
By integrating rigorous in vitro screening with pharmacokinetically-informed in vivo studies, the full therapeutic potential of this promising class of compounds can be realized.
References
- Structure-based virtual screening, molecular dynamics simulation and in vitro evaluation to identify inhibitors against NAMPT. Journal of Biomolecular Structure and Dynamics.
- Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens.
- In vitro screening of the putative NAPRT inhibitors.
- NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from ALL patient-derived xenografts through NAD+ depletion.
- Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. MDPI.
- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Wiley Online Library.
- This compound 98 6271-78-9. Sigma-Aldrich.
- Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC).
- Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1.
- In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy.
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv
- In Vitro and in Vivo Efficacy, Toxicity, Bio-Distribution and Resistance Selection of a Novel Antibacterial Drug Candid
- Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206)
- This compound | C6H5ClN2O | CID 80456. PubChem.
- Quantitative in vitro - in vivo extrapol
- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives.
- Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics d
- Multi-Step Usage of in Vivo Models During R
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- CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.
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The Metabolic Gauntlet: A Comparative Guide to the Stability of 6-Chloronicotinamide Derivatives in Drug Discovery
In the landscape of modern drug discovery, the journey of a promising compound from initial hit to clinical candidate is fraught with challenges. Among the most critical hurdles is metabolic stability—the susceptibility of a compound to biochemical modification by the body's enzymatic machinery.[1] For researchers working with scaffolds like 6-chloronicotinamide, a deep understanding of metabolic fate is not just advantageous; it is paramount to success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic byproducts, ultimately derailing an otherwise promising therapeutic agent.[2]
This guide provides an in-depth, comparative analysis of the metabolic stability of compounds derived from this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare the utility of different in vitro models, and present a framework for interpreting stability data to guide medicinal chemistry efforts.
Key Metabolic Pathways for Pyridine Carboxamides
The metabolic fate of this compound derivatives is primarily dictated by the enzymatic systems of the liver, with cytochrome P450 (CYP) enzymes playing a central role in Phase I metabolism.[3] The pyridine ring and the carboxamide group are the principal sites of metabolic attack. Understanding these "metabolic hotspots" is crucial for designing more robust analogues. Several studies on pyridine-containing drugs have elucidated common metabolic pathways.[4][5][6]
Phase I Metabolism (Functionalization):
-
Pyridine Ring Hydroxylation: CYP enzymes, particularly CYP2E1, can introduce hydroxyl groups onto the pyridine ring.[7][8] For a this compound derivative, this can occur at positions ortho or meta to the chlorine and carboxamide substituents.
-
N-Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, forming an N-oxide metabolite. This is a common metabolic pathway for many pyridine-containing pharmaceuticals.[7][8]
-
Dechlorination: While less common, enzymatic removal of the chlorine atom can occur, potentially leading to a more polar metabolite.
-
Hydrolysis of the Carboxamide: The amide bond can be cleaved by amidase enzymes, though this is often a slower process compared to CYP-mediated oxidation.
Phase II Metabolism (Conjugation):
-
Glucuronidation: If a hydroxyl group is introduced during Phase I metabolism, it can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Similarly, hydroxylated metabolites can undergo sulfation by sulfotransferases (SULTs).
-
Glutathione Conjugation: The chloro-substituted pyridine ring can be susceptible to nucleophilic attack by glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This can be a detoxification pathway, but in some cases, may lead to the formation of reactive intermediates.
Below is a diagram illustrating the potential metabolic pathways for a generic this compound derivative.
Caption: Potential Phase I and Phase II metabolic pathways for this compound derivatives.
Experimental Design for Assessing Metabolic Stability
To experimentally assess the metabolic stability of this compound derivatives, two primary in vitro systems are employed: liver microsomes and hepatocytes. Each offers distinct advantages and provides a different facet of the metabolic puzzle.
Liver Microsomal Stability Assay
This is a high-throughput and cost-effective method to evaluate Phase I metabolic stability.[9] Liver microsomes are subcellular fractions containing the majority of the CYP enzymes.[10]
Experimental Workflow:
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.[11]
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[12]
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.[13]
-
-
Incubation:
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot the reaction mixture into a separate plate containing a cold quenching solution (e.g., acetonitrile) with an internal standard.[11]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[14]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II enzymes, as well as their necessary cofactors.[15][16]
Detailed Protocol:
-
Hepatocyte Preparation:
-
Incubation:
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension and terminate the reaction by adding a cold quenching solution (e.g., methanol or acetonitrile) with an internal standard.[11]
-
-
Sample Processing and Analysis:
-
Process the samples as described for the microsomal assay (centrifugation and supernatant transfer).
-
Analyze the concentration of the parent compound using LC-MS/MS.[16]
-
-
Data Analysis:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay, with CLint expressed as µL/min/10^6 cells.[18]
-
Comparative Analysis of Metabolic Stability
While a comprehensive dataset for a series of this compound derivatives is not publicly available, we can draw valuable comparisons from published data on structurally related compounds.
| Compound ID | Structure | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint) | Reference |
| Compound 10c | N-(4-aminosalicyl)-6-chloronicotinamide | Human Liver Microsomes | 630 | Low | |
| Isoniazid | Pyridine-4-carbohydrazide | Human Liver Microsomes | Short | High | [10] |
| 4-Aminosalicylic acid | 4-amino-2-hydroxybenzoic acid | - | Short | High | [10] |
| Verapamil | (a standard high-clearance compound) | Human Hepatocytes | - | 24.1 µL/min/10^6 cells | [19] |
| Tolbutamide | (a standard low-clearance compound) | Plated Human Hepatocytes | > 240 | Low |
Discussion:
The data for Compound 10c , a derivative of this compound, demonstrates remarkably high metabolic stability in human liver microsomes with a half-life of 630 minutes.[10] This suggests that the combination of the 6-chloro substituent and the N-(4-aminosalicyl) group imparts significant resistance to CYP-mediated metabolism. In stark contrast, the parent compounds from which it was conceptually derived, isoniazid and 4-aminosalicylic acid, are known to have short half-lives and high clearance.[10] This highlights the profound impact of structural modifications on metabolic stability.
The pyridine moiety is a common feature in many approved drugs and its presence can influence metabolic stability in various ways.[3][4][5] For instance, the introduction of a pyridine ring in place of a phenyl ring in a series of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors led to a 160-fold improvement in metabolic stability.[3] This suggests that the electron-withdrawing nature of the pyridine nitrogen can shield the molecule from oxidative metabolism.
However, the position of substituents on the pyridine ring is critical. Structure-activity relationship studies of various pyridine derivatives have shown that the presence and location of electron-donating or -withdrawing groups can significantly alter their metabolic profiles.[1][20] For this compound derivatives, the chloro group at the 6-position likely influences the electronic properties of the ring, potentially deactivating it towards certain oxidative transformations.
When comparing the microsomal and hepatocyte assays, it is important to remember that microsomes primarily assess Phase I metabolism, while hepatocytes provide a more complete picture by including Phase II pathways.[15][21] A compound that appears stable in microsomes could still be rapidly cleared in hepatocytes due to efficient conjugation. Therefore, for lead optimization, it is advisable to screen compounds in both systems.
Bioactivation Potential
A critical aspect of metabolic stability assessment is the potential for bioactivation, where a metabolite is more chemically reactive than the parent drug. Such reactive metabolites can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions.[22][23] For pyridine-containing compounds, N-oxidation can sometimes lead to the formation of reactive intermediates. Furthermore, the chloro-substituent on the pyridine ring could potentially be a site for the formation of reactive species. Therefore, during metabolite identification studies, it is crucial to screen for the presence of glutathione conjugates, which are often indicative of the formation of reactive electrophiles.[24]
Conclusion
Assessing the metabolic stability of this compound derivatives is a multifaceted process that requires a strategic application of in vitro assays and a nuanced understanding of structure-metabolism relationships. The data suggests that the this compound scaffold can be a foundation for developing metabolically robust compounds. By leveraging the comparative insights from liver microsomal and hepatocyte stability assays, and by being vigilant for potential bioactivation pathways, researchers can effectively guide their medicinal chemistry efforts to design drug candidates with optimized pharmacokinetic profiles, thereby increasing the probability of clinical success.
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The Crucial Role of the Base in 6-Chloronicotinamide Coupling Reactions: A Comparative Guide
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of complex molecules is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds. A key, yet often overlooked, parameter in these transformations is the choice of base. This guide provides an in-depth, head-to-head comparison of different bases in coupling reactions involving 6-chloronicotinamide, a valuable building block in pharmaceutical synthesis. By understanding the nuanced effects of various bases, researchers can optimize reaction conditions to achieve higher yields, faster reaction times, and fewer side products.
The Unseen Hand: Why the Base is a Critical Player
In both Suzuki-Miyaura and Buchwald-Hartwig reactions, the base is not merely a passive spectator but an active participant in the catalytic cycle. Its primary roles include:
-
Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base activates the organoboron species (boronic acid or its derivatives) to form a more nucleophilic boronate complex, which is essential for the transmetalation step.[1][2]
-
Facilitating Reductive Elimination: In the Buchwald-Hartwig amination, the base is crucial for the deprotonation of the amine or the palladium-amine complex, which precedes the final reductive elimination step to form the C-N bond.
-
Maintaining the Active Catalyst: The base neutralizes the acid generated during the reaction, preventing the deactivation of the palladium catalyst.
The choice of base—its strength, solubility, and the nature of its cation—can significantly influence the reaction's outcome. A poorly chosen base can lead to low yields, sluggish reactions, or the formation of undesirable byproducts.
Head-to-Head Comparison of Bases in Suzuki-Miyaura Coupling of this compound Derivatives
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds. In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 6-position. The following table summarizes the performance of different bases in the Suzuki coupling of chloropyridine derivatives, providing insights applicable to this compound.
| Base | Typical Substrates | Performance & Yield | Advantages & Disadvantages |
| K₂CO₃ | Aryl chlorides, heteroaryl chlorides | Good to excellent yields. In a regioselective Suzuki coupling of 2,6-dichloronicotinamide, K₂CO₃ in methanol provided the best regioselectivity and shortest reaction times.[3][4] | Advantages: Inexpensive, readily available, and effective for a wide range of substrates. Disadvantages: Can be less effective for very challenging couplings. |
| Cs₂CO₃ | Aryl chlorides, sterically hindered substrates | Often provides superior results, especially for challenging substrates, with yields frequently in the 90-99% range.[1] | Advantages: Highly effective due to the "caesium effect," which enhances solubility and reactivity. Disadvantages: More expensive than other carbonate bases. |
| K₃PO₄ | Aryl chlorides, nitrogen-containing heterocycles | Excellent yields (90-99%) are often achieved, particularly with heteroaryl substrates.[1] | Advantages: Strong, non-nucleophilic base that can prevent side reactions. Disadvantages: Can be more expensive than carbonates. |
| NaOH/KOH | Aryl bromides | Moderate to good yields (around 70-90%).[1] | Advantages: Inexpensive and strong bases. Disadvantages: High basicity can lead to side reactions, such as hydrolysis of the amide group in this compound.[2] |
| Organic Bases (e.g., DIPEA, Et₃N) | Base-sensitive substrates | Variable performance. Generally less common and often outperformed by inorganic bases in Suzuki couplings.[1] | Advantages: Soluble in organic solvents and non-nucleophilic. Disadvantages: Often less effective than inorganic bases. |
Expert Insight: For the Suzuki coupling of this compound, inorganic bases like K₂CO₃ and K₃PO₄ represent a good starting point due to their proven efficacy with similar nitrogen-containing heterocycles. While Cs₂CO₃ can offer higher yields, its cost may be a consideration for larger-scale synthesis. Strong bases like NaOH and KOH should be used with caution due to the potential for hydrolysis of the amide functionality.
Navigating the Buchwald-Hartwig Amination of this compound: A Base Comparison
The Buchwald-Hartwig amination is a go-to reaction for forming C-N bonds. The choice of base is particularly critical in this reaction, as it must be strong enough to deprotonate the amine without causing unwanted side reactions on the this compound substrate.
| Base | Typical Substrates | Performance & Yield | Advantages & Disadvantages |
| NaOt-Bu | Aryl chlorides, primary and secondary amines | Generally provides high reaction rates and allows for lower catalyst loadings. | Advantages: Very strong, non-nucleophilic base. Disadvantages: Highly reactive and can be incompatible with base-sensitive functional groups like esters and potentially the amide in this compound. |
| LiHMDS | Substrates with proton-sensitive functional groups | Good for reactions requiring proton tolerance. | Advantages: Strong, non-nucleophilic base that can be used with substrates containing acidic protons.[5] Disadvantages: Can be more expensive and require stricter anhydrous conditions. |
| Cs₂CO₃ | Aryl halides, a wide range of amines | Often provides a good balance of reactivity and functional group tolerance. | Advantages: Milder than alkoxide bases, reducing the risk of side reactions. Disadvantages: More expensive than other inorganic bases. |
| K₃PO₄ | Aryl halides, particularly heteroaryl halides | Effective for a variety of couplings, including those with challenging substrates. | Advantages: Strong, non-nucleophilic base. Disadvantages: Can be less effective than stronger bases for less reactive amines. |
| DBU | Used in specific cases, often for base-sensitive substrates | Can be effective, sometimes in combination with other bases, but may lead to lower yields compared to inorganic bases.[6] | Advantages: Soluble organic base. Disadvantages: Generally less effective than inorganic bases in many Buchwald-Hartwig reactions. |
Expert Insight: When performing a Buchwald-Hartwig amination on this compound, a careful balance must be struck. While a strong base like NaOt-Bu might drive the reaction to completion quickly, it also poses a risk of side reactions with the amide group. Therefore, starting with a milder yet effective base like Cs₂CO₃ or K₃PO₄ is a prudent strategy. For substrates with particularly sensitive functional groups, exploring a combination of an organic base with an inorganic salt could be beneficial.[6]
Experimental Protocols
To provide a practical framework, here are representative step-by-step methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid using K₂CO₃
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A Comparative Guide to the Cost-Effective Synthesis of 6-Chloronicotinamide for Researchers and Pharmaceutical Professionals
Abstract
6-Chloronicotinamide is a vital building block in the synthesis of numerous biologically active molecules.[1] Its efficient and cost-effective production is a critical consideration for researchers in both academic and industrial settings. This guide presents a comparative analysis of three primary synthetic routes to this compound, evaluating them based on starting material cost, reagent expenses, reaction yield, and overall process efficiency. Detailed experimental protocols, cost breakdowns, and workflow visualizations are provided to offer a comprehensive and practical resource for laboratory-scale synthesis.
Introduction
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and agrochemicals. Halogenated pyridines, in particular, serve as versatile intermediates for introducing further functionalization through cross-coupling reactions and nucleophilic substitutions. This compound, with its reactive chlorine atom and amide functional group, is a prime example of such a valuable intermediate. The economic viability of synthesizing this compound directly impacts the overall cost of the final active pharmaceutical ingredient (API) or agrochemical product. This guide aims to provide a clear and objective comparison of the most common laboratory-scale synthesis protocols for this compound to empower researchers to make informed decisions based on both chemical efficiency and economic constraints.
Evaluated Synthesis Protocols
Three principal synthetic pathways for the preparation of this compound are evaluated in this guide:
-
Chlorination of 6-Hydroxynicotinamide followed by Amidation: A two-step process involving the conversion of the hydroxyl group to a chlorine atom and subsequent formation of the amide.
-
Sandmeyer Reaction of 6-Aminonicotinamide: A classic method for the conversion of an amino group to a chloro group via a diazonium salt intermediate.
-
Chlorination of Nicotinamide N-oxide: A route that activates the pyridine ring for chlorination at the 6-position.
Protocol 1: From 6-Hydroxynicotinamide
This two-step synthesis begins with the chlorination of 6-hydroxynicotinamide to produce 6-chloronicotinic acid, which is then amidated to yield the final product.
Step 1: Chlorination of 6-Hydroxynicotinamide
The conversion of the hydroxyl group to a chlorine atom is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Experimental Protocol:
A mixture of 6-hydroxynicotinamide (1.0 eq) and phosphorus oxychloride (3.0 eq) is heated at reflux for 4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate, 6-chloronicotinic acid, is filtered, washed with water, and dried.
Step 2: Amidation of 6-Chloronicotinic Acid
The carboxylic acid is then converted to the primary amide.
Experimental Protocol:
6-chloronicotinic acid (1.0 eq) is suspended in toluene. Thionyl chloride (1.2 eq) is added, and the mixture is heated at reflux for 2 hours to form the acid chloride. After cooling and removing the excess thionyl chloride under reduced pressure, the residue is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) concentrated aqueous ammonia solution (excess). The mixture is stirred for 1 hour, and the resulting precipitate is filtered, washed with water, and dried to afford this compound. Catalytic methods using boric acid can also be employed for a more environmentally friendly approach.[2]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound from 6-Hydroxynicotinamide.
Protocol 2: Sandmeyer Reaction of 6-Aminonicotinamide
The Sandmeyer reaction provides a direct method to introduce a chlorine atom onto the pyridine ring, starting from the corresponding amine.[3][4]
Experimental Protocol:
6-Aminonicotinamide (1.0 eq) is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt. This solution is then added to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography or recrystallization yields this compound.
Workflow Diagram:
Caption: Workflow for the Sandmeyer reaction to synthesize this compound.
Protocol 3: From Nicotinamide N-oxide
Activation of the pyridine ring through N-oxidation allows for regioselective chlorination.
Experimental Protocol:
Nicotinamide is first oxidized to Nicotinamide N-oxide using a suitable oxidizing agent like hydrogen peroxide in acetic acid.[5] The resulting N-oxide (1.0 eq) is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃)[6] or sulfuryl chloride (SO₂Cl₂) in a suitable solvent. The reaction mixture is heated to effect chlorination. It is important to note that this method can sometimes lead to a mixture of chlorinated products, and careful control of reaction conditions is crucial to favor the formation of the desired 6-chloro isomer.[7] Workup typically involves quenching the excess chlorinating agent, neutralization, and extraction of the product. Purification is often necessary to isolate the pure this compound.
Workflow Diagram:
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Unraveling Metabolic Intricacies: A Comparative Guide to Isotopic Labeling with 6-Chloronicotinamide for Mechanistic Investigations
For researchers, scientists, and drug development professionals dedicated to deciphering the complexities of metabolic pathways, the choice of tracer is paramount. Isotopic labeling stands as a cornerstone technique, offering a window into the dynamic flux of molecules within a biological system.[1] This guide provides an in-depth technical comparison of isotopically labeled 6-Chloronicotinamide as a tool for mechanistic investigations, particularly within the realm of nicotinamide metabolism. We will explore its unique properties, compare it with alternative tracers, and provide detailed experimental frameworks to empower your research.
The Rationale for a Chlorinated Tracer: Unveiling a Unique Mechanistic Probe
Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[2] These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This allows for the precise tracking of their metabolic fate.
This compound, a chlorinated derivative of nicotinamide (a form of vitamin B3), presents a compelling, albeit less conventional, choice as a metabolic tracer. Its utility stems from the chlorine substitution, which can significantly alter its interaction with metabolic enzymes and transport proteins compared to its natural analog, nicotinamide. This perturbation makes it an excellent probe for studying enzyme specificity and identifying alternative metabolic routes that might be less favored by the endogenous substrate.
The core hypothesis for using isotopically labeled this compound is that it will be recognized by the enzymes of the nicotinamide salvage pathway, but its conversion and subsequent incorporation into the NAD+ pool will be modified by the chloro-group. This allows for the investigation of enzyme kinetics, inhibitor screening, and the elucidation of detoxification pathways for xenobiotic pyridine compounds.
Comparative Analysis: this compound vs. Conventional Tracers
The selection of an appropriate tracer is contingent on the specific biological question. Here, we compare isotopically labeled this compound with commonly used tracers for studying nicotinamide and NAD+ metabolism: ¹³C/¹⁵N-Nicotinamide and ¹³C/¹⁵N-Nicotinamide Riboside (NR).
| Feature | Isotopically Labeled this compound | Isotopically Labeled Nicotinamide | Isotopically Labeled Nicotinamide Riboside (NR) |
| Biological Relevance | Xenobiotic probe for studying enzyme promiscuity and detoxification pathways. | Direct tracer of the primary NAD+ salvage pathway. | Tracer for an alternative NAD+ precursor pathway. |
| Enzyme Interaction | Expected to be a substrate for Nicotinamide N-methyltransferase (NNMT) and other enzymes in the salvage pathway, but with altered kinetics. | Natural substrate, providing a baseline for endogenous metabolic flux. | Utilizes nicotinamide riboside kinases (NRKs) for its initial phosphorylation.[3] |
| Potential for Pathway Perturbation | High. The chloro-group can act as a steric and electronic hindrance, potentially revealing pathway bottlenecks or alternative enzymatic activities. | Low. Traces the natural physiological pathway without significant perturbation. | Low to moderate. Its utilization depends on the expression levels of NRKs. |
| Metabolic Fate | Hypothesized to be metabolized to 6-chloro-1-methylnicotinamide by NNMT and potentially to inactive NAD+ analogs. | Converted to NMN, NAD+, and methylated excretion products like 1-methylnicotinamide (MNA).[4] | Phosphorylated to NMN and then converted to NAD+.[3] |
| Primary Application | Mechanistic studies of enzyme specificity, inhibitor screening, and xenobiotic metabolism. | Quantifying the flux through the primary nicotinamide salvage pathway. | Investigating the contribution of the NR pathway to the total NAD+ pool. |
| Analytical Detection | Distinct mass shift from endogenous metabolites, simplifying detection by MS. | Requires high-resolution MS to distinguish from the unlabeled endogenous pool. | Distinct mass from nicotinamide, but requires careful chromatographic separation from other nucleotides. |
Experimental Workflow: A Step-by-Step Guide to a Mechanistic Study
This section outlines a comprehensive workflow for a mechanistic study utilizing isotopically labeled this compound.
Diagram: Experimental Workflow for Isotopic Labeling with this compound
Caption: A generalized workflow for mechanistic studies using isotopically labeled this compound.
Part 1: Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be approached through several established methods for labeling pyridine rings. A promising route for ¹⁵N-labeling is the Zincke imine intermediate method.[5]
Proposed Protocol for ¹⁵N-6-Chloronicotinamide Synthesis:
-
Activation of this compound: React this compound with a suitable activating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), to form the corresponding N-triflylpyridinium salt.
-
Ring Opening: Treat the activated pyridine with a secondary amine, like dibenzylamine, to induce ring-opening and form the Zincke imine intermediate.
-
Ring Closure with ¹⁵N Source: React the Zincke imine with a commercially available ¹⁵N-labeled ammonium salt, such as ¹⁵NH₄Cl, to facilitate ring closure and incorporation of the ¹⁵N isotope into the pyridine ring.
-
Purification: Purify the resulting ¹⁵N-6-Chloronicotinamide using column chromatography or recrystallization.
-
Characterization: Confirm the structure, purity, and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
For ¹³C-labeling, a de novo synthesis approach starting from ¹³C-labeled precursors would be necessary.
Part 2: Cell Culture and Isotopic Labeling
-
Cell Line Selection: Choose a cell line relevant to the research question. For studying nicotinamide metabolism, liver cell lines (e.g., HepG2) or cancer cell lines with known alterations in NAD+ metabolism are suitable.
-
Culture Conditions: Culture the cells in a standard medium to the desired confluency.
-
Isotopic Labeling: Replace the standard medium with a medium containing a known concentration of isotopically labeled this compound. The concentration should be determined based on preliminary toxicity assays.
-
Time-Course Experiment: Harvest the cells at various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamic changes in metabolite labeling.
Part 3: Metabolite Extraction and Analysis
Metabolite Extraction:
-
Quenching Metabolism: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Lyse the cells and extract metabolites using a biphasic solvent system, such as a modified Folch extraction with methanol, chloroform, and water. This separates polar metabolites (aqueous phase) from lipids (organic phase).
-
Sample Preparation: Dry the polar metabolite extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS or NMR analysis.
Analytical Methods:
-
LC-MS/MS: This is the primary technique for identifying and quantifying labeled metabolites.
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate polar metabolites like nicotinamide and its derivatives.[6]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and fragment ions of the expected labeled and unlabeled metabolites.[6]
-
-
NMR Spectroscopy: NMR can provide valuable structural information and can distinguish between positional isomers of labeled metabolites.
-
Sample Preparation: Reconstitute the dried metabolite extracts in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard.
-
Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., HSQC) NMR spectra to identify and quantify metabolites based on their characteristic chemical shifts and coupling constants.
-
Mechanistic Insights and Potential Applications
The data obtained from these experiments can provide valuable insights into several key areas:
Diagram: Investigating the Nicotinamide Salvage Pathway
Caption: Hypothesized metabolic fate of this compound in the nicotinamide salvage pathway.
-
Enzyme Kinetics and Substrate Specificity: By comparing the rate of conversion of labeled this compound to its metabolites with that of labeled nicotinamide, the substrate specificity and kinetic parameters of enzymes like Nicotinamide N-methyltransferase (NNMT) can be determined.
-
Inhibitor Screening: Labeled this compound can serve as a valuable tool in high-throughput screening assays for inhibitors of NNMT and other enzymes in the pathway. A decrease in the formation of labeled metabolites would indicate potent inhibition.
-
Elucidation of Xenobiotic Metabolism: The study of how cells process this compound can provide a model for understanding the detoxification of other halogenated pyridine compounds, which are common in pharmaceuticals and agrochemicals.
-
Target Engagement Studies: For drug development programs targeting enzymes in the nicotinamide salvage pathway, labeled this compound can be used to confirm target engagement in cellular models.
Trustworthiness and Self-Validation
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A Researcher's Guide to Absolute Structure Determination of 6-Chloronicotinamide Derivatives Using X-ray Crystallography
A Comparative Analysis and Methodological Blueprint for Drug Development Professionals
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. This is especially true for chiral molecules, where different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] For derivatives of 6-Chloronicotinamide, a class of compounds with significant potential in medicinal chemistry, an unambiguous determination of their absolute structure is a critical step in drug design and development.[2]
This guide provides a comprehensive overview of X-ray crystallography as the definitive method for absolute structure determination. It will delve into the theoretical underpinnings, offer a comparative analysis with alternative techniques, and present a detailed, field-proven protocol for the crystallization and analysis of this compound derivatives.
The Decisive Role of X-ray Crystallography
While various techniques can provide information about molecular structure, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute configuration of a chiral molecule.[3][4] This method not only reveals the connectivity of atoms and their relative stereochemistry but also, under the right conditions, their arrangement in three-dimensional space.
The key to this capability lies in the phenomenon of anomalous dispersion .[5][6] When X-rays interact with electrons, a phase shift occurs. For most atoms and X-ray energies, this effect is negligible. However, when the X-ray energy is near the absorption edge of an atom, the anomalous scattering effect becomes significant.[6][7] This leads to a breakdown of Friedel's Law, which states that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are equal. The measurable difference in these intensities, known as the Bijvoet pair, provides the information needed to determine the absolute configuration.[8]
For this compound derivatives, the presence of the chlorine atom is advantageous. Heavier atoms, like chlorine, exhibit a more pronounced anomalous scattering effect, making the determination of the absolute structure more reliable.[7][9]
A Comparative Landscape of Analytical Techniques
While X-ray crystallography is the definitive method, other techniques can offer complementary or preliminary information. Understanding their strengths and limitations is crucial for an efficient workflow.
| Technique | Principle | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single crystal, utilizing anomalous dispersion. | Provides unambiguous 3D structure and absolute configuration.[1][2] | Requires high-quality single crystals, which can be challenging to grow.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Can determine relative stereochemistry and connectivity. Chiral derivatizing agents (e.g., Mosher's acid) can help deduce absolute configuration.[10] | Indirect method for absolute configuration, often requiring derivatization and comparison to known standards.[10][11] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides information about the absolute configuration of molecules in solution. | Requires specialized equipment and theoretical calculations for interpretation. |
| Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) | Differential rotation or absorption of plane-polarized or circularly polarized light. | Can distinguish between enantiomers and provide information about secondary structure.[9] | Empirical and often requires comparison to known compounds.[11] |
As the table illustrates, while other methods have their place, only SCXRD provides a direct and unambiguous determination of the absolute configuration.
The Crystallographic Workflow for this compound Derivatives
The successful application of X-ray crystallography hinges on a meticulous and well-executed experimental workflow.
The primary bottleneck in X-ray crystallography is obtaining high-quality single crystals.[2][12] For this compound derivatives, which are small organic molecules, several techniques can be employed.
Experimental Protocol: Crystallization of this compound Derivatives
-
Solvent Screening:
-
Rationale: The choice of solvent is critical as it influences solubility and crystal packing.
-
Procedure: Begin by testing the solubility of a small amount of the purified this compound derivative in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[13]
-
-
Common Crystallization Techniques:
-
Slow Evaporation:
-
Rationale: This simple method relies on the gradual increase in solute concentration as the solvent evaporates.[14]
-
Procedure: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.[15] Place the vial in a vibration-free location.
-
-
Vapor Diffusion:
-
Rationale: This technique is excellent for small quantities of material and allows for very slow crystal growth, often yielding high-quality crystals.[14]
-
Procedure: Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent"). Place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.[16]
-
-
Solvent Layering:
-
Rationale: This method creates a sharp interface between a solution of the compound and an anti-solvent, allowing for slow diffusion and crystal growth at the interface.
-
Procedure: Dissolve the compound in a small amount of a dense solvent. Carefully layer a less dense anti-solvent on top, minimizing mixing.[14]
-
-
Once suitable crystals are obtained, the next step is to collect the diffraction data.
Experimental Protocol: X-ray Data Collection
-
Crystal Selection and Mounting:
-
Rationale: A single, well-formed crystal with sharp edges and no visible defects should be selected.
-
Procedure: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a cryoloop or a glass fiber.[7]
-
-
Data Collection:
-
Rationale: The choice of X-ray source is important. For organic molecules with lighter atoms, copper radiation (Cu Kα) is often preferred as it enhances the anomalous scattering signal compared to molybdenum radiation (Mo Kα).[6][17]
-
Procedure: Mount the crystal on the diffractometer. A stream of cold nitrogen gas is typically used to cool the crystal, which minimizes thermal motion and radiation damage. A complete sphere of diffraction data should be collected, ensuring high redundancy of measurements, which is crucial for the accurate determination of the Flack parameter.
-
The collected diffraction data is then used to solve and refine the crystal structure.
The Flack parameter , introduced by H.D. Flack, is a critical value calculated during the refinement process that indicates the absolute structure of the crystal.[8][18] It is a single parameter that quantifies the mixing ratio of the two possible enantiomers in the crystal structure model.
-
A Flack parameter close to 0 with a small standard uncertainty indicates that the refined absolute structure is correct.[19]
-
A value close to 1 suggests that the inverted structure is correct, and the atomic coordinates should be inverted.[19]
-
A value around 0.5 may indicate that the crystal is a racemic twin (containing equal amounts of both enantiomers) or that the determination is ambiguous.[8]
Trustworthiness and Self-Validation: The Flack parameter, along with its standard uncertainty, provides a self-validating system. A low standard uncertainty is crucial for a confident assignment of the absolute configuration.[17][18] Modern crystallographic software also provides other metrics, such as the Hooft parameter, which serves as an independent check on the absolute structure assignment.[19]
Conclusion
For researchers and drug development professionals working with this compound derivatives, X-ray crystallography is an indispensable tool for the unambiguous determination of absolute structure. The presence of a chlorine atom in these molecules enhances the anomalous scattering signal, making this technique particularly well-suited. By following a systematic approach to crystallization, data collection, and structure refinement, including a careful analysis of the Flack parameter, researchers can confidently determine the three-dimensional structure of these important compounds, paving the way for a deeper understanding of their structure-activity relationships and accelerating the drug discovery process.
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Safety Operating Guide
Navigating the Safe Disposal of 6-Chloronicotinamide: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 6-Chloronicotinamide, a halogenated organic compound. By understanding the "why" behind each procedural step, you can ensure the protection of yourself, your colleagues, and the environment.
Foundational Knowledge: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of information, we can infer its general hazard profile from its chemical class. As a chlorinated organic compound, it is prudent to handle it as a hazardous substance.
Key potential hazards include:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Irritation: Can cause skin, eye, and respiratory tract irritation.[3][4][5]
-
Environmental Hazard: Improper disposal can lead to contamination of soil and water.[6] Halogenated organic compounds are a focus of environmental regulation due to their persistence and potential to form toxic byproducts.[7][8][9][10][11]
Core Principle: Always consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling or disposal. This document is the definitive source for hazard information, handling precautions, and emergency procedures.[6][12]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the critical steps for the safe disposal of this compound waste. This process is designed to be a self-validating system, ensuring that safety and compliance are maintained at every stage.
Caption: Decision workflow for the proper disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any chemical waste, ensure you are wearing the appropriate personal protective equipment.
-
Gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles will protect your eyes from splashes.
-
Lab Coat: A lab coat protects your clothing and skin from contamination.
Rationale: The primary routes of exposure to many chemicals are through skin contact and inhalation.[3] Proper PPE minimizes these risks.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[6][13]
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.
-
Halogenated vs. Non-halogenated: This is a critical segregation step. Do not mix chlorinated waste with other organic solvents.
Rationale: Mixing incompatible chemicals can lead to dangerous reactions.[6] Furthermore, waste disposal streams are often determined by chemical class, and mixing them can complicate and increase the cost of disposal.
Step 3: Containment and Labeling - Clarity is Key
All hazardous waste must be stored in appropriate, well-labeled containers.[12][14]
-
Container Selection: Use a designated hazardous waste container that is compatible with chlorinated organic compounds. The original container can be an excellent choice.[15] Ensure the container is in good condition and has a secure lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the specific contents, including "this compound" and any other chemicals present. The date of accumulation should also be noted.[6]
Rationale: Accurate labeling prevents accidental mixing of incompatible wastes and ensures that the waste is handled and disposed of correctly by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6]
Step 4: Storage - Safe and Secure
Store the sealed and labeled hazardous waste container in a designated, well-ventilated area, away from general laboratory traffic.[6][14] Ensure secondary containment is used for liquid waste to prevent the spread of spills.
Rationale: Proper storage minimizes the risk of accidental spills, leaks, and exposure to laboratory personnel.
Step 5: Final Disposal - Professional Handling is Non-Negotiable
The final step is to arrange for the pickup and disposal of the waste by your institution's EHS department or a certified hazardous waste disposal company.[2]
Preferred Disposal Method: High-Temperature Incineration
For chlorinated organic compounds like this compound, high-temperature incineration in a specialized facility is the recommended disposal method.[14][16]
Rationale: Incineration at high temperatures ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and hydrogen chloride.[16][17] The resulting hydrogen chloride is then typically scrubbed from the emissions.[16] This method prevents the chemical from persisting in the environment. It is important to note that improper incineration of chlorinated compounds can lead to the formation of highly toxic dioxins and furans.[7][8][18] Therefore, this process must be carried out in a facility designed to handle such materials and equipped with appropriate emission controls.[17]
Never dispose of this compound down the drain or in the regular trash. [19] This can lead to environmental contamination and may be a violation of local, state, and federal regulations.[6]
Disposal of Empty Containers
Even "empty" containers of this compound must be handled with care as they may contain residual amounts of the chemical.
-
Triple Rinsing: For containers that held acutely hazardous waste, they must be triple rinsed with a suitable solvent before being discarded as regular trash.[15] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[19]
-
Label Defacement: All labels indicating the previous contents and hazards must be completely removed or defaced from the empty container before disposal.[12][15]
Spill Management
In the event of a spill, immediately alert others in the area and evacuate if necessary. Follow your institution's established spill cleanup procedures. Generally, for a small spill of solid this compound:
-
Wear appropriate PPE.
-
Carefully sweep or vacuum the material into a designated hazardous waste container.[3][20] Avoid generating dust.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
All materials used for the cleanup should be disposed of as hazardous waste.[15]
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Segregation | Separate Halogenated from Non-halogenated Waste | Prevents dangerous reactions and ensures proper disposal streams. |
| Container Labeling | "Hazardous Waste," Chemical Name, Date | Ensures clear identification and safe handling. |
| Disposal Method | High-Temperature Incineration | Complete destruction of the hazardous compound. |
| Empty Container | Triple rinse, deface label | Removes hazardous residue and prevents misuse. |
By adhering to these procedures, you contribute to a culture of safety and responsibility in your laboratory. The proper disposal of chemical waste is not merely a regulatory requirement but a professional obligation.
References
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- John Zink Hamworthy Combustion. (n.d.). Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
- (n.d.). FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS.
- (2025, May 12). Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere.
- ResearchGate. (2025, August 7). On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations.
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Navigating the Safe Handling of 6-Chloronicotinamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 6-Chloronicotinamide, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the reliability of your experimental outcomes.
Understanding the Risks: The "Why" Behind the Precautions
This compound is a valuable compound in various research and development applications. However, its handling requires a thorough understanding of its potential hazards to mitigate risks effectively. According to safety data sheets, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The causality behind these classifications lies in its chemical properties, which can disrupt biological tissues upon contact.
Hazard Identification and Risk Assessment:
| Hazard Classification | Potential Effects | Causality |
| Skin Irritation (H315) | Redness, itching, and inflammation of the skin upon contact.[1] | The chemical structure of this compound can interact with skin proteins and lipids, leading to an inflammatory response. |
| Serious Eye Irritation (H319) | Significant irritation, redness, pain, and potential damage to the eye.[1] | The sensitive tissues of the eye are highly susceptible to chemical disruption, and exposure can lead to severe and lasting damage. |
| Respiratory Irritation (H335) | Irritation of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1] | Inhalation of airborne particles can cause direct irritation to the mucous membranes of the nose, throat, and lungs. |
While specific Occupational Exposure Limits (OELs) for this compound are not established, the principle of "As Low As Reasonably Achievable" (ALARA) should be strictly followed to minimize any potential health risks.[4]
Core Directive: Personal Protective Equipment (PPE) Protocol
The consistent and correct use of Personal Protective Equipment (PPE) is the primary barrier between you and potential chemical exposure. The following protocol is designed to provide comprehensive protection when handling this compound.
Step-by-Step PPE Protocol:
-
Hand Protection :
-
Action : Wear chemical-resistant gloves (e.g., nitrile or neoprene).[5]
-
Rationale : The hands are the most likely part of the body to come into direct contact with the chemical. Chemical-resistant gloves prevent skin absorption and irritation. Always inspect gloves for tears or punctures before use.
-
-
Eye and Face Protection :
-
Respiratory Protection :
-
Action : All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7] If a fume hood is not available or if there is a risk of generating dust, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is required.
-
Rationale : The primary route of exposure to be controlled is the inhalation of the powdered compound. Engineering controls like a fume hood are the most effective measure. Respirators provide an essential backup or alternative.
-
-
Body Protection :
-
Action : Wear a standard laboratory coat. For procedures with a higher potential for contamination, a chemical-resistant apron or suit is recommended.[5]
-
Rationale : A lab coat protects the skin and personal clothing from contamination. Additional protective clothing is necessary for larger-scale operations.
-
The following diagram illustrates the logical workflow for donning and doffing PPE to ensure safe handling of this compound.
Caption: PPE Donning and Doffing Workflow for this compound Handling.
Operational and Disposal Plans: A Step-by-Step Guide
A self-validating safety protocol extends from preparation to the final disposal of waste. Adherence to these steps is critical for maintaining a safe laboratory environment.
I. Pre-Handling and Engineering Controls
-
Verification : Before any work begins, ensure that a certified chemical fume hood is operational. Confirm that an eyewash station and safety shower are accessible and have been recently tested.[7]
-
Gather Materials : Assemble all necessary equipment, including this compound, solvents, glassware, and waste containers, inside the fume hood before starting the procedure.
-
Don PPE : Follow the donning sequence outlined in the PPE protocol.
II. Safe Handling and Experimental Procedure
-
Weighing and Transfer : Conduct all weighing and transferring of the solid this compound within the fume hood to contain any dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management : In the event of a spill, immediately alert others in the vicinity. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.[5]
III. Post-Handling and Decontamination
-
Decontaminate Equipment : Thoroughly clean all glassware and equipment that came into contact with this compound.
-
Doff PPE : Follow the doffing sequence to prevent cross-contamination.
-
Personal Hygiene : Wash hands and forearms thoroughly with soap and water after removing gloves.
IV. Disposal Plan
-
Waste Segregation : All waste contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.
-
Regulatory Compliance : Dispose of all chemical waste in accordance with local, state, and federal regulations.[5] Never dispose of this compound down the drain.[5]
The following diagram outlines the comprehensive safe handling workflow for this compound.
Caption: Comprehensive Safe Handling Workflow for this compound.
By integrating these detailed protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
- This compound | C6H5ClN2O | CID 80456 - PubChem. (n.d.).
- Occupational Exposure Limits. (n.d.).
- Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.).
- Personal Protective Equipment | US EPA. (2025-09-12).
- GHS 11 (Rev.11) SDS Word 下载CAS: 6271-78-9 Name: this compound - XiXisys. (n.d.).
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- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

